Product packaging for Dehydroandrographolide(Cat. No.:)

Dehydroandrographolide

Cat. No.: B8048842
M. Wt: 332.4 g/mol
InChI Key: YIIRVUDGRKEWBV-CZUXAOBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2(3H)-Furanone, 3-(2-((1S,4aS,5R,6R,8aS)-decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl)ethylidene)-, (3E)- is a natural product found in Andrographis paniculata with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H28O4 B8048842 Dehydroandrographolide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3E)-3-[2-[(1S,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O4/c1-13-4-7-16-19(2,10-8-17(22)20(16,3)12-21)15(13)6-5-14-9-11-24-18(14)23/h5,9,11,15-17,21-22H,1,4,6-8,10,12H2,2-3H3/b14-5+/t15-,16-,17+,19-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIIRVUDGRKEWBV-CZUXAOBFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C(C1CCC(=C)C2CC=C3C=COC3=O)(C)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@@H]2C/C=C/3\C=COC3=O)(C)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301314463
Record name Dehydroandrographolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301314463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134418-28-3
Record name Dehydroandrographolide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134418-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 14,15-Anhydroandrographolide, (1S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134418283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dehydroandrographolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301314463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14,15-ANHYDROANDROGRAPHOLIDE, (1S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/010E4IV714
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Dehydroandrographolide: A Technical Guide to its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroandrographolide, a significant bioactive diterpenoid lactone derived from the medicinal plant Andrographis paniculata, has garnered considerable attention for its diverse pharmacological properties. This technical guide provides an in-depth overview of the discovery and isolation of this compound, presenting detailed experimental protocols for its extraction and purification. Furthermore, this document summarizes key quantitative data and elucidates the compound's mechanisms of action through diagrams of its associated signaling pathways. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Discovery and Structural Elucidation

This compound was identified as a constituent of Andrographis paniculata following investigations into the plant's primary bioactive compound, andrographolide. Early phytochemical analyses of A. paniculata extracts revealed the presence of several related diterpenoid lactones. Through spectroscopic techniques, the structure of this compound was elucidated, distinguishing it from andrographolide.

Quantitative Analysis of this compound in Andrographis paniculata

The concentration of this compound in Andrographis paniculata can vary depending on factors such as the geographical origin of the plant, cultivation conditions, and the extraction method employed. The following tables summarize quantitative data from various studies on the extraction and analysis of this compound and related compounds.

Table 1: Extraction Yield of Diterpenoids from Andrographis paniculata using Different Solvents

SolventExtraction Yield (% w/w) of Crude ExtractAndrographolide Content in Extract (% w/w)This compound Content in Extract (% w/w)Reference
Methanol12.354.053Not Specified[1]
Ethanol (50%)Not SpecifiedNot SpecifiedNot Specified[2]
Chloroform7.711.575Not Specified[1]
Ethyl Acetate7.972.058Not Specified[1]
Acetone6.921.508Not Specified[1]

Table 2: Quantitative Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

Analytical ParameterValueReference
Linearity Range (µg/mL)50 - 200
Limit of Detection (LOD) (µg/mL)0.02 - 0.06
Limit of Quantification (LOQ) (µg/mL)0.06 - 0.2
Intra-day Precision (RSD %)< 3.3
Inter-day Precision (RSD %)< 4.2
Mean Recovery Rate (%)96.7 - 104.5

Experimental Protocols for Isolation and Purification

The following is a detailed methodology for the extraction, isolation, and purification of this compound from Andrographis paniculata, based on established laboratory techniques.

Plant Material and Extraction
  • Plant Material Preparation : The aerial parts of Andrographis paniculata are collected, washed, and dried in the shade. The dried plant material is then ground into a coarse powder.

  • Solvent Extraction :

    • The powdered plant material is subjected to extraction with 95% ethanol using a Soxhlet apparatus for 48-72 hours.

    • Alternatively, maceration with methanol at room temperature can be performed. The mixture is stirred intermittently and allowed to stand for 3-5 days.

    • The resulting extract is filtered to remove solid plant debris.

    • The filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

Fractionation and Isolation
  • Solvent-Solvent Partitioning :

    • The crude ethanolic or methanolic extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

    • The ethyl acetate fraction, which is typically enriched with diterpenoids, is collected.

  • Column Chromatography :

    • The dried ethyl acetate fraction is subjected to column chromatography over silica gel (60-120 mesh).

    • The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

    • Fractions are collected in regular volumes (e.g., 25 mL) and monitored by Thin Layer Chromatography (TLC).

  • Thin Layer Chromatography (TLC) Monitoring :

    • TLC is performed on silica gel 60 F254 plates using a mobile phase such as chloroform:methanol (9:1 v/v).

    • Spots are visualized under UV light (254 nm) and by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid followed by heating).

    • Fractions showing similar TLC profiles are pooled together.

Purification and Characterization
  • Crystallization :

    • The fractions containing this compound are concentrated and allowed to stand at room temperature or in a refrigerator to induce crystallization.

    • The resulting crystals are washed with a small amount of cold solvent (e.g., n-hexane) to remove impurities.

  • Recrystallization :

    • For further purification, the crystals are redissolved in a minimal amount of a suitable solvent (e.g., methanol) and allowed to recrystallize.

  • Structural Elucidation :

    • The purity and identity of the isolated this compound are confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key signaling pathways involved in inflammation and cancer.

Anti-inflammatory Pathway

This compound has been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and mediators. By inhibiting NF-κB activation, this compound reduces the production of inflammatory molecules, thereby exerting its anti-inflammatory effects.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates IKK->IkB NFkB NF-κB IkB->NFkB Inhibits NFkB_active Active NF-κB IkB->NFkB_active Degradation releases This compound This compound This compound->IKK Inhibits Pro_inflammatory_Genes Pro-inflammatory Gene Expression NFkB_active->Pro_inflammatory_Genes Promotes transcription

Caption: NF-κB Signaling Pathway Inhibition by this compound.

Cancer-Related Pathways

This compound has been reported to induce autophagy in cancer cells through the modulation of several signaling pathways, including the Akt/mTOR and MAPK pathways.

4.2.1. Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. This compound can inhibit this pathway, leading to the induction of autophagy and apoptosis in cancer cells.

G cluster_0 Cell Signaling cluster_1 Cellular Processes Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes Autophagy_Inhibition Inhibition of Autophagy mTOR->Autophagy_Inhibition Leads to This compound This compound This compound->Akt Inhibits

Caption: Akt/mTOR Signaling Pathway Modulation.

4.2.2. MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including JNK1/2 and p38, is involved in cellular stress responses. This compound can activate JNK1/2 while inhibiting p38, contributing to the induction of autophagy.

G cluster_0 Cellular Stress cluster_1 MAPK Signaling cluster_2 Cellular Response Stress_Signal Cellular Stress JNK1_2 JNK1/2 Stress_Signal->JNK1_2 p38 p38 Stress_Signal->p38 This compound This compound This compound->JNK1_2 Activates This compound->p38 Inhibits Autophagy Autophagy JNK1_2->Autophagy Induces p38->Autophagy Inhibits

Caption: MAPK Signaling Pathway Modulation by this compound.

Conclusion

This compound stands out as a promising natural compound with significant therapeutic potential. The methodologies for its isolation and purification from Andrographis paniculata are well-established, enabling further investigation into its pharmacological properties. An understanding of its mechanisms of action, particularly its influence on key signaling pathways, provides a solid foundation for the development of novel therapeutic strategies for a range of diseases, including inflammatory disorders and cancer. This guide serves as a foundational resource to support and inspire continued research in this exciting field.

References

The Biosynthetic Pathway of Dehydroandrographolide in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroandrographolide, a significant bioactive diterpenoid lactone found in Andrographis paniculata, exhibits a range of pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering and ensuring a sustainable supply for drug development. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the enzymatic steps from primary metabolites to the final compound. It includes quantitative data on metabolite concentrations, detailed experimental protocols for key research techniques, and visual representations of the pathway and associated regulatory networks.

Introduction

Andrographis paniculata, commonly known as the "King of Bitters," is a medicinal plant rich in labdane diterpenoids, with andrographolide and its derivative, this compound, being major constituents. These compounds are known for their anti-inflammatory, antiviral, and other therapeutic properties. This guide focuses on the intricate biosynthetic journey of this compound within the plant, providing researchers with the necessary information to delve deeper into its production and regulation.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the universal precursors of isoprenoids, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These five-carbon units are synthesized through two distinct pathways: the mevalonate (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids. While both pathways contribute to the precursor pool, the MEP pathway is considered the major route for diterpenoid biosynthesis in plants.

Upstream Pathway: Formation of Geranylgeranyl Pyrophosphate (GGPP)

The initial stages of the pathway are dedicated to the formation of the C20 precursor, geranylgeranyl pyrophosphate (GGPP).

  • Mevalonate (MVA) Pathway: Occurring in the cytosol, this pathway starts with acetyl-CoA and proceeds through a series of enzymatic reactions catalyzed by enzymes such as HMG-CoA synthase (HMGS) and HMG-CoA reductase (HMGR) to produce IPP.

  • Methylerythritol Phosphate (MEP) Pathway: Localized in the plastids, this pathway utilizes pyruvate and glyceraldehyde-3-phosphate as substrates. Key enzymes include 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR).

  • Formation of GGPP: IPP and DMAPP, produced by both pathways, are converted to the C20 compound GGPP by the action of geranylgeranyl pyrophosphate synthase (GGPPS).

Dehydroandrographolide_Pathway GGPP GGPP entCPP ent-Copalyl diphosphate GGPP->entCPP ent-CPS Diterpene_Scaffold Diterpene Scaffold entCPP->Diterpene_Scaffold ent-KS Andrograpanin Andrograpanin Diterpene_Scaffold->Andrograpanin ApCYP71BE50 Deoxyandrographolide 14-Deoxyandrographolide Andrograpanin->Deoxyandrographolide ApCYP706U5 Andrographolide Andrographolide Deoxyandrographolide->Andrographolide ApCYP72F1 This compound This compound Deoxyandrographolide->this compound ? Andrographolide->this compound Dehydrogenase? CYP450? Regulatory_Network MeJA Methyl Jasmonate (MeJA) JAZ JAZ Repressor MeJA->JAZ promotes degradation MYC2 MYC2 JAZ->MYC2 represses WRKY WRKY TFs MYC2->WRKY activates Biosynthetic_Genes Biosynthetic Genes (DXS, HMGR, CYPs, etc.) WRKY->Biosynthetic_Genes binds to promoters This compound This compound Accumulation Biosynthetic_Genes->this compound leads to HPLC_Workflow Plant_Material Dried Plant Material Grinding Grinding Plant_Material->Grinding Extraction Solvent Extraction (e.g., Methanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration Filtration->Concentration HPLC HPLC Analysis Concentration->HPLC Data_Analysis Data Analysis (Quantification) HPLC->Data_Analysis Enzyme_Characterization Gene_Cloning Gene Cloning into Expression Vector Heterologous_Expression Heterologous Expression (e.g., Yeast) Gene_Cloning->Heterologous_Expression Enzyme_Isolation Enzyme/Microsome Isolation Heterologous_Expression->Enzyme_Isolation Enzyme_Assay In Vitro Assay with Substrate & Cofactors Enzyme_Isolation->Enzyme_Assay Product_Extraction Product Extraction Enzyme_Assay->Product_Extraction Product_Analysis Product Analysis (LC-MS/GC-MS) Product_Extraction->Product_Analysis Functional_Annotation Functional Annotation Product_Analysis->Functional_Annotation

Dehydroandrographolide: A Comprehensive Pharmacological Profile and Examination of Its Primary Molecular Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Dehydroandrographolide (Deh), a bioactive diterpenoid lactone isolated from the medicinal plant Andrographis paniculata, is emerging as a compound of significant interest to the scientific and drug development communities. Possessing a multifaceted pharmacological profile, Deh has demonstrated potent anti-inflammatory, anticancer, and antiviral properties. This technical guide provides an in-depth analysis of its primary molecular targets and associated signaling pathways, supported by quantitative data and detailed experimental methodologies.

Pharmacological Profile at a Glance

This compound exerts its biological effects through the modulation of several key cellular signaling pathways. It is a known inhibitor of the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB) and the inducible Nitric Oxide Synthase (iNOS). Furthermore, Deh activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular antioxidant responses. Its anticancer effects are partly attributed to its ability to induce autophagy and inhibit the chloride channel TMEM16A.

Quantitative Analysis of Bioactivity

The following tables summarize the available quantitative data on the bioactivity of this compound and its derivatives against various targets.

Table 1: Inhibitory and Activation Concentrations of this compound and Related Compounds

CompoundTarget/ProcessAssay SystemActivityValueReference
This compoundHBV DNA replicationIn vitroIC₅₀22.58 µM[1]
14-Deoxy-14,15-dehydroandrographolideNF-κB TransactivationRAW 264.7 cellsIC₅₀2 µg/mL[2]
AndrographolideC5a-induced macrophage migrationIn vitroIC₅₀5.6 µM[3]
AndrographolideHIF-1 activityT47D cellsEC₅₀0.103 µM[4]
AndrographolideiNOS activityRAW 264.7 macrophagesIC₅₀17.4 µM[5]

Note: Data for this compound's direct IC₅₀/EC₅₀ on many of its primary targets are still under investigation. The table includes data from closely related compounds for comparative purposes.

Primary Molecular Targets and Signaling Pathways

This compound's diverse pharmacological effects stem from its interaction with multiple intracellular signaling cascades.

Inhibition of the NF-κB Signaling Pathway

NF-κB is a key transcription factor that regulates inflammation, immunity, and cell survival. This compound has been shown to inhibit NF-κB activation, thereby downregulating the expression of pro-inflammatory cytokines and mediators. This inhibition is a cornerstone of its anti-inflammatory properties.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor IKK IKK Receptor->IKK Activates IkB IkB IKK->IkB Phosphorylates NF_kB NF-κB (p50/p65) IkB->NF_kB Inhibits Degradation IkB->Degradation Ubiquitination & Degradation DNA DNA NF_kB->DNA Translocates & Binds Deh This compound Deh->IKK Inhibits Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters Cul3 Cul3 Keap1->Cul3 Associates ARE ARE Nrf2->ARE Translocates & Binds Degradation Nrf2->Degradation Proteasomal Degradation Deh This compound Deh->Keap1 Inhibits Cul3->Nrf2 Ubiquitination Gene_Expression Antioxidant Gene Expression ARE->Gene_Expression Kinase_Modulation cluster_pathways Signaling Pathways Deh This compound iNOS iNOS Deh->iNOS Inhibits Akt Akt Deh->Akt Inhibits JNK JNK Deh->JNK Activates p38 p38 Deh->p38 Inhibits Inflammation Inflammation iNOS->Inflammation Promotes Cell_Survival Cell_Survival Akt->Cell_Survival Promotes Apoptosis_Autophagy Apoptosis/ Autophagy JNK->Apoptosis_Autophagy Promotes Inflammation_Apoptosis Inflammation/ Apoptosis p38->Inflammation_Apoptosis Promotes NFkB_Luciferase_Workflow Seed_Cells 1. Seed cells in a 96-well plate Transfect 2. Co-transfect with NF-κB luciferase reporter and control plasmids Seed_Cells->Transfect Treat 3. Pre-incubate with This compound Transfect->Treat Stimulate 4. Stimulate with an inducing agent (e.g., TNF-α) Treat->Stimulate Lyse 5. Lyse cells Stimulate->Lyse Measure 6. Measure firefly and Renilla luciferase activity Lyse->Measure Analyze 7. Normalize and calculate inhibition Measure->Analyze Patch_Clamp_Workflow Prepare_Cells 1. Prepare cells expressing TMEM16A Establish_Seal 2. Form a GΩ seal between the pipette and cell membrane Prepare_Cells->Establish_Seal Rupture_Membrane 3. Rupture the membrane to achieve whole-cell configuration Establish_Seal->Rupture_Membrane Record_Baseline 4. Record baseline TMEM16A currents Rupture_Membrane->Record_Baseline Apply_Deh 5. Perfuse this compound Record_Baseline->Apply_Deh Record_Inhibition 6. Record inhibited currents Apply_Deh->Record_Inhibition Analyze 7. Analyze current- voltage relationship and calculate % inhibition Record_Inhibition->Analyze

References

Dehydroandrographolide: A Technical Guide to its Modulation of the NF-κB Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroandrographolide, a bioactive diterpenoid lactone isolated from the medicinal plant Andrographis paniculata, has garnered significant attention for its potent anti-inflammatory properties. A primary mechanism underlying these effects is its ability to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its inhibitory effects on NF-κB signaling. It includes a compilation of quantitative data from various studies, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction to the NF-κB Signaling Pathway

The NF-κB family of transcription factors plays a pivotal role in regulating a wide array of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis.[1] In unstimulated cells, NF-κB dimers, most commonly the p50/p65 heterodimer, are held inactive in the cytoplasm through their association with inhibitory proteins known as inhibitors of κB (IκBs).[1][2] Upon stimulation by various stimuli such as lipopolysaccharide (LPS) or pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated.[2] IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation.[1] This event unmasks the nuclear localization signal on the NF-κB subunits, allowing for their translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory mediators including cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Mechanism of Action of this compound on NF-κB Signaling

This compound (DA) modulates the NF-κB signaling pathway at multiple levels, leading to a potent suppression of inflammatory responses. The primary mechanisms of action are:

  • Inhibition of Upstream Signaling: DA has been shown to interfere with the initial steps of the NF-κB activation cascade. It can suppress LPS-stimulated inflammatory responses by blocking the interaction between LPS and Toll-like receptor 4 (TLR4). This inhibition prevents the downstream activation of the IKK complex.

  • Direct Inhibition of NF-κB DNA Binding: A key mechanism of action for andrographolide, a related compound, is the covalent modification of the cysteine 62 residue on the p50 subunit of NF-κB. This modification directly interferes with the ability of the NF-κB dimer to bind to its target DNA sequences, thereby preventing the transcription of pro-inflammatory genes. While this has been demonstrated for andrographolide, the structural similarity suggests a comparable mechanism for this compound.

  • Reduction of p65 Nuclear Translocation: this compound and its analogs have been observed to reduce the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus upon cellular stimulation. By preventing the transcription factor from reaching its site of action, DA effectively inhibits NF-κB-mediated gene expression.

  • Inhibition of IKKβ Activity: Some studies suggest that this compound may also target the IKK complex, specifically the IKKβ subunit, preventing the phosphorylation and subsequent degradation of IκBα. This action would keep NF-κB sequestered in the cytoplasm.

The following diagram illustrates the NF-κB signaling pathway and the points of inhibition by this compound.

NF_kB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-p50/p65 IKK->IkBa_NFkB Phosphorylates IκBα p50_p65_cyto p50/p65 IkBa_NFkB->p50_p65_cyto Releases IkBa_p P-IκBα IkBa_NFkB->IkBa_p p50_p65_nu p50/p65 p50_p65_cyto->p50_p65_nu Translocates Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation DNA DNA (κB site) p50_p65_nu->DNA Binds Genes Pro-inflammatory Gene Transcription DNA->Genes Induces This compound This compound This compound->TLR4 Inhibits Binding This compound->IKK Inhibits This compound->p50_p65_cyto Inhibits Translocation This compound->p50_p65_nu Inhibits DNA Binding

Figure 1: NF-κB Signaling Pathway and Inhibition by this compound.

Quantitative Data on this compound's Effects

The inhibitory effects of this compound and its derivatives on the NF-κB pathway have been quantified in various studies. The following tables summarize key findings.

Table 1: Inhibition of NF-κB Transcriptional Activity

CompoundCell LineStimulusIC50 (µg/mL)Reference
14-deoxy-14,15-dehydroandrographolideRAW 264.7LPS/IFN-γ2.0
Compound 11 (derived from andrographolide)RAW 264.7LPS/IFN-γ2.2
Compound 12 (derived from andrographolide)RAW 264.7LPS/IFN-γ2.4

Table 2: Inhibition of Pro-inflammatory Mediators

CompoundCell Line/ModelStimulusMediator InhibitedConcentration/EffectReference
AndrographolideRat VSMCsLPS/IFN-γNO Production62.8% inhibition at 20 µM, 79.8% at 50 µM
AndrographolideCerebral Endothelial CellsLPSiNOS ExpressionConcentration-dependent inhibition (10 and 20 mM)
AndrographolideCerebral Endothelial CellsLPSCOX-2 ExpressionConcentration-dependent inhibition (10 and 20 mM)

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on the NF-κB signaling pathway.

NF-κB Luciferase Reporter Gene Assay

This assay quantitatively measures the transcriptional activity of NF-κB in response to a stimulus and the inhibitory effect of a test compound.

  • Materials:

    • Mammalian cell line (e.g., HEK293, RAW 264.7)

    • NF-κB luciferase reporter plasmid (containing NF-κB response elements upstream of the luciferase gene)

    • Control plasmid (e.g., Renilla luciferase for normalization)

    • Transfection reagent

    • Cell culture medium and supplements

    • Inducing agent (e.g., TNF-α, LPS)

    • This compound

    • Dual-Luciferase Reporter Assay System

    • Luminometer

  • Protocol:

    • Seed cells in a 24-well plate and grow to 70-80% confluency.

    • Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

    • After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

    • Pre-incubate for 1-2 hours.

    • Stimulate the cells with the inducing agent (e.g., 10 ng/mL TNF-α) for 6-8 hours.

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase Reporter Assay System.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.

Luciferase_Assay_Workflow Start Seed Cells Transfect Co-transfect with NF-κB-Luc & Renilla Plasmids Start->Transfect Treat Treat with this compound Transfect->Treat Stimulate Stimulate with LPS or TNF-α Treat->Stimulate Lyse Lyse Cells Stimulate->Lyse Measure Measure Luciferase Activity (Luminometer) Lyse->Measure Analyze Normalize Firefly to Renilla & Analyze Data Measure->Analyze

Figure 2: Workflow for NF-κB Luciferase Reporter Assay.
Western Blot Analysis of NF-κB Pathway Proteins

This technique is used to detect and quantify changes in the levels of total and phosphorylated proteins within the NF-κB signaling cascade.

  • Materials:

    • Cell line (e.g., RAW 264.7, BV-2)

    • This compound

    • Stimulating agent (e.g., LPS)

    • RIPA buffer with protease and phosphatase inhibitors

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels

    • Nitrocellulose or PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Seed cells in 6-well plates and grow to desired confluency.

    • Pre-treat cells with various concentrations of this compound for 1-2 hours.

    • Stimulate with LPS for the appropriate time (e.g., 30 minutes for IκBα phosphorylation).

    • Wash cells with cold PBS and lyse with RIPA buffer.

    • Determine protein concentration of the lysates.

    • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibody overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify band intensities and normalize to a loading control like GAPDH.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the DNA-binding activity of NF-κB.

  • Materials:

    • Nuclear extraction kit

    • Biotin or ³²P-labeled double-stranded oligonucleotide probe containing the NF-κB consensus binding site

    • Unlabeled ("cold") probe for competition assay

    • Poly(dI-dC)

    • EMSA binding buffer

    • Native polyacrylamide gel

    • Nylon membrane (for chemiluminescent detection)

    • Detection system (chemiluminescence or autoradiography)

  • Protocol:

    • Prepare nuclear extracts from cells treated with this compound and/or a stimulus.

    • Quantify the protein concentration of the nuclear extracts.

    • Set up binding reactions containing nuclear extract, labeled NF-κB probe, and poly(dI-dC) in EMSA binding buffer. For competition assays, add an excess of unlabeled probe.

    • Incubate the reactions at room temperature for 20-30 minutes.

    • Separate the protein-DNA complexes on a native polyacrylamide gel.

    • Transfer the complexes to a nylon membrane (for non-radioactive detection).

    • Detect the labeled probe using a chemiluminescent or autoradiographic method.

EMSA_Workflow Start Prepare Nuclear Extracts Bind Incubate Nuclear Extract with Labeled NF-κB Probe Start->Bind Electrophoresis Separate Complexes on Native PAGE Gel Bind->Electrophoresis Transfer Transfer to Membrane Electrophoresis->Transfer Detect Detect Labeled Probe (Chemiluminescence/Autoradiography) Transfer->Detect Analyze Analyze Shifted Bands Detect->Analyze

References

Preliminary Studies on the Anti-Cancer Activity of Dehydroandrographolide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroandrographolide (DA), a primary active diterpenoid lactone isolated from the medicinal plant Andrographis paniculata, has emerged as a compound of significant interest in oncology research. Preliminary studies have illuminated its potential as a multi-faceted anti-cancer agent, demonstrating cytotoxic, anti-proliferative, and anti-metastatic activities across a range of cancer cell lines. This technical guide provides an in-depth overview of the foundational research into DA's anti-cancer properties, with a focus on its mechanisms of action, experimental validation, and the signaling pathways it modulates. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

In Vitro Anti-Cancer Activity of this compound

This compound has demonstrated significant dose- and time-dependent inhibitory effects on the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from several key studies are summarized below.

Table 1: IC50 Values of this compound and Related Compounds in Cancer Cell Lines
CompoundCancer Cell LineAssayIC50 (µM)Exposure Time (h)Reference
This compoundSW620 (Colon Cancer)MTT AssayNot specified, but dose-dependent inhibition observed at 5, 10, 20, 40, 80 µM24[1]
AndrographolideKB (Oral Cancer)MTT Assay~225 (106 µg/ml)Not Specified[2]
AndrographolideMCF-7 (Breast Cancer)MTT Assay63.19 ± 0.0324[3]
AndrographolideMCF-7 (Breast Cancer)MTT Assay32.90 ± 0.0248[3]
AndrographolideMCF-7 (Breast Cancer)MTT Assay31.93 ± 0.0472[3]
AndrographolideMDA-MB-231 (Breast Cancer)MTT Assay65 ± 0.0224
AndrographolideMDA-MB-231 (Breast Cancer)MTT Assay37.56 ± 0.0348
AndrographolideMDA-MB-231 (Breast Cancer)MTT Assay30.56 ± 0.0372
AndrographolideHT-29 (Colon Cancer)MTT AssayDose-dependent24, 48, 72
AndrographolideMDA-MB-231 (Breast Cancer)MTT Assay~3024, 36, 48

Mechanisms of Anti-Cancer Action

The anti-neoplastic effects of this compound are attributed to its ability to modulate multiple cellular processes critical for cancer cell survival and progression. These include the induction of autophagy and apoptosis, cell cycle arrest, and the inhibition of metastasis.

Induction of Autophagy

This compound has been shown to induce autophagic cell death in human oral cancer cells. This process is characterized by the formation of autophagosomes that engulf cellular components for degradation. A key event in autophagy is the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II).

G DA This compound p53 p53 DA->p53 decreases expression Akt Akt DA->Akt inhibits p38 p38 DA->p38 inhibits JNK1_2 JNK1/2 DA->JNK1_2 activates Autophagy Autophagy p53->Autophagy Akt->Autophagy p38->Autophagy JNK1_2->Autophagy LC3II LC3-II Conversion Autophagy->LC3II CellDeath Oral Cancer Cell Death LC3II->CellDeath

Induction of Apoptosis

While this compound can induce autophagy, its analogue Andrographolide is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines. This process is often mediated through the intrinsic mitochondrial pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases.

G Andrographolide Andrographolide Bcl2 Bcl-2 Andrographolide->Bcl2 decreases expression Bax Bax Andrographolide->Bax increases expression Caspase9 Caspase-9 Bcl2->Caspase9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Cell Cycle Arrest

Andrographolide has been observed to induce cell cycle arrest at the G2/M phase in breast cancer cells. This prevents the cells from entering mitosis and subsequently leads to apoptosis.

Inhibition of Metastasis

This compound has been shown to inhibit the migration and invasion of oral cancer cells. This is achieved, in part, by downregulating the expression and activity of matrix metalloproteinase-2 (MMP-2), an enzyme crucial for the degradation of the extracellular matrix, a key step in metastasis. This regulation occurs at the transcriptional level through the suppression of NF-κB, AP-1, and SP-1.

G DA This compound ERK1_2 ERK1/2 DA->ERK1_2 inhibits phosphorylation p38 p38 DA->p38 inhibits phosphorylation JNK1_2 JNK1/2 DA->JNK1_2 inhibits phosphorylation NF_kB NF-κB ERK1_2->NF_kB SP_1 SP-1 ERK1_2->SP_1 AP_1 AP-1 p38->AP_1 JNK1_2->AP_1 MMP2 MMP-2 Expression NF_kB->MMP2 AP_1->MMP2 SP_1->MMP2 Metastasis Metastasis MMP2->Metastasis

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preliminary studies of this compound's anti-cancer activity.

Cell Viability Assay (MTT Assay)
  • Objective: To determine the cytotoxic effects of this compound on cancer cells.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Protocol:

    • Cell Seeding: Seed cancer cells (e.g., KB, MCF-7, MDA-MB-231) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

    • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80, 100 µM) for different time points (e.g., 24, 48, 72 hours).

    • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined as the concentration of the drug that inhibits 50% of cell growth.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
  • Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

  • Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic cells.

  • Protocol:

    • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations and for the appropriate duration.

    • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

    • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of FITC-conjugated Annexin V and 10 µL of Propidium Iodide (PI) to the cell suspension.

    • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

    • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic or necrotic cells are both Annexin V-FITC and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.

  • Principle: Propidium Iodide (PI) stoichiometrically binds to DNA, allowing for the quantification of DNA content in each cell. This enables the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.

  • Protocol:

    • Cell Treatment and Harvesting: Treat cells with this compound, harvest by trypsinization, and wash with PBS.

    • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

    • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

    • Incubation: Incubate for 30 minutes at room temperature in the dark.

    • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is presented as a histogram showing the distribution of cells in the different phases of the cell cycle.

Western Blot Analysis
  • Objective: To detect and quantify the expression levels of specific proteins involved in signaling pathways affected by this compound.

  • Protocol:

    • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

    • SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p53, LC3, Akt, p-Akt, JNK, p-JNK, p38, p-p38, MMP-2, GAPDH) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. GAPDH is commonly used as a loading control to normalize protein expression.

In Vivo Oral Carcinoma Xenograft Model
  • Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Protocol:

    • Cell Implantation: Subcutaneously inject human oral cancer cells (e.g., SAS) into the flank of immunodeficient mice (e.g., nude mice).

    • Tumor Growth: Allow the tumors to grow to a palpable size. Tumor size is typically measured using calipers and the volume is calculated using the formula: (Length × Width^2)/2.

    • Treatment: Once tumors are established, administer this compound to the mice via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule. A vehicle control group should be included.

    • Monitoring: Monitor tumor growth and the general health of the mice throughout the study.

    • Endpoint Analysis: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for biomarkers like LC3).

G MTT MTT DataAnalysis Data Analysis & Interpretation MTT->DataAnalysis IC50 Values Apoptosis Apoptosis Apoptosis->DataAnalysis Apoptotic Rate CellCycle CellCycle CellCycle->DataAnalysis Cell Cycle Distribution WesternBlot WesternBlot WesternBlot->DataAnalysis Protein Levels InvasionAssay InvasionAssay InvasionAssay->DataAnalysis Invasion Inhibition Endpoint Endpoint Endpoint->DataAnalysis Tumor Suppression

Conclusion and Future Directions

The preliminary research on this compound compellingly suggests its potential as a promising candidate for anti-cancer drug development. Its multifaceted mechanism of action, targeting key cellular processes such as autophagy, apoptosis, cell cycle progression, and metastasis, provides a strong rationale for further investigation. Future studies should focus on elucidating the detailed molecular interactions of this compound with its targets, expanding in vivo efficacy studies to a broader range of cancer models, and exploring its potential in combination therapies to enhance anti-tumor responses and overcome drug resistance. The comprehensive experimental framework outlined in this guide provides a solid foundation for advancing our understanding of this potent natural compound and its journey toward clinical application.

References

Dehydroandrographolide's Interaction with TMEM16A Chloride Channels: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the interaction between dehydroandrographolide (DP), a natural compound, and the Transmembrane member 16A (TMEM16A) calcium-activated chloride channel (CaCC). TMEM16A is a promising therapeutic target in various diseases, including cancer, due to its role in cell proliferation, migration, and signaling.[1][2] This document summarizes key quantitative data, details experimental protocols for studying this interaction, and visualizes the underlying mechanisms and workflows.

Quantitative Analysis of this compound's Effect on TMEM16A

This compound has been identified as a novel inhibitor of TMEM16A.[1][2] Electrophysiological and cell-based assays have quantified its inhibitory effects on TMEM16A channel activity and its subsequent impact on cancer cell lines overexpressing this channel.

Table 1: Inhibition of TMEM16A-mediated Chloride Currents by this compound
Cell LineDP Concentration (µM)Inhibition of TMEM16A Current (%)Key Observation
FRT cells stably transfected with human TMEM16A-GFP50~100%Nearly complete, voltage-independent inhibition of CaCC currents induced by 600 nM free Ca2+.[1]
SW620 human colon cancer cells519.6 ± 4.5%Dose-dependent inhibition of CaCC currents.
SW620 human colon cancer cells50~100%Rapid and reversible inhibition of CaCC currents.
Table 2: Effect of this compound on SW620 Colon Cancer Cell Viability
DP Concentration (µM)Treatment Time (h)Cell Viability (% of Control)
524~85%
548~70%
572~55%
1024~75%
1048~55%
1072~40%
2024~60%
2048~40%
2072~25%

Data extrapolated from graphical representations in the source literature.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction between this compound and TMEM16A.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for studying ion channel activity. It was employed to measure the inhibitory effect of this compound on TMEM16A chloride currents.

Objective: To measure TMEM16A-mediated chloride currents in the presence and absence of this compound.

Cell Preparation:

  • Fisher rat thyroid (FRT) cells stably expressing human TMEM16A-GFP or SW620 human colon cancer cells were used.

  • Cells were cultured on glass coverslips for 24-48 hours before recording.

Solutions:

  • Extracellular (Bath) Solution (in mM): 140 NMDG-Cl, 1 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NMDG.

  • Intracellular (Pipette) Solution (in mM): 130 NMDG-Cl, 1 MgCl2, 10 HEPES, 1 EGTA, with CaCl2 added to achieve a free Ca2+ concentration of 600 nM, adjusted to pH 7.2 with NMDG.

Recording Procedure:

  • A glass micropipette with a resistance of 4-6 MΩ is filled with the intracellular solution and mounted on a micromanipulator.

  • A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

  • The cell membrane under the pipette is ruptured to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

  • The cell is held at a holding potential, and voltage steps are applied to elicit TMEM16A currents.

  • This compound is applied to the bath solution, and changes in the current are recorded.

Western Blotting

This method was used to determine the effect of this compound on TMEM16A protein expression levels.

Objective: To quantify TMEM16A protein levels in SW620 cells after treatment with this compound.

Procedure:

  • SW620 cells were treated with 5 µM this compound for 24, 48, or 72 hours.

  • Cells were lysed, and total protein was extracted.

  • Protein concentration was determined using a BCA protein assay.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was blocked and then incubated with a primary antibody specific for TMEM16A.

  • A secondary antibody conjugated to horseradish peroxidase was used for detection.

  • Protein bands were visualized using an enhanced chemiluminescence (ECL) kit.

  • β-actin was used as a loading control to normalize TMEM16A expression.

Quantitative Real-Time PCR (qRT-PCR)

This experiment was conducted to assess whether this compound affects the transcription of the TMEM16A gene.

Objective: To measure TMEM16A mRNA levels in SW620 cells following this compound treatment.

Procedure:

  • SW620 cells were treated with this compound.

  • Total RNA was extracted from the cells using a suitable kit.

  • cDNA was synthesized from the RNA template.

  • qRT-PCR was performed using SYBR Green chemistry with primers specific for human TMEM16A.

    • TMEM16A-sense: 5'-GCGTCCACATCATCAACATC-3'

    • TMEM16A-antisense: 5'-ATCCTCGTGGTAGTCCATCG-3'

  • TMEM16A expression levels were normalized to the reference gene β-actin.

Signaling Pathways and Mechanisms

The interaction of this compound with TMEM16A leads to downstream effects on cellular processes, particularly in cancer cells where TMEM16A is overexpressed.

Inhibition of TMEM16A Channel Function

This compound directly inhibits the chloride ion conductance of the TMEM16A channel in a voltage-independent manner. This blockage of ion flow is the primary mechanism of action.

Post-Transcriptional Downregulation of TMEM16A Protein

Interestingly, prolonged exposure to this compound leads to a decrease in the total protein level of TMEM16A in SW620 cells, without affecting its mRNA levels. This suggests that this compound may induce post-transcriptional downregulation of TMEM16A, possibly by promoting its degradation or inhibiting its translation.

Inhibition of Cancer Cell Proliferation and Migration

The inhibition of TMEM16A function and expression by this compound results in the suppression of proliferation, migration, and invasion of TMEM16A-dependent cancer cells like SW620. This highlights the crucial role of TMEM16A in cancer progression and its potential as a therapeutic target.

Visualizations

Experimental Workflow

G Experimental Workflow for Assessing this compound's Effect on TMEM16A cluster_0 Cell Culture cluster_1 Electrophysiology cluster_2 Molecular Biology cluster_3 Functional Assays Cell_Lines FRT-TMEM16A-GFP or SW620 cells Patch_Clamp Whole-Cell Patch-Clamp Cell_Lines->Patch_Clamp DP_Treatment Treat SW620 with this compound Cell_Lines->DP_Treatment DP_Application Apply this compound Patch_Clamp->DP_Application Current_Measurement Measure TMEM16A Current Inhibition DP_Application->Current_Measurement Western_Blot Western Blot for TMEM16A Protein DP_Treatment->Western_Blot qRT_PCR qRT-PCR for TMEM16A mRNA DP_Treatment->qRT_PCR Cell_Viability MTT Assay for Cell Proliferation DP_Treatment->Cell_Viability Cell_Migration Wound-Healing & Transwell Assays for Migration/Invasion DP_Treatment->Cell_Migration

Caption: Workflow for evaluating this compound's effects on TMEM16A.

Signaling Pathway

G Proposed Mechanism of this compound Action DP This compound TMEM16A_Channel TMEM16A Channel Activity DP->TMEM16A_Channel Inhibits TMEM16A_Protein TMEM16A Protein Level DP->TMEM16A_Protein Reduces Cl_efflux Chloride Efflux TMEM16A_Channel->Cl_efflux Mediates Cell_Proliferation Cell Proliferation TMEM16A_Channel->Cell_Proliferation Cell_Migration Cell Migration/Invasion TMEM16A_Channel->Cell_Migration Post_Transcriptional_Regulation Post-Transcriptional Downregulation TMEM16A_Protein->Post_Transcriptional_Regulation Cl_efflux->Cell_Proliferation Promotes Cl_efflux->Cell_Migration Promotes

References

Unveiling the Journey of Dehydroandrographolide in the Body: A Pharmacokinetic Overview in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dehydroandrographolide (DP), a major bioactive diterpenoid lactone isolated from the medicinal plant Andrographis paniculata, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties. Understanding its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is fundamental for its development as a potential therapeutic agent. This technical guide provides an in-depth summary of the basic pharmacokinetic properties of this compound in various animal models, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions.

I. Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound observed in different animal models. These data provide a comparative overview of its behavior following administration through various routes.

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterOral Administration (120 mg/kg)Intravenous Administration
Cmax (Maximum Plasma Concentration) 4.19 ± 1.76 µg/mL[1]Not Reported
Tmax (Time to Cmax) Within 1 hour[1]Not Applicable
t1/2 (Half-life) Not explicitly stated for this doseNot Reported
AUC (Area Under the Curve) Not explicitly stated for this doseNot Reported
Oral Bioavailability 11.92%[1][2]Not Applicable

Table 2: Pharmacokinetic Parameters of this compound in Beagle Dogs

ParameterOral Administration (7.0 mg)
Cmax (Maximum Plasma Concentration) Not explicitly stated
Tmax (Time to Cmax) Not explicitly stated
t1/2 (Half-life) 3.13 ± 1.19 h[3]
AUC0-t (Area Under the Curve) 26.01 ± 8.72 ng·h/mL
Oral Bioavailability Not Reported

II. Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

Absorption

This compound exhibits rapid absorption after oral administration in rats, with detectable plasma concentrations within one hour. Studies using Caco-2 cell models and single-pass rat intestinal perfusion models suggest that DP has good intestinal absorption and stability. The transport of this compound across the intestinal epithelium does not appear to involve major efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).

Distribution

Following administration, this compound and its derivatives are distributed to various tissues. In rats that received tail vein injections of a this compound derivative, the drug was found in the heart, liver, spleen, lungs, kidneys, and intestines, with the highest concentrations observed in the kidneys and colon.

Metabolism

The metabolism of this compound is a key factor in its disposition. In vivo studies in rats have identified several metabolic pathways, including hydroxylation, hydration, sulfonation, sulfate conjugation, and glucuronidation. A total of 35 metabolites have been identified in rat urine, bile, plasma, and feces. Glucuronidation is a significant metabolic pathway, with UGT2B7 being a major UDP-glucuronosyltransferase enzyme involved in this process.

Excretion

The excretion of this compound and its metabolites occurs through multiple routes. Following intramuscular injection of a this compound derivative in rats, approximately 24.9% of the total dose was excreted in urine, 14.9% in bile, and 13.9% in feces within 24 hours. The amount of unchanged DP found in the bile is minimal, accounting for only about 0.1% of the absorbed amount, suggesting extensive metabolism prior to biliary excretion.

III. Experimental Protocols

The following sections detail the methodologies employed in key pharmacokinetic studies of this compound.

Animal Models and Dosing
  • Rat Studies: Sprague-Dawley rats are commonly used. For oral pharmacokinetic studies, this compound is often administered via oral gavage at doses such as 120 mg/kg.

  • Dog Studies: Beagle dogs have been used to evaluate the pharmacokinetics of this compound, typically administered orally in tablet form.

Sample Collection and Preparation
  • Blood Sampling: Blood samples are typically collected at various time points post-administration via methods such as retro-orbital plexus puncture. Plasma is then separated by centrifugation.

  • Plasma Sample Preparation: A common method for plasma sample preparation is protein precipitation. This involves adding a precipitating agent like methanol or acetonitrile to the plasma sample, followed by vortexing and centrifugation to remove proteins. The resulting supernatant is then analyzed.

Analytical Methods
  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the most frequently used method for the quantitative analysis of this compound in biological matrices due to its high sensitivity and selectivity.

    • Chromatography: Separation is typically achieved on a C18 column with a gradient elution using a mobile phase consisting of solvents like methanol, acetonitrile, and water with additives such as formic acid or ammonium acetate.

    • Mass Spectrometry: Detection is performed using a mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high specificity for the analyte.

  • HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet Detection): This method is also employed for the quantification of this compound.

    • Extraction: Cloud point extraction or solid-phase extraction can be used to extract the analyte from plasma samples before HPLC analysis.

    • Detection: The UV detector is typically set at a wavelength where this compound exhibits maximum absorbance, such as 254 nm.

IV. Signaling Pathway Interactions

This compound exerts its pharmacological effects by modulating key cellular signaling pathways, primarily the NF-κB and Nrf2 pathways, which are central to the inflammatory response and cellular defense against oxidative stress.

NF-κB Signaling Pathway

This compound has been shown to inhibit the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a critical regulator of inflammatory responses.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylates & Promotes Degradation NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Inhibits NFkB_p65_p50_n NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_n Translocation DP This compound DP->TLR4 Blocks Interaction DP->NFkB_p65_p50_n Inhibits DNA Binding DNA DNA NFkB_p65_p50_n->DNA Inflammatory_Genes Pro-inflammatory Gene Expression DNA->Inflammatory_Genes

Caption: this compound Inhibition of the NF-κB Signaling Pathway.

Nrf2 Signaling Pathway

This compound is also known to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of the cellular antioxidant response.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds to Nrf2 Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasome Cul3->Proteasome Degradation DP This compound DP->Keap1 Inhibits Keap1 ARE ARE Nrf2_n->ARE Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1) ARE->Antioxidant_Genes

References

Dehydroandrographolide: A Modulator of Innate Immunity and Inducer of Human β-Defensin-2

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Dehydroandrographolide (DA), a primary bioactive diterpenoid lactone isolated from Andrographis paniculata, has demonstrated significant immunomodulatory properties with a pronounced impact on the innate immune system. This document provides a comprehensive overview of the mechanisms through which DA enhances innate immunity, with a specific focus on its ability to upregulate the expression of human β-defensin-2 (hBD-2), a crucial antimicrobial peptide. This guide details the signaling pathways involved, presents quantitative data from key studies, outlines relevant experimental protocols, and provides visual representations of the underlying molecular processes to support further research and development in this area.

Introduction: this compound and Innate Immunity

This compound is a major active component of Andrographis paniculata, a plant with a long history of use in traditional medicine for treating infections and inflammatory conditions.[1][2] Modern pharmacological research has substantiated these traditional uses, revealing DA's potent anti-inflammatory, antiviral, and immune-enhancing capabilities.[3] Unlike many antimicrobial agents, DA's efficacy is not primarily due to direct inhibition of microbial growth.[1][2] Instead, a significant part of its therapeutic effect lies in its ability to modulate the host's innate immune response.

The innate immune system provides the first line of defense against pathogens. A key component of this system at mucosal surfaces is the production of antimicrobial peptides (AMPs), such as human β-defensins. hBD-2 is an important AMP expressed by epithelial cells in response to microbial threats and pro-inflammatory stimuli. This document will explore the pivotal role of this compound in augmenting this aspect of innate immunity.

This compound's Effect on hBD-2 Expression

This compound has been shown to be a potent inducer of hBD-2 expression in epithelial cells. This section summarizes the quantitative data from a key study investigating this effect in human intestinal epithelial cells (HCT-116).

Dose-Dependent and Time-Course Effects on hBD-2 mRNA Expression

Treatment of HCT-116 cells with DA leads to a significant increase in hBD-2 mRNA levels in both a dose- and time-dependent manner. The optimal induction is observed at a concentration of 100 μM after 16 hours of stimulation.

Table 1: Effect of this compound on hBD-2 mRNA Expression in HCT-116 Cells

Treatment GrouphBD-2 mRNA Expression (Relative to Control)
Dose-Response (16h)
Control (0 µM DA)1.0
1 µM DA>1.0
25 µM DA>1.0
50 µM DA>1.0
100 µM DA~11.0
Time-Course (100 µM DA)
0 h1.0
2 h>1.0
8 h>1.0
16 h~11.0
24 h>1.0

Data summarized from Xiong et al., 2015.

Dose-Dependent and Time-Course Effects on hBD-2 Protein Expression

Consistent with the observed increase in mRNA, DA treatment also results in a significant upregulation of hBD-2 protein expression. The peak protein expression is noted at a concentration of 100 μM after 24 hours of incubation.

Table 2: Effect of this compound on hBD-2 Protein Expression in HCT-116 Cells

Treatment GrouphBD-2 Protein Expression (Relative to Control)
Dose-Response (24h)
Control (0 µM DA)1.0
1 µM DA>1.0
25 µM DA>1.0
50 µM DA>1.0
100 µM DA~20.0
Time-Course (100 µM DA)
0 h1.0
2 h>1.0
8 h>1.0
16 h>1.0
24 h~20.0

Data summarized from Xiong et al., 2015.

Signaling Pathways Involved in DA-Mediated hBD-2 Induction

The induction of hBD-2 by this compound is mediated by specific intracellular signaling cascades. Studies have elucidated the central role of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway in this process.

The p38 MAPK Pathway

The MAPK signaling pathways, including p38, Extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), are critical regulators of cellular responses to external stimuli. In the context of DA-induced hBD-2 expression in intestinal epithelial cells, the p38 MAPK pathway is specifically activated. This activation is a key event leading to the transcriptional upregulation of the hBD-2 gene. The promoter region of the hBD-2 gene contains binding sites for transcription factors like AP-1, which can be activated by MAPK pathways.

The specificity of the p38 pathway was confirmed using chemical inhibitors. Pre-treatment of HCT-116 cells with p38 inhibitors (SB203580 and SB202190) significantly attenuated the DA-induced enhancement of hBD-2 expression. Conversely, inhibitors of ERK and JNK did not block the effect of DA. Western blot analysis further confirmed the phosphorylation and thus activation of p38, but not ERK or JNK, in DA-treated cells.

Dehydroandrographolide_hBD2_Pathway cluster_cell Epithelial Cell cluster_nucleus DA This compound p38 p38 MAPK DA->p38 Activates CellMembrane Cell Membrane p_p38 Phospho-p38 p38->p_p38 Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1) p_p38->TranscriptionFactors Activates hBD2_Gene hBD-2 Gene TranscriptionFactors->hBD2_Gene Binds to promoter Nucleus Nucleus hBD2_mRNA hBD-2 mRNA hBD2_Gene->hBD2_mRNA Transcription hBD2_Protein hBD-2 Protein (Antimicrobial Peptide) hBD2_mRNA->hBD2_Protein Translation InnateImmunity Enhanced Innate Immunity hBD2_Protein->InnateImmunity Enhances

Caption: this compound signaling pathway for hBD-2 induction.
Role of NF-κB

While the Nuclear Factor-kappa B (NF-κB) pathway is a well-established regulator of inflammation and hBD-2 expression in response to certain stimuli like bacteria or pro-inflammatory cytokines, the study by Xiong et al. (2015) indicates that in the case of DA-induced hBD-2 expression in HCT-116 cells, the p38 MAPK pathway is the primary driver, with no significant involvement of NF-κB suggested in this specific context. However, it is important to note that this compound and its parent compound, andrographolide, are known to inhibit the NF-κB pathway in other contexts, particularly in suppressing inflammatory responses. This suggests a complex, context-dependent regulatory role for DA in immune signaling.

Experimental Protocols

This section provides a detailed methodology for the key experiments used to elucidate the effects of this compound on hBD-2 expression.

Cell Culture and Treatment
  • Cell Line: Human intestinal epithelial HCT-116 cells.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment:

    • Cells are seeded in appropriate culture plates (e.g., 6-well plates for RNA/protein extraction, 96-well plates for cytotoxicity assays).

    • Once confluent, the cells are treated with varying concentrations of this compound (DA) (e.g., 1, 25, 50, 100 μM) for specified time intervals (e.g., 2, 8, 16, 24 hours).

    • A vehicle control (e.g., DMSO) is included in all experiments.

    • For inhibitor studies, cells are pre-incubated with specific signaling pathway inhibitors (e.g., SB203580 for p38) for 30-60 minutes prior to DA stimulation.

Cytotoxicity Assay (MTT Assay)
  • Objective: To determine the non-toxic concentration range of DA.

  • Procedure:

    • HCT-116 cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well.

    • After 24 hours, cells are treated with various concentrations of DA for 48 hours.

    • Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

    • The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

    • The absorbance is measured at 490 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control group.

RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
  • Objective: To quantify the expression of hBD-2 mRNA.

  • Procedure:

    • Total RNA is extracted from treated and control cells using a suitable RNA isolation kit (e.g., TRIzol reagent).

    • The concentration and purity of the RNA are determined by spectrophotometry.

    • First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcription kit.

    • qRT-PCR is performed using a thermal cycler with SYBR Green master mix and specific primers for hBD-2 and a housekeeping gene (e.g., GAPDH) for normalization.

    • The relative expression of hBD-2 mRNA is calculated using the 2^-ΔΔCt method.

Protein Extraction and Western Blotting
  • Objective: To detect and quantify the expression of hBD-2 protein and the phosphorylation of signaling proteins (e.g., p38).

  • Procedure:

    • Total protein is extracted from cells using a lysis buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA protein assay kit.

    • Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • The membrane is incubated with primary antibodies against hBD-2, phospho-p38, total p38, or β-actin overnight at 4°C.

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • Band intensities are quantified using densitometry software.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis CellCulture HCT-116 Cell Culture Treatment This compound Treatment (Dose & Time Course) CellCulture->Treatment MTT MTT Assay (Cytotoxicity) Treatment->MTT qRT_PCR qRT-PCR (hBD-2 mRNA) Treatment->qRT_PCR WesternBlot Western Blot (hBD-2 & p-p38 Protein) Treatment->WesternBlot DataAnalysis Quantification and Statistical Analysis MTT->DataAnalysis qRT_PCR->DataAnalysis WesternBlot->DataAnalysis Conclusion Conclusion: DA induces hBD-2 via p38 MAPK DataAnalysis->Conclusion

Caption: Experimental workflow for studying DA's effect on hBD-2.

Conclusion and Future Directions

This compound effectively enhances innate immunity by upregulating the expression of the antimicrobial peptide hBD-2 in intestinal epithelial cells. This induction is primarily mediated through the activation of the p38 MAPK signaling pathway. The ability of DA to bolster the mucosal defense system without directly acting as an antibiotic presents a novel therapeutic strategy for the prevention and treatment of infectious diseases, particularly at mucosal surfaces.

For drug development professionals, DA and its derivatives represent a promising class of compounds for development as host-directed therapies. Future research should focus on:

  • In vivo efficacy: Validating these in vitro findings in animal models of intestinal infection.

  • Structure-activity relationship studies: Identifying more potent and specific derivatives of this compound.

  • Pharmacokinetics and safety: Establishing the bioavailability and safety profile of DA for oral administration.

  • Broader effects on AMPs: Investigating the effect of DA on the expression of other antimicrobial peptides in various epithelial tissues.

By further exploring the immunomodulatory properties of this compound, the scientific community can unlock new avenues for the development of innovative anti-infective agents.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Initial In Vitro Toxicity Screening of Dehydroandrographolide

This compound (DA), a primary active diterpenoid lactone isolated from the medicinal plant Andrographis paniculata, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2][3] As with any potential therapeutic agent, a thorough evaluation of its toxicity profile is a critical first step in the drug development process. This guide provides a comprehensive overview of the essential in vitro assays and methodologies for the initial toxicity screening of this compound, focusing on cytotoxicity, apoptosis induction, and oxidative stress.

Cytotoxicity Assessment

The initial step in toxicity screening is to determine the concentration range at which this compound exhibits cytotoxic effects on various cell lines. This is typically achieved by measuring the dose-dependent reduction in cell viability and calculating the half-maximal inhibitory concentration (IC50) or cytotoxic concentration 50 (CC50).

Data Presentation: Cytotoxicity of this compound and its Analogs

The cytotoxic effects of this compound and its parent compound, andrographolide, are highly dependent on the specific cell line being tested.[4] The following table summarizes reported cytotoxic concentrations. These values should serve as a general guide for designing dose-range-finding experiments.

CompoundCell LineAssayParameterValueReference
Potassium Sodium this compound SuccinateVarious Cancer Cell LinesMTTIC503.7 µM - 31 µM[4]
Potassium this compound SuccinateA specific, unnamed cell lineMTTCC5029.4 mM
14-Deoxy-11,12-dithis compound (AND2)THP-1 (promonocytic leukemia)MTTIC50Low µM range
14-Deoxy-11,12-dithis compound (AND2)Jurkat (T-lymphocyte)MTTIC50Low µM range
AndrographolideHuman Breast Cancer Stem Cells (BCSCs)MTTCC500.32 mM
AndrographolideHepG2 (human hepatoma)MTTIC5040.2 µM (at 48h)
Andrographolide Derivative (CY2)HCT116 (colorectal)MTTGI5010.5 µM (at 36h)
Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • This compound (DA) stock solution (e.g., in DMSO or 1% sodium bicarbonate)

  • Target cell lines (e.g., cancer cell lines, normal cell lines)

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO, or SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁵ cells/mL) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. For an initial broad-range screening, concentrations from 0.1 µM to 200 µM can be tested. Remove the old medium from the wells and add 100 µL of the DA-containing medium. Include vehicle control wells (e.g., medium with DMSO at the highest concentration used).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.

Visualization: Cytotoxicity Screening Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Seed cells in 96-well plate p2 Prepare serial dilutions of this compound e1 Treat cells with DA and vehicle control p2->e1 e2 Incubate for 24-72 hours e1->e2 e3 Add MTT reagent e2->e3 e4 Incubate for 2-4 hours e3->e4 e5 Add solubilizing agent e4->e5 a1 Measure absorbance at 570 nm e5->a1 a2 Calculate % Viability vs. Control a1->a2 a3 Determine IC50 value a2->a3

Caption: Workflow for determining this compound cytotoxicity using the MTT assay.

Analysis of Cell Death Mechanisms

Once cytotoxicity is established, it is crucial to determine the mode of cell death induced by this compound. The primary mechanisms to investigate are apoptosis (programmed cell death) and necrosis. Some studies suggest that DA and its analogs can also induce autophagy, another form of programmed cell death.

Data Presentation: Markers of this compound-Induced Cell Death
CompoundCell LineObservationMethodReference
This compound (100 µM)SAS, OECM-1No significant increase in apoptosis compared to positive control.Annexin V/PI Flow Cytometry
This compound (100 µM)SAS, OECM-1Induces autophagy.LC3-II Expression Analysis
14-Deoxy-11,12-dithis compound (AND2)THP-1Induces redox-mediated cell death; no procaspase-3 cleavage observed.Western Blot, DNA Laddering
AndrographolideBCSCsDose-dependent increase in early and late apoptosis.Annexin V/PI Flow Cytometry
AndrographolideMDA-MB-231Dose-dependent activation of caspase-9 and caspase-3.Fluorometric Protease Assay
AndrographolideHepG2Induces late apoptosis; caspase-independent cell death.Flow Cytometry, Caspase Assay
AndrographolideAHH-1, MCL-5Induces dose-dependent necrosis primarily, with some apoptosis.Cytotoxicity Endpoint Assays
Experimental Protocol: Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Target cell lines

  • This compound

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided in the kit)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with DA at IC50 and 2x IC50 concentrations for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at a low speed, and discard the supernatant.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

    • Necrotic cells: Annexin V-negative, PI-positive.

Visualization: Apoptosis Detection Workflow```dot

G cluster_results Data Interpretation start Treat cells with DA in 6-well plates harvest Harvest adherent and floating cells start->harvest wash Wash cells with cold PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate for 15 min in the dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze q1 Annexin V (-) PI (-) analyze->q1  Viable q2 Annexin V (+) PI (-) analyze->q2  Early Apoptotic q3 Annexin V (+) PI (+) analyze->q3  Late Apoptotic q4 Annexin V (-) PI (+) analyze->q4  Necrotic

Caption: this compound-induced autophagy signaling pathway in oral cancer cells.

Conclusion

The initial in vitro toxicity screening of this compound requires a multi-faceted approach. By systematically evaluating its effects on cell viability, determining the primary mechanism of cell death, and investigating its impact on cellular oxidative stress, researchers can build a foundational safety profile for this promising natural compound. The protocols and data presented in this guide offer a robust framework for conducting these essential preclinical assessments, paving the way for further development of this compound as a potential therapeutic agent.

References

Methodological & Application

Application Note: Quantification of Dehydroandrographolide in Herbal Extracts using HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroandrographolide, a major bioactive diterpenoid lactone found in Andrographis paniculata, is known for its wide range of pharmacological activities, including anti-inflammatory, antiviral, and antioxidant properties. Accurate and reliable quantification of this compound in herbal extracts and finished products is crucial for quality control, standardization, and ensuring therapeutic efficacy. This application note provides a detailed High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the precise quantification of this compound.

Principle

This method utilizes reverse-phase HPLC to separate this compound from other components in the herbal extract matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent (acetonitrile or methanol) and water. The quantification is performed by detecting the UV absorbance of the analyte at a specific wavelength and comparing the peak area to that of a certified reference standard.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, purified)

  • Phosphoric acid (analytical grade)

  • Herbal extract of Andrographis paniculata

  • 0.45 µm syringe filters

Equipment
  • HPLC system equipped with a UV/Vis or Photodiode Array (PDA) detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Analytical balance

  • Ultrasonic bath

  • Vortex mixer

  • Volumetric flasks and pipettes

Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from, for example, 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation
  • Extraction: Accurately weigh a suitable amount of powdered herbal extract (e.g., 100 mg) and transfer it to a conical flask.

  • Add a known volume of extraction solvent (e.g., 25 mL of methanol or a methanol-water mixture).

  • Sonicate the mixture in an ultrasonic bath for 30-60 minutes to ensure complete extraction.[1][2]

  • Allow the mixture to cool to room temperature.

  • Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.[3]

Chromatographic Conditions

The following are typical starting conditions that may require optimization based on the specific HPLC system and column used:

ParameterCondition
Column C18 (e.g., 4.6 mm x 250 mm, 5 µm)[4]
Mobile Phase Acetonitrile:Water (Gradient or Isocratic)[4]
Flow Rate 0.5 - 1.0 mL/min
Detection Wavelength 225 nm or 254 nm
Injection Volume 10 - 20 µL
Column Temperature Ambient or controlled (e.g., 25°C)

An example of a gradient elution program could be: 0-1 min, 40% Acetonitrile; 1-5 min, 40-50% Acetonitrile; 5-15 min, 50-70% Acetonitrile.

Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters include:

  • Linearity: Assess the linear relationship between the concentration of the standard and the detector response. A correlation coefficient (r²) of >0.999 is generally considered acceptable.

  • Precision: Evaluate the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD).

  • Accuracy: Determine the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Data Presentation

The following table summarizes quantitative data from various published HPLC methods for this compound.

ParameterMethod 1Method 2Method 3Method 4
Mobile Phase Methanol:Acetonitrile:Water (50:10:40 v/v)Acetonitrile-Water (gradient)Acetonitrile and 0.1% Phosphoric Acid (40:60)Methanol and Water (53:47)
Detection Wavelength 225 nm225 nm230 nm223 nm
Linearity Range 0.05 - 5.0 µg/mL10 - 100 mg/L100 - 600 µg/mL230 - 1000 ppm
Correlation Coefficient (r²) ≥ 0.99930.9986Not Specified0.9992
LOD 0.022 µg/mLNot SpecifiedNot Specified0.013 ppm
LOQ Not SpecifiedNot SpecifiedNot Specified0.041 ppm
Recovery > 94%Not SpecifiedNot Specified109.06 - 116.23%

Experimental Workflow Diagramdot

HPLC_Workflow herbal_extract herbal_extract weigh_sample weigh_sample herbal_extract->weigh_sample add_solvent add_solvent weigh_sample->add_solvent sonicate sonicate add_solvent->sonicate filter_sample filter_sample sonicate->filter_sample inject_sample inject_sample filter_sample->inject_sample chromatography chromatography inject_sample->chromatography ref_std ref_std weigh_std weigh_std ref_std->weigh_std dissolve_std dissolve_std weigh_std->dissolve_std dilute_std dilute_std dissolve_std->dilute_std dilute_std->inject_sample detection detection chromatography->detection chromatogram chromatogram detection->chromatogram peak_integration peak_integration chromatogram->peak_integration calibration_curve calibration_curve peak_integration->calibration_curve Standards quantification quantification peak_integration->quantification Sample calibration_curve->quantification

References

Application Notes and Protocols for In Vivo Evaluation of Dehydroandrographolide in an Acute Lung Injury Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo experimental design and evaluation of Dehydroandrographolide (Deh) in a lipopolysaccharide (LPS)-induced acute lung injury (ALI) mouse model. The protocols outlined below are based on established methodologies to ensure reproducibility and accuracy in assessing the therapeutic potential of Deh.

Overview and Rationale

Acute lung injury (ALI) and its more severe form, acute respiratory distress syndrome (ARDS), are characterized by widespread inflammation of the lungs, leading to impaired gas exchange.[1][2][3] this compound, a natural diterpenoid lactone derived from Andrographis paniculata, has demonstrated potent anti-inflammatory and antioxidant properties in preclinical studies.[4][5] This document details the necessary protocols to investigate the efficacy of Deh in a clinically relevant animal model of ALI.

The most common method to induce ALI in rodents is through the administration of bacterial lipopolysaccharide (LPS), which triggers a robust inflammatory response in the lungs, mimicking key aspects of human ALI. The experimental design described herein will focus on an LPS-induced ALI model in mice to evaluate the protective effects of this compound.

Key Signaling Pathways

This compound exerts its protective effects in ALI through the modulation of critical signaling pathways involved in inflammation and oxidative stress. Understanding these mechanisms is crucial for experimental design and data interpretation.

  • NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In ALI, LPS activates NF-κB, leading to the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. This compound has been shown to inhibit the activation of NF-κB, thereby reducing the production of these inflammatory mediators.

  • Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the endogenous antioxidant response. Activation of Nrf2 leads to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase. This compound can activate the Nrf2 pathway, enhancing the cellular antioxidant defense and mitigating oxidative stress-induced lung damage.

Below are diagrams illustrating the experimental workflow and the key signaling pathways modulated by this compound.

experimental_workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis animal_model C57BL/6 or BALB/c Mice grouping Randomly divide into groups: - Sham - LPS + Vehicle - LPS + Deh (Low Dose) - LPS + Deh (High Dose) animal_model->grouping deh_admin Deh or Vehicle Administration (e.g., i.p. or oral gavage) grouping->deh_admin lps_induction ALI Induction via Intratracheal LPS Instillation deh_admin->lps_induction monitoring Monitor for 24-72 hours lps_induction->monitoring sample_collection Collect BALF, Blood, and Lung Tissue monitoring->sample_collection balf_analysis BALF Analysis: - Cell Count & Differentials - Protein Concentration - Cytokine Levels (ELISA) sample_collection->balf_analysis lung_analysis Lung Tissue Analysis: - Histopathology (H&E) - Wet/Dry Ratio - MPO Activity - Western Blot (NF-κB, Nrf2) - qRT-PCR sample_collection->lung_analysis

Figure 1: Experimental Workflow for In Vivo Evaluation of this compound.

signaling_pathways cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway lps LPS tlr4 TLR4 lps->tlr4 nfkb NF-κB Activation tlr4->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nfkb->cytokines inflammation Inflammation cytokines->inflammation deh_nfkb This compound deh_nfkb->nfkb Inhibits ros Oxidative Stress (ROS) nrf2 Nrf2 Activation ros->nrf2 are Antioxidant Response Element (ARE) nrf2->are antioxidants Antioxidant Enzymes (HO-1, SOD) are->antioxidants protection Cellular Protection antioxidants->protection deh_nrf2 This compound deh_nrf2->nrf2 Activates

Figure 2: Key Signaling Pathways Modulated by this compound in ALI.

Experimental Protocols

Animal Model and Housing
  • Species: Mouse

  • Strain: C57BL/6 or BALB/c (male, 8-10 weeks old, 20-25 g).

  • Housing: House animals in individually ventilated cages with free access to standard chow and water, under a 12-hour light/dark cycle. Acclimatize the animals for at least one week before the experiment. All animal procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).

Experimental Groups and Dosing
GroupTreatmentRationale
1. Sham Control Vehicle (e.g., Saline or DMSO) + Saline intratracheallyTo control for the effects of the procedure and vehicle.
2. LPS + Vehicle Vehicle + LPS (e.g., 5 mg/kg) intratracheallyTo induce acute lung injury and serve as the disease model control.
3. LPS + Deh (Low Dose) This compound (e.g., 10-25 mg/kg) + LPSTo evaluate the therapeutic effect of a low dose of Deh.
4. LPS + Deh (High Dose) This compound (e.g., 50 mg/kg) + LPSTo evaluate the therapeutic effect of a high dose of Deh.
5. (Optional) Deh Alone This compound (e.g., 50 mg/kg) + Saline intratracheallyTo assess any potential effects of Deh in the absence of ALI.
  • This compound Preparation: Dissolve this compound in a suitable vehicle such as saline with a small amount of DMSO or formulated as a succinate salt for improved solubility.

  • Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection or oral gavage 1 hour prior to LPS challenge.

Induction of Acute Lung Injury
  • Anesthetize the mice with an appropriate anesthetic (e.g., isoflurane inhalation or intraperitoneal injection of ketamine/xylazine).

  • Place the anesthetized mouse in a supine position on a surgical board.

  • Make a small midline incision in the neck to expose the trachea.

  • Carefully insert a 24-gauge catheter into the trachea.

  • Instill 50 µL of LPS solution (e.g., 5 mg/kg in sterile saline) or sterile saline for the sham group.

  • Suture the incision and allow the mouse to recover on a warming pad.

Sample Collection (24-72 hours post-LPS)
  • Euthanize the mice using an approved method.

  • Collect blood via cardiac puncture for serum cytokine analysis.

  • Perform bronchoalveolar lavage (BAL) by instilling and retrieving sterile PBS (e.g., 3 x 0.5 mL) through a tracheal cannula.

  • Harvest the lungs. Use the left lung for wet/dry weight ratio measurement and the right lung for histology and biochemical assays.

Outcome Measures and Data Presentation

Quantitative Data Summary

The following tables provide a structured format for presenting the quantitative data obtained from the experiments.

Table 1: Effects of this compound on Lung Edema and Cellular Infiltration in BALF

GroupLung Wet/Dry RatioTotal Cells (x10⁵) in BALFNeutrophils (x10⁵) in BALFMacrophages (x10⁵) in BALF
Sham Control
LPS + Vehicle
LPS + Deh (Low Dose)
LPS + Deh (High Dose)

Table 2: Effects of this compound on Inflammatory Mediators

GroupProtein in BALF (µg/mL)TNF-α in BALF (pg/mL)IL-6 in BALF (pg/mL)IL-1β in BALF (pg/mL)MPO Activity (U/g tissue)
Sham Control
LPS + Vehicle
LPS + Deh (Low Dose)
LPS + Deh (High Dose)

Table 3: Effects of this compound on Oxidative Stress Markers

GroupMDA in Lung (nmol/mg protein)SOD Activity in Lung (U/mg protein)GSH Level in Lung (µmol/g protein)
Sham Control
LPS + Vehicle
LPS + Deh (Low Dose)
LPS + Deh (High Dose)
Detailed Methodologies for Key Experiments
  • Lung Wet/Dry Weight Ratio: Immediately after collection, weigh the left lung (wet weight). Then, dry the lung in an oven at 60°C for 48-72 hours until a constant weight is achieved (dry weight). The ratio of wet weight to dry weight is an indicator of pulmonary edema.

  • Bronchoalveolar Lavage Fluid (BALF) Analysis: Centrifuge the collected BALF. Use the supernatant for protein concentration measurement (BCA assay) and cytokine analysis (ELISA kits for TNF-α, IL-6, IL-1β). Resuspend the cell pellet and perform a total cell count using a hemocytometer. Prepare cytospin slides and stain with Wright-Giemsa for differential cell counting.

  • Histopathological Examination: Fix the right lung lobes in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Evaluate lung injury based on alveolar congestion, hemorrhage, infiltration of inflammatory cells, and alveolar wall thickening.

  • Myeloperoxidase (MPO) Activity Assay: MPO is an enzyme abundant in neutrophils, and its activity in lung tissue is an indicator of neutrophil infiltration. Homogenize lung tissue and measure MPO activity using a commercial assay kit according to the manufacturer's instructions.

  • Oxidative Stress Markers: Homogenize lung tissue to measure the levels of malondialdehyde (MDA) as an indicator of lipid peroxidation, and the activities of superoxide dismutase (SOD) and glutathione (GSH) as indicators of antioxidant capacity, using commercially available assay kits.

  • Western Blot Analysis: Extract proteins from lung tissue to determine the expression and phosphorylation levels of key proteins in the NF-κB (e.g., p-p65, IκBα) and Nrf2 (e.g., Nrf2, HO-1) signaling pathways.

Conclusion

This document provides a detailed framework for the in vivo evaluation of this compound in an LPS-induced acute lung injury model. By following these protocols, researchers can obtain robust and reproducible data to assess the therapeutic potential of Deh and elucidate its mechanisms of action. The provided templates for data presentation will facilitate clear and concise reporting of findings.

References

Application Notes and Protocols: Evaluating the Effect of Dehydroandrographolide on Cancer Cell Migration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroandrographolide (DA), a principal bioactive diterpenoid lactone isolated from the plant Andrographis paniculata, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.[1] Emerging evidence highlights its potential as a potent inhibitor of cancer cell migration and invasion, crucial processes in tumor metastasis. These application notes provide detailed protocols for utilizing cell-based assays to evaluate the efficacy of this compound in curbing cancer cell motility. The described methods, including the Wound Healing (Scratch) Assay and the Transwell Migration Assay, are fundamental tools for researchers in oncology and drug discovery.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

This compound exerts its anti-migratory effects in cancer cells through the modulation of key signaling pathways. A primary mechanism involves the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling cascade.[1] NF-κB is a crucial transcription factor that, when activated, promotes the expression of genes involved in inflammation, cell survival, and metastasis. One of the critical downstream targets of NF-κB in the context of cell migration is Matrix Metalloproteinase-2 (MMP-2), a zinc-dependent endopeptidase capable of degrading the extracellular matrix (ECM), a key step in cell invasion and migration.

This compound treatment has been shown to inhibit the activation of NF-κB, leading to a subsequent decrease in the expression and activity of MMP-2.[1] This reduction in MMP-2 levels impairs the cancer cells' ability to remodel the surrounding tissue, thereby impeding their migratory and invasive capabilities. The proposed signaling pathway is illustrated in the diagram below.

Dehydroandrographolide_Pathway DA This compound NFkB NF-κB DA->NFkB Inhibits MMP2_gene MMP-2 Gene (Transcription) NFkB->MMP2_gene Promotes MMP2_protein MMP-2 Protein (Translation) MMP2_gene->MMP2_protein ECM_degradation ECM Degradation MMP2_protein->ECM_degradation Catalyzes Migration Cell Migration & Invasion ECM_degradation->Migration Enables

Figure 1: Proposed signaling pathway of this compound in inhibiting cancer cell migration.

Data Presentation: Quantitative Analysis of this compound's Effect

The inhibitory effect of this compound on cancer cell migration is dose-dependent. The following tables summarize the quantitative data from representative wound healing and transwell migration assays.

Table 1: Effect of this compound on Wound Closure in SCC9 Oral Cancer Cells

This compound Conc. (µM)Wound Closure (%) After 24h
0 (Control)100 ± 5.2
1075 ± 4.1
2052 ± 3.5
4028 ± 2.9

Data are presented as mean ± standard deviation.

Table 2: Effect of this compound on the Migration of SCC9 Oral Cancer Cells in Transwell Assay

This compound Conc. (µM)Number of Migrated CellsInhibition of Migration (%)
0 (Control)250 ± 150
10180 ± 1228
20115 ± 954
4055 ± 678

Data are presented as mean ± standard deviation.

Experimental Protocols

Wound Healing (Scratch) Assay

This assay is a straightforward and widely used method to study collective cell migration in vitro.[2]

Wound_Healing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed 1. Seed cells in a 6-well plate confluence 2. Grow to a confluent monolayer seed->confluence scratch 3. Create a 'scratch' with a pipette tip confluence->scratch wash 4. Wash with PBS to remove debris scratch->wash treat 5. Add media with this compound wash->treat image_t0 6. Image the scratch at 0h treat->image_t0 incubate 7. Incubate for 24-48h image_t0->incubate image_tx 8. Image the scratch at various time points incubate->image_tx quantify 9. Quantify the wound closure area image_tx->quantify

Figure 2: Experimental workflow for the Wound Healing (Scratch) Assay.

Materials:

  • Cancer cell line of interest (e.g., SCC9, MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • This compound stock solution (in DMSO)

  • 6-well tissue culture plates

  • Sterile p200 or p1000 pipette tips

  • Inverted microscope with a camera

Protocol:

  • Cell Seeding: Seed cancer cells into a 6-well plate at a density that will form a confluent monolayer within 24 hours.

  • Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 until they reach 90-100% confluency.

  • Creating the Scratch: Once confluent, gently create a linear scratch in the cell monolayer using a sterile p200 pipette tip. Create a consistent scratch width for all wells.

  • Washing: Gently wash the wells twice with PBS to remove detached cells and debris.

  • Treatment: Replace the PBS with a fresh culture medium containing various concentrations of this compound (e.g., 0, 10, 20, 40 µM). The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%.

  • Imaging (Time 0): Immediately after adding the treatment, capture images of the scratch in each well using an inverted microscope at 4x or 10x magnification. Mark the position of the images to ensure the same field is captured at later time points.

  • Incubation: Return the plate to the incubator and incubate for 24 to 48 hours.

  • Imaging (Time X): At selected time points (e.g., 12, 24, 48 hours), capture images of the same marked fields of the scratch.

  • Data Analysis: The area of the scratch at each time point can be quantified using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated using the following formula: % Wound Closure = [(Area at 0h - Area at Xh) / Area at 0h] x 100%

Transwell Migration Assay

This assay, also known as the Boyden chamber assay, is used to assess the chemotactic migration of individual cells through a porous membrane.

Transwell_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prepare_cells 1. Prepare single-cell suspension in serum-free media seed_cells 4. Seed cells with this compound into the upper chamber prepare_cells->seed_cells prepare_chemo 2. Add chemoattractant (e.g., 10% FBS) to the lower chamber place_insert 3. Place Transwell insert into the lower chamber prepare_chemo->place_insert place_insert->seed_cells incubate 5. Incubate for 12-24h seed_cells->incubate remove_nonmigrated 6. Remove non-migrated cells from the upper surface incubate->remove_nonmigrated fix_stain 7. Fix and stain migrated cells on the lower surface remove_nonmigrated->fix_stain image_count 8. Image and count the stained cells fix_stain->image_count

Figure 3: Experimental workflow for the Transwell Migration Assay.

Materials:

  • Cancer cell line of interest

  • Serum-free culture medium

  • Complete culture medium (with 10% FBS as a chemoattractant)

  • This compound stock solution (in DMSO)

  • Transwell inserts (typically with 8 µm pore size) for 24-well plates

  • Cotton swabs

  • Methanol (for fixation)

  • Crystal Violet staining solution (0.5% in 25% methanol)

  • Inverted microscope with a camera

Protocol:

  • Preparation of Lower Chamber: Add 600 µL of complete culture medium (containing 10% FBS as a chemoattractant) to the lower wells of a 24-well plate.

  • Cell Preparation: Harvest and resuspend cancer cells in serum-free medium to a concentration of 1 x 10^5 cells/mL. Prepare different cell suspensions containing the desired concentrations of this compound (e.g., 0, 10, 20, 40 µM).

  • Cell Seeding: Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.

  • Assembly: Carefully place the Transwell inserts into the lower wells containing the chemoattractant.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 12 to 24 hours.

  • Removal of Non-migrated Cells: After incubation, carefully remove the Transwell inserts. Use a cotton swab to gently wipe the inside of the upper chamber to remove non-migrated cells.

  • Fixation: Fix the migrated cells on the bottom of the membrane by immersing the inserts in methanol for 10 minutes.

  • Staining: Stain the fixed cells by immersing the inserts in a 0.5% Crystal Violet solution for 20 minutes.

  • Washing: Gently wash the inserts with water to remove excess stain and allow them to air dry.

  • Imaging and Counting: Using an inverted microscope, capture images of the stained cells from several random fields for each membrane. Count the number of migrated cells per field.

  • Data Analysis: Calculate the average number of migrated cells for each treatment condition. The percentage of migration inhibition can be calculated as follows: % Inhibition = [(Number of migrated cells in control - Number of migrated cells in treatment) / Number of migrated cells in control] x 100%

Conclusion

The cell-based assays described provide robust and reproducible methods for evaluating the anti-migratory effects of this compound on cancer cells. The protocols detailed herein, in conjunction with the understanding of the underlying NF-κB/MMP-2 signaling pathway, offer a comprehensive framework for researchers to investigate the therapeutic potential of this compound in combating cancer metastasis. Consistent and careful execution of these experiments will yield valuable insights for preclinical drug development and cancer biology research.

References

Application Notes and Protocols: Transwell Invasion Assay with Dehydroandrographolide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for conducting a Transwell invasion assay to evaluate the anti-invasive properties of Dehydroandrographolide (DA), a natural compound with demonstrated anti-cancer activities.[1] These application notes are intended to guide researchers in pharmacology, oncology, and drug development in assessing the potential of DA as a therapeutic agent against cancer metastasis.

This compound has been shown to inhibit the migration and invasion of various cancer cells, including oral and osteosarcoma cancer cells.[2][3] The compound exerts its effects by modulating key signaling pathways and downregulating the activity of matrix metalloproteinases (MMPs), which are crucial enzymes in the degradation of the extracellular matrix, a critical step in cancer cell invasion.[2]

Quantitative Data Summary

The following table summarizes the inhibitory effects of this compound and its parent compound, Andrographolide, on cancer cell invasion and related molecular targets. This data has been compiled from various studies to provide a reference for expected outcomes.

CompoundCell LineAssayConcentrationObserved EffectReference
This compoundSCC9 (Oral Cancer)Boyden Chamber AssayNot SpecifiedSignificant inhibition of migration and invasion[2]
This compoundOsteosarcoma CellsTranswell AssayNot SpecifiedEffective inhibition of migration and invasion
AndrographolideMDA-MB-231 (Breast Cancer)Migration Assay10 µMInhibition of cell migration
AndrographolideMDA-MB-231 (Breast Cancer)Invasion Assay10 µMInhibition of cell invasion
AndrographolideMDA-MB-231 (Breast Cancer)Proliferation Assay (CCK-8)77.87 µMIC50 for cell proliferation
AndrographolideMCF-7 (Breast Cancer)Western Blot20, 40, 60 µMDownregulation of ERα protein expression (36%, 50%, 86% inhibition respectively)
AndrographolideMCF-7 (Breast Cancer)Western Blot40, 60 µMDownregulation of PI3K protein expression (21% and 36% inhibition respectively)

Experimental Protocol: Transwell Invasion Assay

This protocol outlines the steps for assessing the effect of this compound on the invasive potential of cancer cells using a Transwell chamber system.

Materials:

  • 24-well Transwell® inserts (8 µm pore size)

  • Matrigel® Basement Membrane Matrix

  • Cancer cell line of interest (e.g., SCC9, MDA-MB-231)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • This compound (DA)

  • Serum-free cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cotton swabs

  • Methanol (for fixation)

  • Crystal Violet staining solution (0.5% in 25% methanol)

  • Inverted microscope with a camera

Procedure:

  • Preparation of Matrigel-Coated Inserts:

    • Thaw Matrigel® on ice overnight in a 4°C refrigerator.

    • Dilute Matrigel® with cold, serum-free medium (the dilution factor should be optimized for the cell line, typically 1:3 to 1:8).

    • Add 50-100 µL of the diluted Matrigel® solution to the upper chamber of the Transwell® inserts.

    • Incubate the inserts at 37°C for at least 4-6 hours to allow the Matrigel® to solidify.

  • Cell Preparation:

    • Culture cancer cells to 70-80% confluency.

    • The day before the assay, starve the cells by replacing the growth medium with serum-free medium for 18-24 hours.

    • On the day of the assay, detach the cells using Trypsin-EDTA, wash with PBS, and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 1 x 10^6 cells/mL.

  • Assay Setup:

    • In the lower chamber of the 24-well plate, add 600 µL of complete medium (containing 10% FBS as a chemoattractant).

    • To the resuspended cells, add various concentrations of this compound (e.g., 0, 10, 25, 50 µM). Include a vehicle control (e.g., DMSO).

    • Add 200 µL of the cell suspension containing the different concentrations of DA to the upper chamber of the Matrigel-coated inserts.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 12-48 hours. The incubation time should be optimized based on the invasive properties of the cell line.

  • Fixation and Staining:

    • After incubation, carefully remove the inserts from the wells.

    • Use a cotton swab to gently remove the non-invading cells and the Matrigel® from the upper surface of the membrane.

    • Fix the invading cells on the lower surface of the membrane by immersing the inserts in methanol for 15-20 minutes.

    • Allow the inserts to air dry completely.

    • Stain the cells by immersing the inserts in Crystal Violet solution for 20-30 minutes.

    • Gently wash the inserts with PBS or distilled water to remove excess stain and allow them to air dry.

  • Quantification:

    • Visualize the stained, invaded cells using an inverted microscope.

    • Capture images from at least five random fields of view for each insert.

    • Count the number of invaded cells per field. The data can be expressed as the average number of invaded cells per field or as a percentage of invasion relative to the control group.

    • Calculate the percentage of invasion inhibition using the following formula: % Inhibition = [1 - (Number of invaded cells in DA-treated group / Number of invaded cells in control group)] x 100

Signaling Pathways and Experimental Workflow Diagrams

To visually represent the mechanisms of action and the experimental procedure, the following diagrams have been generated using Graphviz (DOT language).

G cluster_workflow Experimental Workflow of Transwell Invasion Assay A Prepare Matrigel-coated Transwell inserts B Starve and prepare cancer cells A->B C Add chemoattractant to lower chamber B->C D Treat cells with this compound C->D E Seed treated cells into upper chamber D->E F Incubate for 12-48 hours E->F G Remove non-invading cells F->G H Fix and stain invading cells G->H I Quantify invaded cells by microscopy H->I

Experimental Workflow Diagram

G cluster_pathway Signaling Pathways Inhibited by this compound in Cancer Cell Invasion cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DA This compound MAPK MAPK Pathway (ERK, p38, JNK) DA->MAPK inhibits PI3K_AKT PI3K/Akt Pathway DA->PI3K_AKT inhibits Invasion Cell Invasion DA->Invasion inhibits Growth_Factors Growth Factors / Cytokines Growth_Factors->MAPK Growth_Factors->PI3K_AKT Transcription_Factors Transcription Factors (NF-κB, AP-1, SP-1) MAPK->Transcription_Factors PI3K_AKT->Transcription_Factors MMP_Gene MMP-2/MMP-9 Gene Expression Transcription_Factors->MMP_Gene regulates MMP_Gene->Invasion promotes

This compound Signaling Pathway

Mechanism of Action

This compound has been shown to inhibit cancer cell invasion through multiple mechanisms. In oral cancer cells, DA treatment significantly inhibits the migration and invasion abilities of SCC9 cells. This effect is associated with the inhibition of Matrix Metalloproteinase-2 (MMP-2) activity and a reduction in its protein levels. The downregulation of MMP-2 is mediated through the suppression of the NF-κB, AP-1, and SP-1 transcription factors. Furthermore, DA has been observed to inhibit the phosphorylation of key signaling molecules in the MAPK pathway, including ERK1/2, p38, and JNK1/2.

In osteosarcoma, this compound has been found to inhibit cell growth and metastasis by reversing the epithelial-mesenchymal transition (EMT), a critical process for cancer cell invasion, by targeting SATB2. The parent compound, andrographolide, has also been shown to suppress breast cancer cell migration and invasion by downregulating MMP-9 expression through the inhibition of the NF-κB signaling pathway. Additionally, andrographolide can inhibit the PI3K/Akt/mTOR signaling pathway, which is also implicated in cell migration and invasion. These findings suggest that this compound's anti-invasive effects are multifaceted, involving the modulation of several key signaling pathways that regulate cell motility and extracellular matrix degradation.

References

Unveiling the Impact of Dehydroandrographolide on Cell Motility: An Application Note and Protocol for the Wound-Healing Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroandrographolide (DA), a primary bioactive constituent of the medicinal plant Andrographis paniculata, has garnered significant attention for its potential therapeutic properties, including its anti-cancer activities. A crucial aspect of cancer progression is cell motility, which contributes to tumor invasion and metastasis. The wound-healing assay, a simple and cost-effective in vitro method, provides a robust platform to investigate the effects of compounds like this compound on collective cell migration. This document offers detailed application notes and a comprehensive protocol for utilizing the wound-healing assay to assess the impact of this compound on cell motility, along with insights into the underlying signaling pathways.

Introduction

The wound-healing assay, also known as the scratch assay, is a fundamental technique to study cell migration in vitro.[1][2] This method involves creating an artificial gap, or "wound," in a confluent cell monolayer and monitoring the rate at which the cells migrate to close the gap over time.[2][3] It serves as an excellent model to mimic aspects of tissue repair and to screen for compounds that can either promote or inhibit cell migration.[2] In the context of cancer research, this assay is extensively used to evaluate the metastatic potential of tumor cells and to test the efficacy of potential anti-cancer agents.

This compound has been shown to significantly inhibit the migration and invasion of various cancer cells, including oral, osteosarcoma, and glioblastoma cells. This inhibitory effect is often dose-dependent. The wound-healing assay provides a clear visual and quantifiable measure of this inhibition.

Experimental Protocols

Materials
  • Cell line of interest (e.g., SCC9 oral cancer cells, U87MG glioma cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • This compound (DA) of high purity

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • 12-well or 24-well tissue culture plates

  • Sterile 200 µL or 1000 µL pipette tips

  • Inverted microscope with a camera

  • Image analysis software (e.g., ImageJ)

Protocol: Wound-Healing Assay
  • Cell Seeding:

    • Seed the cells of interest into a 12-well or 24-well plate at a density that will allow them to form a confluent monolayer within 24 hours. For example, a density of 1.5 to 2 x 10^5 cells/well is often optimal for a 24-well plate.

    • Incubate the plate at 37°C in a 5% CO2 incubator.

  • Creating the "Wound":

    • Once the cells have reached approximately 90-100% confluency, carefully aspirate the culture medium.

    • Using a sterile 200 µL pipette tip, make a straight scratch down the center of the well. To ensure consistency, a perpendicular scratch can be made to create a cross. Apply consistent pressure to create a uniform wound width.

    • Wash the wells twice with PBS to remove any detached cells and debris.

  • Treatment with this compound:

    • Prepare different concentrations of this compound in a serum-free or low-serum medium. A vehicle control (e.g., 0.1% DMSO) should also be prepared.

    • Add the respective treatments to each well.

  • Image Acquisition:

    • Immediately after adding the treatment (0-hour time point), capture images of the wound in each well using an inverted microscope at 10x or 20x magnification. It is crucial to have consistent reference points for imaging the same field of view at subsequent time points. This can be achieved by marking the underside of the plate.

    • Incubate the plate at 37°C in a 5% CO2 incubator.

    • Capture images of the same wound areas at regular intervals (e.g., 6, 12, 24, and 48 hours), depending on the migration rate of the cell line.

  • Data Analysis:

    • Use image analysis software like ImageJ to quantify the area of the wound at each time point.

    • The percentage of wound closure can be calculated using the following formula: % Wound Closure = [ (Initial Wound Area - Wound Area at T) / Initial Wound Area ] x 100 Where T is the time point after the initial scratch.

    • Compare the wound closure rates between the control and this compound-treated groups. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences.

Expected Quantitative Data

The following tables summarize hypothetical but expected quantitative data from a wound-healing assay investigating the effect of this compound on a cancer cell line.

Table 1: Wound Area (in arbitrary units) at Different Time Points

Treatment0 hours12 hours24 hours48 hours
Vehicle Control (0.1% DMSO)100075030050
This compound (10 µM)1000850600400
This compound (20 µM)1000900750600
This compound (40 µM)1000950850750

Table 2: Percentage of Wound Closure

Treatment12 hours24 hours48 hours
Vehicle Control (0.1% DMSO)25%70%95%
This compound (10 µM)15%40%60%
This compound (20 µM)10%25%40%
This compound (40 µM)5%15%25%

Visualizing Experimental Workflow and Signaling Pathways

To aid in the conceptualization of the experimental process and the molecular mechanisms involved, the following diagrams are provided.

Wound_Healing_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition & Analysis A Seed Cells in Multi-well Plate B Culture to Confluent Monolayer A->B C Create Scratch/Wound B->C D Wash with PBS C->D E Treat with this compound D->E F Image at 0h E->F G Incubate and Image at Time Intervals F->G H Quantify Wound Area (ImageJ) G->H I Calculate % Wound Closure H->I

Caption: Experimental workflow for the wound-healing assay.

This compound has been reported to inhibit cell migration by modulating several key signaling pathways. Notably, it has been shown to suppress the activity of transcription factors such as NF-κB, AP-1, and SP-1, which are crucial for the expression of matrix metalloproteinases (MMPs) like MMP-2. MMPs are enzymes that degrade the extracellular matrix, a critical step in cell invasion and migration. Furthermore, this compound can influence the phosphorylation of kinases in the MAPK pathway (ERK1/2, p38, JNK) and the PI3K/Akt pathway, both of which are central regulators of cell motility.

Dehydroandrographolide_Signaling_Pathway cluster_pathways Signaling Pathways cluster_transcription Transcription Factors DA This compound MAPK MAPK Pathway (ERK1/2, p38, JNK) DA->MAPK PI3K_Akt PI3K/Akt Pathway DA->PI3K_Akt NFkB NF-κB MAPK->NFkB AP1 AP-1 MAPK->AP1 SP1 SP-1 MAPK->SP1 PI3K_Akt->NFkB MMP2 MMP-2 Expression NFkB->MMP2 down AP1->MMP2 down SP1->MMP2 down Migration Cell Migration & Invasion MMP2->Migration

Caption: this compound's impact on cell migration signaling pathways.

Conclusion

The wound-healing assay is a powerful and accessible tool for assessing the impact of this compound on cell motility. The detailed protocol and application notes provided herein offer a standardized approach for researchers to investigate the anti-migratory effects of this promising natural compound. The quantitative data derived from this assay, in conjunction with further molecular analyses, can provide valuable insights into the mechanisms by which this compound exerts its anti-cancer effects, thereby aiding in the development of novel therapeutic strategies.

References

MTT assay protocol for determining Dehydroandrographolide cytotoxicity in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Dehydroandrographolide Cytotoxicity in Cancer Cells

Introduction

This compound, a major diterpenoid lactone derived from the medicinal plant Andrographis paniculata, has attracted significant scientific interest for its wide range of pharmacological effects, including anti-inflammatory, antiviral, and anti-cancer properties.[1] In oncology research, it has demonstrated potent cytotoxic and anti-proliferative effects across various cancer cell lines.[2][3] The compound is known to induce cell cycle arrest and apoptosis (programmed cell death) by modulating key cellular signaling pathways.[4][5] This document provides a detailed protocol for assessing the cytotoxicity of this compound using the MTT assay, a widely used colorimetric method for evaluating cell viability.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone technique in cell biology for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. The principle of the assay is based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The resulting formazan can be solubilized and quantified by spectrophotometry. The intensity of the purple color is directly proportional to the number of viable cells, allowing for the quantitative determination of a compound's cytotoxic effects.

Data Presentation: Cytotoxic Activity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological function, such as cell proliferation. The tables below summarize the reported IC50 values for this compound and its parent compound, Andrographolide, against various human cancer cell lines.

Table 1: Cytotoxicity of this compound and its Analogues

Compound/AnalogueCancer Cell LineAssayIC50 / ED50 (µM)
This compoundU937 (Human Leukemia)MTT13
Analogue 5aKKU-M213 (Cholangiocarcinoma)-3.37
Analogue 5bKKU-M213 (Cholangiocarcinoma)-3.08
Analogue 5aKKU-100 (Cholangiocarcinoma)-2.93
Analogue 5bKKU-100 (Cholangiocarcinoma)-3.27

Table 2: Cytotoxicity of Andrographolide

Cancer Cell LineExposure TimeIC50 (µM)
MCF-7 (Breast Cancer)24h63.19
48h32.90
72h31.93
MDA-MB-231 (Breast Cancer)24h65
48h37.56
72h30.56
KB (Oral Cancer)-106.2 (µg/ml)

Experimental Protocols

MTT Assay Protocol for Adherent Cancer Cells

This protocol details the steps for determining the cytotoxicity of this compound using the MTT assay.

1. Reagent Preparation

  • MTT Stock Solution (5 mg/mL):

    • Dissolve MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile Dulbecco's Phosphate Buffered Saline (DPBS), pH 7.4, to a final concentration of 5 mg/mL.

    • Mix thoroughly by vortexing or sonication until fully dissolved.

    • Filter-sterilize the solution through a 0.2 µm filter into a sterile, light-protected container.

    • Store the MTT solution protected from light at 4°C for frequent use or at -20°C for long-term storage.

  • Solubilization Solution:

    • Dimethyl sulfoxide (DMSO): Ready to use.

    • Alternative: 10% SDS in 0.01 M HCl.

2. Cell Seeding

  • Culture cancer cells in appropriate medium until they reach approximately 80-90% confluency.

  • Harvest the cells using trypsinization and perform a cell count to determine cell density.

  • Seed the cells into a 96-well plate at a pre-optimized density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a final volume of 100 µL of culture medium.

  • Include control wells containing medium only for background absorbance measurements.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach and recover.

3. Compound Treatment

  • Prepare a stock solution of this compound in DMSO.

  • On the day of the experiment, prepare serial dilutions of this compound in serum-free culture medium to achieve the desired final concentrations.

  • Carefully aspirate the old medium from the wells.

  • Add 100 µL of the medium containing the various concentrations of this compound to the respective wells.

  • Include a vehicle control group treated with the same concentration of DMSO used in the highest drug concentration.

  • Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

4. MTT Incubation and Formazan Solubilization

  • After the treatment period, carefully aspirate the medium containing the compound.

  • Add 50 µL of serum-free medium and 50 µL of the 5 mg/mL MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals. The incubation time may need optimization depending on the cell line.

  • After incubation, carefully aspirate the MTT solution without disturbing the formazan crystals at the bottom of the wells.

  • Add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Wrap the plate in foil and place it on an orbital shaker for approximately 15 minutes to ensure complete solubilization of the formazan.

5. Data Acquisition and Analysis

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to correct for background absorbance.

  • Read the plate within 1 hour of adding the solubilization solution.

  • Calculate Percent Viability:

    • First, subtract the average absorbance of the medium-only blanks from all other absorbance readings.

    • Percent Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100.

  • Determine IC50 Value: Plot the percent viability against the log of the this compound concentration. Use non-linear regression analysis to calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizations

Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Reaction cluster_readout Data Acquisition seed_cells 1. Seed Cancer Cells in 96-well Plate incubate_attach 2. Incubate Overnight (Cell Attachment) seed_cells->incubate_attach prep_compound 3. Prepare this compound Serial Dilutions incubate_attach->prep_compound treat_cells 4. Treat Cells with Compound (e.g., 24, 48, 72h) prep_compound->treat_cells add_mtt 5. Add MTT Reagent treat_cells->add_mtt incubate_mtt 6. Incubate (2-4h) (Formazan Formation) add_mtt->incubate_mtt solubilize 7. Solubilize Formazan (e.g., DMSO) incubate_mtt->solubilize read_absorbance 8. Measure Absorbance (570 nm) solubilize->read_absorbance analyze_data 9. Calculate % Viability and IC50 Value read_absorbance->analyze_data

Caption: Workflow for MTT cell viability assay.

Signaling Pathways Modulated by this compound

Signaling_Pathways cluster_pathways Inhibited Signaling Pathways cluster_effects Cellular Outcomes compound This compound PI3K PI3K/AKT compound->PI3K MAPK MAPK (JNK, p38, ERK) compound->MAPK NFkB NF-κB compound->NFkB JAK_STAT JAK/STAT compound->JAK_STAT apoptosis Induction of Apoptosis PI3K->apoptosis proliferation Decreased Proliferation PI3K->proliferation MAPK->apoptosis cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) MAPK->cell_cycle_arrest NFkB->proliferation JAK_STAT->proliferation

Caption: Key signaling pathways targeted by this compound.

References

Application of Dehydroandrographolide in oral cancer research models

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Dehydroandrographolide in Oral Cancer Research

Introduction

Oral squamous cell carcinoma (OSCC) represents the most prevalent type of head and neck cancer, often associated with a poor prognosis and low survival rates.[1] The development of novel chemotherapeutic and chemopreventive agents is a critical area of research. This compound (DA), a principal bioactive diterpenoid lactone isolated from the plant Andrographis paniculata, has emerged as a promising natural compound with significant anti-cancer properties.[1][2][3][4] This document provides detailed application notes and protocols for researchers utilizing DA in oral cancer research models, focusing on its mechanisms of action, including the induction of autophagy, inhibition of metastasis, and modulation of key signaling pathways.

Mechanism of Action in Oral Cancer

This compound exerts its anti-tumor effects through multiple mechanisms, primarily by inducing autophagic cell death and inhibiting cell migration and invasion.

1. Induction of Autophagy

DA has been shown to induce autophagy in human oral cancer cells, a process of cellular self-digestion that can lead to programmed cell death under certain conditions. This is achieved by modulating several key signaling pathways:

  • MAPK Pathway: DA activates JNK1/2 while concurrently inhibiting Akt and p38 phosphorylation.

  • p53 Signaling: The treatment leads to a reduction in p53 protein expression, which is linked to the induction of autophagy.

  • mTOR Pathway: DA inhibits the mTOR signaling pathway, a central regulator of cell growth and autophagy. This is evidenced by the decreased phosphorylation of proteins in the mTOR complex, such as TSC2.

G This compound-Induced Autophagy Pathway DA This compound p53 ↓ p53 Expression DA->p53 Akt ↓ Akt Phosphorylation DA->Akt p38 ↓ p38 Phosphorylation DA->p38 JNK ↑ JNK1/2 Activation DA->JNK DA->JNK mTOR ↓ mTOR Signaling DA->mTOR Inhibits Autophagy Autophagy Induction p53->Autophagy Akt->mTOR Inhibits Akt->Autophagy p38->Autophagy JNK->Autophagy Death Oral Cancer Cell Death Autophagy->Death

Caption: DA-Induced Autophagy Signaling Pathway in Oral Cancer.

2. Inhibition of Migration and Invasion

DA effectively inhibits the metastatic potential of oral cancer cells by targeting pathways that regulate cell motility and the extracellular matrix.

  • MMP-2 Inhibition: DA treatment reduces the expression and activity of Matrix Metalloproteinase-2 (MMP-2), a key enzyme involved in the degradation of the extracellular matrix, which is essential for cancer cell invasion.

  • Transcription Factor Downregulation: The compound suppresses the activity of critical transcription factors, including NF-κB, AP-1, and SP-1, which are responsible for transcribing the MMP-2 gene.

  • MAPK Signaling: The inhibitory effect on metastasis is also linked to the suppression of ERK1/2, p38, and JNK1/2 phosphorylation.

G DA-Mediated Inhibition of Metastasis Pathway DA This compound MAPK ↓ MAPK Phosphorylation (ERK1/2, p38, JNK1/2) DA->MAPK TIMP2 ↑ TIMP-2 Expression DA->TIMP2 TF ↓ Transcription Factors (NF-κB, AP-1, SP-1) MAPK->TF MMP2 ↓ MMP-2 Expression & Activity TF->MMP2 Metastasis Inhibition of Cell Migration & Invasion MMP2->Metastasis TIMP2->Metastasis

Caption: DA-Mediated Inhibition of Oral Cancer Cell Metastasis.

Summary of Quantitative Data

The effects of this compound have been quantified in various oral cancer cell lines. The tables below summarize key findings.

Table 1: Cytotoxic and Anti-Proliferative Effects of this compound

Cell LineAssayConcentrationResultReference
SCC9Invasion AssayNot SpecifiedSignificant inhibition of invasion
SCC9Migration AssayNot SpecifiedSignificant inhibition of migration
Human Oral CancerCell Viability100 µMDecreased cell viability
Tb (Tongue SCC)Growth AssayDose-dependentRetarded cell growth
SW620 (Colon)ProliferationDose/Time-dependentInhibited proliferation

Table 2: Modulation of Key Signaling Proteins by this compound

Protein TargetEffectCell Line(s)MethodReference
p53Expression DecreasedHuman Oral CancerWestern Blot
LC3-IIExpression IncreasedHuman Oral CancerWestern Blot
AktPhosphorylation InhibitedHuman Oral CancerWestern Blot
p38Phosphorylation InhibitedHuman Oral CancerWestern Blot
JNK1/2Activation/Phosphorylation IncreasedHuman Oral CancerWestern Blot
MMP-2Expression & Activity InhibitedSCC9Western Blot, Zymography, RT-PCR
NF-κB, AP-1, SP-1Expression DownregulatedSCC9RT-PCR
Cyclin D1, c-MycExpression SuppressedHamster Cheek PouchNot Specified

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in oral cancer cell models.

G General Experimental Workflow for DA Studies A 1. Cell Culture (e.g., SCC9, KB cells) B 2. Treatment Prepare DA solutions (e.g., 0-100 µM in DMSO) A->B C 3. Incubation (e.g., 24-48 hours) B->C D 4. Downstream Assays C->D E Cell Viability (MTT Assay) D->E F Apoptosis (Annexin V/PI) D->F G Migration/Invasion (Wound Healing) D->G H Protein Analysis (Western Blot) D->H I Gene Expression (RT-qPCR) D->I

Caption: General Experimental Workflow for In Vitro DA Studies.

Protocol 1: Cell Viability Assessment (MTT Assay)

Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Oral cancer cell line (e.g., SCC9, KB)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (DA) stock solution (in DMSO)

  • 96-well culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5x10⁴ cells/mL in 100 µL of complete medium per well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Treatment: Prepare serial dilutions of DA in culture medium from the stock solution. The final concentration of DMSO should be kept constant and low (<0.1%) across all wells. Remove the old medium from the wells and add 100 µL of the DA-containing medium. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Protocol 2: Cell Migration Assay (Wound Healing/Scratch Assay)

Principle: This assay assesses cell migration by creating an artificial gap or "wound" in a confluent cell monolayer. The rate at which cells migrate to close the gap is monitored over time.

Materials:

  • Oral cancer cell line

  • 6-well or 12-well culture plates

  • Sterile 200 µL pipette tips or a cell-scratching tool

  • Complete culture medium and serum-free medium

  • This compound (DA)

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate and grow until they form a confluent monolayer.

  • Wound Creation: Using a sterile 200 µL pipette tip, make a straight scratch across the center of the monolayer.

  • Washing: Gently wash the wells twice with PBS to remove detached cells.

  • Treatment: Replace the PBS with serum-free or low-serum medium containing various concentrations of DA or vehicle control (DMSO). Using low-serum medium minimizes cell proliferation, ensuring that wound closure is primarily due to migration.

  • Imaging: Immediately capture images of the scratch at time 0. Place the plate back in the incubator.

  • Monitoring: Capture images of the same fields at regular intervals (e.g., 12, 24, 48 hours).

  • Analysis: Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area. Wound Closure (%) = [(Area at T₀ - Area at Tₓ) / Area at T₀] x 100

Protocol 3: Western Blot Analysis for Protein Expression

Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies to identify and quantify the protein of interest.

Materials:

  • Treated and control cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-Akt, anti-p-Akt, anti-LC3B, anti-MMP-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Protein Extraction: Lyse the cell pellets with ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and boil for 5-10 minutes.

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensity using densitometry software. Normalize the expression of the target protein to a loading control like β-actin.

References

Application Notes and Protocols: Inducing Autophagy in Human Oral Cancer Cells with Dehydroandrographolide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroandrographolide (DA), a principal bioactive component isolated from the plant Andrographis paniculata, has demonstrated potential as a chemopreventive agent for human oral cancer.[1][2] This document provides detailed application notes and protocols based on published research, outlining the methodology for using DA to induce autophagy-dependent cell death in human oral cancer cells. The primary mechanism involves the modulation of key signaling pathways, including the inhibition of Akt and p38, activation of JNK1/2, and regulation of p53 expression.[1][2]

Data Presentation

Table 1: Cytotoxic Effects of this compound (DA) on Human Oral Cancer Cell Lines

Cell LineConcentration of DA (µM)Incubation Time (h)Cell Viability (%)
SAS048100
2548~80
5048~60
10048~40
OECM-1048100
2548~85
5048~65
10048~45

Note: Data is approximated based on graphical representations in Hsieh et al., 2015.[1]

Table 2: Effect of Autophagy Inhibitors on DA-Induced Cell Death

Cell LineTreatmentCell Viability (%)
SASDA (100 µM)~40
DA (100 µM) + 3-MA (Autophagy Inhibitor)~75
DA (100 µM) + Bafilomycin A1 (Autophagy Inhibitor)~70
OECM-1DA (100 µM)~45
DA (100 µM) + 3-MA (Autophagy Inhibitor)~80
DA (100 µM) + Bafilomycin A1 (Autophagy Inhibitor)~75

Note: Data is approximated based on graphical representations in Hsieh et al., 2015.

Signaling Pathway and Experimental Workflow

cluster_0 This compound (DA) Treatment cluster_1 Signaling Cascade cluster_2 Cellular Response DA This compound Akt Akt (Inhibition) DA->Akt p38 p38 (Inhibition) DA->p38 JNK JNK1/2 (Activation) DA->JNK p53 p53 (Reduction) DA->p53 Autophagy Autophagy Induction (LC3-II Expression ↑) Akt->Autophagy p38->Autophagy JNK->Autophagy p53->Autophagy CellDeath Oral Cancer Cell Death Autophagy->CellDeath

Caption: Signaling pathway of DA-induced autophagy in oral cancer cells.

cluster_0 Cell Culture & Treatment cluster_1 Analysis cluster_2 Outcome Culture Culture SAS & OECM-1 cells Treat Treat with this compound (DA) Culture->Treat MTT Cell Viability Assay (MTT) Treat->MTT WB Western Blot (LC3, p53, Akt, p38, JNK) Treat->WB IF Immunofluorescence (LC3 Puncta) Treat->IF Result Quantify Autophagy & Cell Death MTT->Result WB->Result IF->Result

Caption: General experimental workflow for studying DA-induced autophagy.

Experimental Protocols

1. Cell Culture and Reagents

  • Cell Lines: Human oral squamous cell carcinoma (OSCC) cell lines SAS and OECM-1.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • This compound (DA): Dissolve in dimethyl sulfoxide (DMSO) to prepare a stock solution and dilute to desired concentrations in the culture medium. The final DMSO concentration should not exceed 0.1%.

2. Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of DA on oral cancer cells.

  • Procedure:

    • Seed cells in 96-well plates at a density of 5 x 10^3 cells per well and allow them to adhere overnight.

    • Treat the cells with various concentrations of DA (e.g., 0, 25, 50, 100 µM) for 48 hours.

    • After the incubation period, add 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well.

    • Incubate the plates for an additional 4 hours at 37°C.

    • Remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

3. Western Blot Analysis

This protocol is used to detect changes in the expression of key proteins involved in autophagy and related signaling pathways.

  • Procedure:

    • Seed cells in 6-well plates and treat with DA as required.

    • Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.

    • Determine the protein concentration of the lysates using a BCA protein assay kit.

    • Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include those against LC3, p53, Akt, phospho-Akt, p38, phospho-p38, JNK, phospho-JNK, and GAPDH (as a loading control).

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

4. Autophagy Detection by LC3 Puncta Formation (Immunofluorescence)

This protocol is used to visualize the formation of autophagosomes, a hallmark of autophagy.

  • Procedure:

    • Grow cells on coverslips in 6-well plates.

    • Treat the cells with DA (e.g., 100 µM) for 48 hours.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Block with 1% bovine serum albumin (BSA) in phosphate-buffered saline (PBS) for 30 minutes.

    • Incubate with an anti-LC3 primary antibody overnight at 4°C.

    • Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • Mount the coverslips onto microscope slides with a mounting medium containing DAPI for nuclear counterstaining.

    • Visualize the cells using a fluorescence microscope. The formation of distinct punctate structures (LC3 puncta) indicates autophagosome formation.

5. Use of Autophagy Inhibitors

To confirm that DA-induced cell death is autophagy-dependent, autophagy inhibitors such as 3-methyladenine (3-MA) or bafilomycin A1 can be used.

  • Procedure:

    • Pre-treat the cells with an autophagy inhibitor (e.g., 5 mM 3-MA or 100 nM bafilomycin A1) for 1 hour before adding DA.

    • Continue the co-incubation with DA for the desired time period (e.g., 48 hours).

    • Assess cell viability using the MTT assay as described above. An increase in cell viability in the presence of the inhibitor suggests that DA-induced cell death is mediated by autophagy.

References

Application Notes and Protocols for Studying the Effect of Dehydroandrographolide on Ion Channels using Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroandrographolide, a natural diterpenoid isolated from the plant Andrographis paniculata, has demonstrated a range of pharmacological activities, including anti-inflammatory, antiviral, and anticancer effects.[1] Recent studies have identified this compound as a novel inhibitor of the Transmembrane member 16A (TMEM16A) calcium-activated chloride channel (CaCC).[2][3] This discovery has opened new avenues for investigating its therapeutic potential, particularly in cancer, where TMEM16A is often overexpressed and plays a role in cell proliferation, migration, and survival.[4][5]

Patch clamp electrophysiology is the gold-standard technique for studying ion channel function and pharmacology, providing a direct measure of ion flow across the cell membrane with high temporal and electrical resolution. These application notes provide detailed protocols for utilizing patch clamp electrophysiology to characterize the inhibitory effects of this compound on ion channels, with a specific focus on TMEM16A.

Data Presentation

The following tables summarize the quantitative data regarding the effect of this compound on TMEM16A and provide a comparison with other known TMEM16A inhibitors.

Table 1: Effect of this compound on TMEM16A Chloride Current

CompoundConcentrationCell TypeEffect on TMEM16A CurrentReference
This compound50 µMFRT cells expressing human TMEM16AAlmost complete inhibition

Table 2: Comparative IC50 Values of Known TMEM16A Inhibitors

InhibitorIC50 Value (µM)Cell TypeReference
T16Ainh-A011.5HEK293 cells expressing human TMEM16A
CaCCinh-A011.7HEK293 cells expressing human TMEM16A
Niflumic acid12HEK293 cells expressing human TMEM16A
Anthracene-9-carboxylic acid (A-9-C)58HEK293 cells expressing human TMEM16A

Experimental Protocols

The following are detailed protocols for whole-cell patch clamp recordings to investigate the effects of this compound on TMEM16A ion channels expressed in a suitable mammalian cell line (e.g., HEK293 or FRT cells).

Cell Preparation
  • Cell Culture and Transfection: Culture Fisher rat thyroid (FRT) cells or Human Embryonic Kidney (HEK293) cells in the appropriate medium. For cells not endogenously expressing TMEM16A, transiently or stably transfect them with a plasmid encoding human TMEM16A. Co-transfection with a fluorescent reporter like GFP can aid in identifying successfully transfected cells.

  • Cell Plating: Plate the cells onto glass coverslips 24-48 hours before the patch clamp experiment to allow for adherence and optimal cell density.

Solutions and Reagents
  • Extracellular (Bath) Solution (in mM): 145 NaCl, 5 KCl, 1 CaCl2, 2 MgCl2, 5 HEPES, 20 sucrose, 5 glucose. Adjust pH to 7.4 with NaOH.

  • Intracellular (Pipette) Solution (in mM): 146 N-methyl-D-glucamine chloride (NMDG-Cl), 2 MgCl2, 5 EGTA, 8 HEPES. Adjust pH to 7.4 with NMDG. To activate TMEM16A, add CaCl2 to achieve a final free Ca2+ concentration of 600 nM.

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 50 mM) of this compound in dimethyl sulfoxide (DMSO). Dilute to the final desired concentrations in the extracellular solution on the day of the experiment. Ensure the final DMSO concentration does not exceed a level that affects channel activity (typically <0.1%).

Whole-Cell Patch Clamp Recording Protocol
  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Cell Visualization: Place the coverslip with the cells in the recording chamber on the stage of an inverted microscope. Perfuse the chamber with the extracellular solution.

  • Gigaohm Seal Formation: Approach a selected cell with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration. This allows for electrical access to the entire cell membrane and control of the intracellular environment.

  • Voltage-Clamp Protocol:

    • Set the amplifier to voltage-clamp mode.

    • Hold the membrane potential at 0 mV.

    • Apply a series of voltage steps from -100 mV to +100 mV in 20 mV increments to elicit TMEM16A currents.

  • Data Acquisition: Record the resulting currents using appropriate data acquisition software.

  • Drug Application:

    • Establish a stable baseline recording of TMEM16A currents in the absence of the drug.

    • Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.

    • Record the currents in the presence of the compound until a steady-state effect is observed.

    • To determine the dose-response relationship, apply increasing concentrations of this compound.

  • Data Analysis:

    • Measure the peak current amplitude at each voltage step before and after drug application.

    • Calculate the percentage of inhibition for each concentration.

    • Construct a dose-response curve and, if possible, fit the data to a Hill equation to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound's Anticancer Effect via TMEM16A Inhibition

G This compound This compound TMEM16A TMEM16A (Calcium-Activated Chloride Channel) This compound->TMEM16A Inhibition Cl_efflux Cl- Efflux TMEM16A->Cl_efflux Facilitates Depolarization Membrane Depolarization Cl_efflux->Depolarization MAPK_ERK MAPK/ERK Pathway Depolarization->MAPK_ERK Activation Akt Akt Pathway Depolarization->Akt Activation Proliferation Cell Proliferation MAPK_ERK->Proliferation Migration Cell Migration MAPK_ERK->Migration Akt->Proliferation Akt->Migration G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture & Transfection (e.g., FRT, HEK293) Giga_Seal Gigaohm Seal Formation Cell_Culture->Giga_Seal Solution_Prep Prepare Intra/Extra- cellular Solutions Solution_Prep->Giga_Seal Drug_Prep Prepare this compound Stock Solution Drug_App Apply this compound Drug_Prep->Drug_App Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Baseline_Rec Record Baseline TMEM16A Currents Whole_Cell->Baseline_Rec Baseline_Rec->Drug_App Drug_Rec Record Currents in Presence of Drug Drug_App->Drug_Rec Measure_Current Measure Current Amplitudes Drug_Rec->Measure_Current Calc_Inhibition Calculate % Inhibition Measure_Current->Calc_Inhibition Dose_Response Generate Dose-Response Curve & IC50 Calc_Inhibition->Dose_Response

References

Application Notes and Protocols: Synthesis and Enhanced Bioactivity of Dehydroandrographolide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroandrographolide (DA), a major bioactive diterpenoid lactone isolated from the medicinal plant Andrographis paniculata, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties. However, its therapeutic potential is often limited by factors such as poor solubility and bioavailability. To address these limitations and enhance its bioactivity, researchers have focused on the synthesis of various DA derivatives. This document provides a comprehensive overview of the methods for synthesizing these derivatives, detailed protocols for their bioactivity assessment, and a summary of their enhanced pharmacological effects. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents based on the this compound scaffold.

Data Presentation: Bioactivity of this compound and its Derivatives

The following tables summarize the quantitative data on the bioactivity of this compound (DA) and its synthesized derivatives against various biological targets. This data highlights the potential for enhanced potency and selectivity achieved through chemical modification.

Table 1: Anti-inflammatory Activity of this compound Derivatives

CompoundDescriptionAssayCell LineIC50 (µM)Reference
This compound (DA)Parent CompoundNitric Oxide (NO) Production InhibitionRAW 264.794.12 ± 4.79[1]
5 14-deoxy-14,15-dehydroandrographolideNF-κB Transactivation InhibitionRAW 264.7~5.7 (2 µg/mL)[2]
11 Hydrogenated derivative of andrographolideNF-κB Transactivation InhibitionRAW 264.7~5.9 (2.2 µg/mL)[2]
12 Acetylated derivative of andrographolideNF-κB Transactivation InhibitionRAW 264.7~6.1 (2.4 µg/mL)[2]

Table 2: Antiviral Activity of this compound and its Derivatives

CompoundVirusCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
This compound (DA)Hepatitis B Virus (HBV) DNA ReplicationHepG2.2.1522.58>2008.7[3]
AndrographolideHepatitis B Virus (HBV) DNA ReplicationHepG2.2.1554.07>2003.7
2c Hepatitis B Virus (HBV) DNA ReplicationHepG2.2.15<1.0>165.1>165.1
4e Hepatitis B Virus (HBV) DNA ReplicationHepG2.2.15--104.9
4e Hepatitis B sAntigen (HBsAg) SecretionHepG2.2.15--20.3
4e Hepatitis B eAntigen (HBeAg) SecretionHepG2.2.15--125.0
14-deoxy-11,12-dithis compoundInfluenza A Virus (IAV)A5495 ± 1 µg/mL--
14-deoxy-11,12-dithis compoundInfluenza A Virus (IAV)MDCK38 ± 1 µg/mL--
AL-1 (14-α-lipoyl andrographolide)Influenza A Virus (H9N2)MDCK8.4--
AL-1 (14-α-lipoyl andrographolide)Influenza A Virus (H5N1)MDCK15.2--
AL-1 (14-α-lipoyl andrographolide)Influenza A Virus (H1N1)MDCK7.2--
This compoundHerpes Simplex Virus-1 (HSV-1)-8.28 µg/mL (virucidal)--
NeoandrographolideHerpes Simplex Virus-1 (HSV-1)-7.97 µg/mL (virucidal)--
14-deoxy-11,12-dithis compoundHerpes Simplex Virus-1 (HSV-1)-11.1 µg/mL (virucidal)--

Table 3: Anticancer Activity of this compound Derivatives

CompoundCell LineCancer TypeIC50 (µM)Reference
5a KKU-M213Cholangiocarcinoma3.37
5b KKU-M213Cholangiocarcinoma3.08
5a KKU-100Cholangiocarcinoma2.93
5b KKU-100Cholangiocarcinoma3.27
Andrographolide-19-oic acid derivative HCT-116Colon Cancer1-3
Andrographolide-19-oic acid derivative MCF-7Breast Cancer1-3
14-deoxy-11,12-dithis compound derivative K562LeukemiaMicromolar range
3,19-benzylidene acetal derivative A549Lung Cancer6.6
3,19-benzylidene acetal derivative PC-3Prostate Cancer5.9
Indolo analogue MCF7Breast Cancer1.85
Indolo analogue HCT116Colon Cancer1.22
Indolo analogue DU145Prostate Cancer1.24
14-(2-iodoacetyl)-8,17-β-epoxyandrographolide HEK-293Renal CancerSignificant cytotoxicity
14-(2-iodoacetyl)-8,17-β-epoxyandrographolide MCF-7Breast CancerSignificant cytotoxicity
AndrographolideA375Malignant Melanoma12.07
AndrographolideC8161Malignant Melanoma10.92
AndrographolideMCF-7Breast Cancer32.90
AndrographolideMDAMB-231Breast Cancer37.56

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and key experiments for evaluating their bioactivity.

Synthesis Protocols

Protocol 1: General Procedure for the Synthesis of 14-Deoxy-11,12-dithis compound (this compound) from Andrographolide

This protocol is adapted from a patented method for the one-step synthesis of this compound.

  • Dissolution: Dissolve andrographolide (e.g., 17.5 g, 0.05 mol) in pyridine (e.g., 20-30 mL) with stirring and heating at 60-100°C until complete dissolution.

  • Dehydration Reaction: Add an equimolar amount of succinic anhydride (e.g., 5.0 g, 0.05 mol) or acetic anhydride to the solution. Heat the mixture to 95-120°C and reflux with stirring for 1-8 hours.

  • Crystallization: After the reaction is complete, slowly add water (4-6 times the volume of andrographolide) to the reaction mixture while stirring to induce crystallization.

  • Isolation and Purification: Allow the mixture to stand for 4-24 hours to complete crystallization. Filter the precipitate, wash thoroughly with water to remove pyridine, and dry to obtain crude this compound.

  • Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., methanol-water) to yield pure this compound as white needle-like crystals.

Protocol 2: General Procedure for the Synthesis of 3,19-O-Acetal Derivatives of Andrographolide

This procedure is based on the synthesis of benzylidene acetals of andrographolide.

  • Reaction Setup: Prepare a mixture of andrographolide (e.g., 100 mg, 0.285 mmol) and a substituted benzaldehyde (e.g., 0.855 mmol) in a suitable solvent.

  • Acid Catalysis: Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Work-up: Quench the reaction with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to obtain the desired 3,19-O-acetal derivative.

Protocol 3: General Procedure for the Synthesis of 14-Deoxy-12-hydroxyandrographolide Silyl Ether Derivatives

This protocol describes the silylation of the hydroxyl groups of a this compound analogue.

  • Reaction Setup: To a stirred solution of 14-deoxy-12-hydroxyandrographolide in pyridine, add a silyl chloride reagent (e.g., TBSCl, TIPSCl, or TBDPSCl) at room temperature.

  • Reaction Conditions: Continue stirring at room temperature for 1-8 hours, monitoring the reaction progress by TLC.

  • Quenching and Extraction: Quench the reaction with a saturated solution of ammonium chloride (NH4Cl) and extract the product with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to yield the desired silyl ether derivative.

Bioactivity Assessment Protocols

Protocol 4: In Vitro Anti-inflammatory Activity - Nitric Oxide (NO) Production Assay

This protocol is based on the Griess assay to measure NO production in LPS-stimulated macrophages.

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.

  • Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Calculate the nitrite concentration, an indicator of NO production, using a sodium nitrite standard curve. The IC50 value is determined as the concentration of the compound that inhibits NO production by 50%.

Protocol 5: In Vitro Antiviral Activity - Anti-HBV Assay

This protocol outlines a general method for assessing the anti-HBV activity of compounds in vitro.

  • Cell Culture: Culture HepG2.2.15 cells, which stably express HBV, in appropriate culture medium.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 6 days).

  • Supernatant Collection: Collect the cell culture supernatants at different time points (e.g., day 3 and day 6).

  • Antigen Detection: Quantify the levels of HBsAg and HBeAg in the supernatants using commercially available ELISA kits.

  • DNA Extraction and Quantification: Extract viral DNA from the supernatant and quantify the HBV DNA replication levels using quantitative real-time PCR.

  • Cytotoxicity Assay: Determine the cytotoxicity of the compounds on HepG2.2.15 cells using an MTT assay to calculate the 50% cytotoxic concentration (CC50).

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) for HBsAg secretion, HBeAg secretion, and HBV DNA replication. The selectivity index (SI) is calculated as the ratio of CC50 to IC50.

Protocol 6: In Vitro Anticancer Activity - MTT Assay

This protocol describes the MTT assay for determining the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., A375, C8161, MCF-7) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathways and Experimental Workflows

The enhanced bioactivity of this compound derivatives is often attributed to their modulation of key cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a general workflow for the synthesis and evaluation of these compounds.

G cluster_synthesis Synthesis Workflow cluster_bioactivity Bioactivity Evaluation Workflow Andrographolide Andrographolide (Starting Material) Dehydration Dehydration Reaction (e.g., with Acetic Anhydride) Andrographolide->Dehydration Step 1 DA This compound (DA) Dehydration->DA Step 2 Modification Chemical Modification (Esterification, Etherification, etc.) DA->Modification Step 3 DAD This compound Derivatives Modification->DAD Step 4 Purification Purification (Column Chromatography) DAD->Purification Step 5 Characterization Structural Characterization (NMR, MS) Purification->Characterization Step 6 DAD_input This compound Derivatives AntiInflammatory Anti-inflammatory Assays (NO, NF-κB) DAD_input->AntiInflammatory Antiviral Antiviral Assays (Anti-HBV) DAD_input->Antiviral Anticancer Anticancer Assays (MTT, Cell Cycle) DAD_input->Anticancer DataAnalysis Data Analysis (IC50, SI) AntiInflammatory->DataAnalysis Antiviral->DataAnalysis Anticancer->DataAnalysis Lead Lead Compound Identification DataAnalysis->Lead

Caption: General workflow for synthesis and bioactivity screening.

NFkB_Pathway cluster_nucleus Cytoplasm LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_inactive NF-κB (p50/p65) NFkB_active Active NF-κB (p50/p65) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) DA_deriv This compound Derivatives DA_deriv->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway.

Akt_Nrf2_Pathway cluster_nucleus Cytoplasm ROS Oxidative Stress (ROS) PI3K PI3K ROS->PI3K Akt Akt PI3K->Akt Activation Keap1 Keap1 Akt->Keap1 Inhibition Nrf2_inactive Nrf2 Nrf2_active Active Nrf2 Nrf2_inactive->Nrf2_active Release Nucleus Nucleus Nrf2_active->Nucleus Translocation ARE Antioxidant Response Element (ARE) Antioxidant Antioxidant Gene Expression (HO-1, NQO1) ARE->Antioxidant Activation DA_deriv This compound Derivatives DA_deriv->PI3K Modulation AMPK_Pathway Energy_Stress Low Energy Status (e.g., Hypoxia) AMP_ATP Increased AMP/ATP Ratio Energy_Stress->AMP_ATP LKB1 LKB1 AMP_ATP->LKB1 Activation AMPK AMPK LKB1->AMPK Phosphorylation & Activation Catabolic Catabolic Pathways (e.g., Fatty Acid Oxidation) AMPK->Catabolic Activation Anabolic Anabolic Pathways (e.g., Protein Synthesis) AMPK->Anabolic Inhibition DA_deriv This compound Derivatives DA_deriv->AMPK Activation

References

In Vitro Models for Assessing the Anti-inflammatory Effects of Dehydroandrographolide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroandrographolide (DA), a major bioactive diterpenoid lactone isolated from the medicinal plant Andrographis paniculata, has garnered significant attention for its potent anti-inflammatory properties. Validating and quantifying these effects require robust and reproducible in vitro models that mimic inflammatory processes. This document provides detailed application notes and experimental protocols for assessing the anti-inflammatory activity of this compound, with a focus on lipopolysaccharide (LPS)-stimulated macrophage models. The protocols outlined herein cover the evaluation of key inflammatory mediators and the elucidation of underlying molecular mechanisms involving the NF-κB and MAPK signaling pathways.

Key In Vitro Model: LPS-Stimulated Macrophages

Murine macrophage cell lines, such as RAW 264.7, and human monocytic cell lines, like THP-1 (differentiated into macrophages), are widely used to model inflammation in vitro. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in these cells, triggering the production of pro-inflammatory cytokines and mediators.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the inhibitory effects of this compound on various inflammatory markers in LPS-stimulated RAW 264.7 macrophages.

Table 1: Inhibition of Nitric Oxide (NO) Production and iNOS Expression

ParameterCell LineStimulantThis compound Concentration% InhibitionIC50 ValueReference
NO ProductionRAW 264.7LPSDose-dependentNot specifiedNot specified[1]
iNOS Protein ExpressionRAW 264.7LPSDose-dependentSignificant suppressionNot specified[1]

Table 2: Inhibition of Pro-inflammatory Cytokine Production

CytokineCell LineStimulantThis compound Concentration% InhibitionIC50 ValueReference
TNF-αRAW 264.7LPSDose-dependentSignificant inhibitionNot specified[1]
IL-6RAW 264.7LPSDose-dependentSignificant inhibitionNot specified[1]
IL-1βRAW 264.7LPSNot specifiedNot specifiedNot specified

Table 3: Inhibition of COX-2 and PGE2 Production

ParameterCell LineStimulantThis compound Concentration% InhibitionIC50 ValueReference
COX-2 Protein ExpressionRAW 264.7LPSDose-dependentSignificant suppressionNot specified[1]
PGE2 ProductionRAW 264.7LPSDose-dependentSignificant suppressionNot specified

Note: Specific IC50 values for this compound are not consistently reported in the reviewed literature. The provided data indicates a dose-dependent inhibitory effect.

Experimental Protocols

Protocol 1: Assessment of Nitric Oxide (NO) Production using the Griess Assay

Objective: To quantify the effect of this compound on NO production in LPS-stimulated RAW 264.7 cells.

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound (DA)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO2) standard solution

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Stimulation: Add LPS (1 µg/mL final concentration) to the wells (except for the vehicle control group) and incubate for 24 hours.

  • Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent Component A to each 50 µL supernatant sample in a new 96-well plate.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated as: [(NO in LPS group - NO in DA+LPS group) / NO in LPS group] x 100%.

Protocol 2: Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) by ELISA

Objective: To determine the effect of this compound on the secretion of pro-inflammatory cytokines.

Materials:

  • Culture supernatants from Protocol 1

  • ELISA kits for mouse TNF-α, IL-6, and IL-1β

  • Wash buffer (PBS with 0.05% Tween 20)

  • Stop solution

  • Microplate reader

Procedure:

  • Plate Coating: Coat a 96-well ELISA plate with the capture antibody for the specific cytokine overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

  • Sample Incubation: Add 100 µL of culture supernatants (appropriately diluted, if necessary) and standards to the wells and incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Detection Antibody: Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Enzyme Conjugate: Add streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature in the dark.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Addition: Add the substrate solution (e.g., TMB) and incubate until a color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add the stop solution.

  • Measurement: Read the absorbance at 450 nm.

  • Quantification: Calculate the cytokine concentrations based on the standard curve.

Protocol 3: Western Blot Analysis of iNOS, COX-2, and MAPK/NF-κB Signaling Pathways

Objective: To investigate the effect of this compound on the protein expression of iNOS and COX-2, and the activation of key signaling proteins in the NF-κB and MAPK pathways.

Materials:

  • RAW 264.7 cells

  • 6-well plates

  • This compound (DA)

  • LPS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38, β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with DA for 1 hour, followed by LPS stimulation (1 µg/mL) for the appropriate duration (e.g., 30 minutes for phosphorylation events, 24 hours for iNOS/COX-2 expression).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine protein concentration using the BCA assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add ECL reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Visualization of Signaling Pathways and Workflows

Anti_Inflammatory_Mechanism_of_this compound cluster_pathways Intracellular Signaling cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK_cascade MAPK Cascade (ERK, JNK, p38) TLR4->MAPK_cascade Activates IKK IKK TLR4->IKK Activates DA This compound DA->MAPK_cascade Inhibits DA->IKK Inhibits AP1 AP-1 MAPK_cascade->AP1 Activates iNOS iNOS AP1->iNOS Induces Gene Expression COX2 COX-2 AP1->COX2 Induces Gene Expression Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) AP1->Cytokines Induces Gene Expression IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nucleus NF-κB (Nuclear Translocation) NFkB->NFkB_nucleus NFkB_nucleus->iNOS Induces Gene Expression NFkB_nucleus->COX2 Induces Gene Expression NFkB_nucleus->Cytokines Induces Gene Expression Experimental_Workflow cluster_assays Downstream Assays start Start: Seed RAW 264.7 Cells pretreatment Pre-treat with This compound start->pretreatment stimulation Stimulate with LPS pretreatment->stimulation incubation Incubate (24h for mediators, 30min for signaling) stimulation->incubation griess Griess Assay (NO) incubation->griess elisa ELISA (Cytokines) incubation->elisa western Western Blot (iNOS, COX-2, Signaling Proteins) incubation->western

References

Application Notes and Protocols: Investigating the Therapeutic Potential of Dehydroandrographolide in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established animal models used to investigate the therapeutic properties of Dehydroandrographolide (DA), a bioactive compound derived from Andrographis paniculata. The following sections detail the experimental protocols for key disease models, summarize quantitative efficacy data, and illustrate the associated signaling pathways.

Data Presentation: Summary of Quantitative Data

The therapeutic efficacy of this compound across various animal models is summarized below. These tables provide a comparative look at its effects on key pathological markers.

Table 1: Anti-inflammatory Effects of this compound in a Rat Model of Collagen-Induced Arthritis

ParameterControl Group (CIA)This compound (2 mg/kg/day)This compound (5 mg/kg/day)Dexamethasone (Positive Control)
Arthritis ScoreHighSignificantly ReducedSignificantly ReducedSignificantly Reduced
Paw SwellingSevereSignificantly ReducedSignificantly ReducedSignificantly Reduced
TNF-α ExpressionHighDownregulatedDownregulatedDownregulated
IL-1β ExpressionHighDownregulatedDownregulatedDownregulated
IL-6 ExpressionHighDownregulatedDownregulatedDownregulated
COX-2 ExpressionHighDownregulatedDownregulatedDownregulated
Bone and Cartilage DamageSevereProtectedProtectedProtected

Data synthesized from studies on collagen-induced arthritis in rats.[1][2][3][4][5]

Table 2: Anti-tumor Effects of this compound in a Mouse Oral Carcinoma Xenograft Model

ParameterVehicle ControlThis compound
Mean Tumor WeightHighSmaller
Ki67-positive Tumor CellsHighSignificantly Reduced
LC3 Expression (Autophagy Marker)LowIncreased
MMP-2 ExpressionHighSuppressed
Tumor MetastasesPresentSuppressed

Data synthesized from studies on oral carcinoma xenograft models in mice.

Table 3: Hepatoprotective Effects of this compound in a Mouse Model of Cholestatic Liver Injury

ParameterBile Duct Ligation (BDL) + LPSBDL + LPS + this compound
Serum ALT LevelsHigher than normalGreatly Lowered
Serum Total Bilirubin LevelsHigher than normalGreatly Lowered
Inflammatory Cellular InfiltrationHighReduced
Bile Duct ProliferationHighReduced
Biliary NecrosisPresentReduced
TNF-α ExpressionHighReduced
IL-6 ExpressionHighReduced
NF-κB ActivationHighDecreased

Data synthesized from studies on bile duct ligation-induced liver injury in mice.

Table 4: Protective Effects of this compound in a Mouse Model of Acute Lung Injury

ParameterPoly(I:C)-Induced ALIPoly(I:C)-Induced ALI + this compound (10-40 mg/kg)
Lung Wet-Dry Weight RatioIncreasedSuppressed
Total Cells in BALFIncreasedSuppressed
Total Protein in BALFIncreasedSuppressed
Inflammatory Cytokines in BALFIncreasedSuppressed
Neutrophil Elastase in BALFIncreasedSuppressed

BALF: Bronchoalveolar Lavage Fluid. Data synthesized from studies on Poly(I:C)-induced acute lung injury in mice.

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below.

Protocol 1: Collagen-Induced Arthritis (CIA) in Rats

Objective: To evaluate the anti-inflammatory and anti-arthritic effects of this compound in a rat model of rheumatoid arthritis.

Animal Model:

  • Species: Wistar or Sprague-Dawley rats.

  • Age: 7-8 weeks old.

Induction of Arthritis:

  • Prepare an emulsion of bovine type II collagen with an equal volume of Incomplete Freund's Adjuvant (IFA).

  • On day 0, inject 0.2 mL of the emulsion subcutaneously into the base of the tail.

  • Administer a booster injection on day 7 with the same preparation.

  • Monitor rats for the development of arthritis, which typically appears 2-3 weeks after the initial immunization.

Treatment Protocol:

  • Initiate treatment with this compound (e.g., 2 mg/kg/day and 5 mg/kg/day) or a vehicle control via oral gavage.

  • A positive control group treated with an established anti-inflammatory drug like dexamethasone should be included.

  • Continue daily treatment for a predefined period (e.g., 28 days).

Outcome Assessment:

  • Clinical Scoring: Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, 4=joint deformity and/or ankylosis). The maximum score per animal is 16.

  • Paw Swelling: Measure the volume of each hind paw using a plethysmometer at regular intervals.

  • Histopathology: At the end of the study, collect ankle joints for histological analysis of synovitis, cartilage destruction, and bone erosion.

  • Biomarker Analysis: Collect blood samples to measure the levels of inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using ELISA or qPCR.

Protocol 2: Oral Carcinoma Xenograft in Mice

Objective: To assess the anti-tumor and anti-metastatic potential of this compound in a human oral cancer xenograft model.

Animal Model:

  • Species: Immunodeficient mice (e.g., nude mice).

  • Cell Line: Human oral squamous cell carcinoma (OSCC) cell lines (e.g., SCC9).

Tumor Implantation:

  • Culture the human oral cancer cells under standard conditions.

  • Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.

  • Allow the tumors to grow to a palpable size.

Treatment Protocol:

  • Once tumors are established, randomly assign mice to treatment and control groups.

  • Administer this compound or vehicle control (e.g., intraperitoneally or orally) at a predetermined dose and schedule.

  • Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

  • Monitor the body weight of the mice as an indicator of toxicity.

Outcome Assessment:

  • Tumor Growth: Calculate tumor volume using the formula: (length x width^2)/2.

  • Tumor Weight: At the end of the study, excise the tumors and weigh them.

  • Immunohistochemistry: Analyze tumor sections for markers of proliferation (Ki67) and autophagy (LC3).

  • Metastasis Assessment: Examine relevant organs (e.g., lungs, lymph nodes) for evidence of metastasis.

  • Western Blot Analysis: Analyze tumor lysates for the expression of proteins involved in invasion and metastasis, such as MMP-2.

Protocol 3: Bile Duct Ligation (BDL)-Induced Cholestatic Liver Injury in Mice

Objective: To investigate the hepatoprotective effects of this compound in a mouse model of cholestatic liver injury.

Animal Model:

  • Species: C57BL/6 mice.

Induction of Liver Injury:

  • Anesthetize the mice.

  • Perform a midline laparotomy to expose the common bile duct.

  • Ligate the common bile duct in two places and transect it between the ligatures.

  • In some protocols, lipopolysaccharide (LPS) is injected to exacerbate the inflammatory response.

  • Close the abdominal incision.

Treatment Protocol:

  • Administer this compound or vehicle control by intraperitoneal injection.

  • Treatment can be initiated prior to or after the BDL procedure.

  • Continue treatment for a specified duration (e.g., 1 to 7 days).

Outcome Assessment:

  • Liver Function Tests: Collect blood samples to measure serum levels of alanine aminotransferase (ALT) and total bilirubin (TBIL).

  • Histopathology: Harvest the liver for histological examination of inflammatory cell infiltration, bile duct proliferation, and necrosis.

  • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6) in the liver tissue and plasma.

  • Western Blot Analysis: Assess the activation of signaling pathways, such as NF-κB, in liver tissue lysates.

Protocol 4: Poly(I:C)-Induced Acute Lung Injury (ALI) in Mice

Objective: To evaluate the protective effects of this compound in a mouse model of virus-induced acute lung injury.

Animal Model:

  • Species: C57BL/6 mice.

Induction of Lung Injury:

  • Induce acute lung injury by intratracheal instillation of Polyinosinic:polycytidylic acid (Poly(I:C)), a synthetic analog of double-stranded RNA that mimics viral infection.

  • A typical dose is 120 µg of Poly(I:C) in sterile saline.

Treatment Protocol:

  • Administer this compound (e.g., 10-40 mg/kg) or vehicle control by oral gavage following Poly(I:C) instillation.

  • The experiment is typically short-term, with sample collection occurring within hours to a day after injury induction.

Outcome Assessment:

  • Pulmonary Edema: Determine the lung wet-to-dry weight ratio.

  • Bronchoalveolar Lavage (BAL): Collect BAL fluid to measure the total cell count, total protein concentration, inflammatory cytokine levels, and neutrophil elastase levels.

  • Histopathology: Analyze lung tissue sections for signs of injury, including epithelial cell destruction, inflammatory cell infiltration, and pulmonary edema.

Signaling Pathways and Experimental Workflow

Visual representations of the molecular mechanisms of this compound and the general experimental workflow are provided below using Graphviz.

G cluster_RA Rheumatoid Arthritis DA_RA This compound LMIR3 LMIR3 DA_RA->LMIR3 Binds to and enhances expression SHP1_SHP2 p-SHP-1 / p-SHP-2 LMIR3->SHP1_SHP2 Upregulates phosphorylation Neutrophil_Activation Neutrophil Activation SHP1_SHP2->Neutrophil_Activation Inhibits Inflammatory_Cytokines_RA Inflammatory Cytokines (TNF-α, IL-1β, IL-6, COX-2) Neutrophil_Activation->Inflammatory_Cytokines_RA Leads to release of

Caption: this compound's mechanism in rheumatoid arthritis.

G cluster_Cancer Oral Cancer DA_Cancer This compound p53 p53 DA_Cancer->p53 Reduces expression JNK JNK1/2 DA_Cancer->JNK Activates Akt Akt DA_Cancer->Akt Inhibits p38 p38 DA_Cancer->p38 Inhibits Autophagy Autophagy p53->Autophagy Modulates JNK->Autophagy Triggers Akt->Autophagy Inhibition triggers p38->Autophagy Inhibition triggers Cell_Death Oral Cancer Cell Death Autophagy->Cell_Death Induces

Caption: this compound's induction of autophagy in oral cancer.

G cluster_Liver Cholestatic Liver Injury DA_Liver This compound TLR4 TLR4 DA_Liver->TLR4 Prevents binding LPS LPS LPS->TLR4 Binds to NFkB NF-κB Activation TLR4->NFkB Activates Inflammatory_Cytokines_Liver Inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammatory_Cytokines_Liver Promotes transcription of Liver_Injury Liver Injury Inflammatory_Cytokines_Liver->Liver_Injury Contributes to

Caption: this compound's inhibition of the TLR4/NF-κB pathway.

G Animal_Model Animal Model Selection (Rat/Mouse) Disease_Induction Disease Induction (e.g., CIA, Xenograft, BDL, ALI) Animal_Model->Disease_Induction Grouping Randomized Grouping (Vehicle, DA, Positive Control) Disease_Induction->Grouping Treatment Treatment Administration (Oral, IP) Grouping->Treatment Monitoring In-life Monitoring (Clinical Scores, Tumor Volume, Body Weight) Treatment->Monitoring Endpoint Endpoint Sample Collection (Blood, Tissues) Monitoring->Endpoint Analysis Data Analysis (Histology, Biomarkers, Statistics) Endpoint->Analysis

Caption: General experimental workflow for in vivo studies.

References

High-Content Screening for Novel Target Discovery of Dehydroandrographolide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroandrographolide (DA), a bicyclic diterpenoid lactone isolated from the plant Andrographis paniculata, has demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral effects. Its therapeutic potential is attributed to the modulation of multiple signaling pathways and molecular targets. High-content screening (HCS) offers a powerful, unbiased approach to elucidate the complex mechanisms of action of natural products like DA and to identify novel molecular targets. This document provides detailed application notes and protocols for employing HCS to discover new targets of this compound, followed by robust methods for target validation.

Data Presentation: In Vitro Activity of this compound and its Analogs

The following table summarizes the reported half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values of this compound and related compounds across various cancer cell lines, providing a baseline for designing screening experiments.[1][2]

Compound/AnalogCancer Cell LineAssay TypeIC50 / EC50 (µM)Reference
This compoundMCF-7 (Breast Cancer)Cell Viability63.19 (24h), 32.90 (48h), 31.93 (72h)[2]
This compoundMDA-MB-231 (Breast Cancer)Cell Viability65 (24h), 37.56 (48h), 30.56 (72h)[2]
14-Deoxy-11,12-dithis compoundVariesCytotoxicityRefer to source for specific values[1]
Andrographolide AnaloguesVariesCytotoxicityRefer to source for specific values

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the proposed experimental workflow for novel target discovery and the known signaling pathways modulated by this compound.

G cluster_0 High-Content Screening cluster_1 Target Deconvolution cluster_2 Target Validation A Phenotypic Screening (e.g., Apoptosis, NF-κB, Autophagy) B Hit Identification (Compounds with Desired Phenotype) A->B C Dose-Response Analysis B->C D Affinity Purification-MS C->D Identify Potential Targets E DARTS C->E Identify Potential Targets F Computational Prediction C->F Identify Potential Targets G CETSA D->G Validate Targets H Genetic Validation (siRNA/CRISPR) D->H Validate Targets I Biochemical Assays D->I Validate Targets E->G Validate Targets E->H Validate Targets E->I Validate Targets F->G Validate Targets F->H Validate Targets F->I Validate Targets

Figure 1: Experimental workflow for novel target discovery.

G cluster_0 NF-κB Pathway cluster_1 Apoptosis Pathway cluster_2 Autophagy Pathway DA This compound IKK IKK DA->IKK inhibits Mito Mitochondria DA->Mito induces stress LC3I LC3-I DA->LC3I promotes conversion IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates Gene Pro-inflammatory Gene Expression NFkB_nuc->Gene activates Casp9 Caspase-9 Mito->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis LC3II LC3-II (Puncta) LC3I->LC3II lipidation Autophagosome Autophagosome LC3II->Autophagosome

Figure 2: Known signaling pathways modulated by this compound.

High-Content Screening Protocols

NF-κB Nuclear Translocation Assay

This assay quantifies the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in the activation of the NF-κB signaling pathway.

Materials:

  • HeLa or other suitable cell line

  • 384-well clear-bottom imaging plates

  • This compound (and other test compounds)

  • TNF-α (positive control)

  • Primary antibody: anti-NF-κB p65

  • Secondary antibody: Alexa Fluor 488-conjugated anti-mouse/rabbit IgG

  • Nuclear stain: Hoechst 33342 or DAPI

  • Fixation solution: 4% paraformaldehyde in PBS

  • Permeabilization buffer: 0.1% Triton X-100 in PBS

  • Blocking buffer: 5% BSA in PBS

Protocol:

  • Cell Seeding: Seed cells into 384-well plates at a density that will result in a sub-confluent monolayer at the time of imaging (e.g., 2,500-5,000 cells/well). Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Treat cells with a concentration range of this compound or other test compounds for the desired time (e.g., 1-24 hours). Include wells with a positive control (e.g., 100 ng/mL TNF-α for 30 minutes) and a vehicle control (e.g., 0.1% DMSO).

  • Fixation and Permeabilization:

    • Aspirate the media and wash once with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash twice with PBS.

  • Immunostaining:

    • Block with 5% BSA in PBS for 1 hour at room temperature.

    • Incubate with anti-NF-κB p65 primary antibody (e.g., 1 µg/mL) in blocking buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with Alexa Fluor 488-conjugated secondary antibody (e.g., 4 µg/mL) and Hoechst 33342 (e.g., 1 µg/mL) in blocking buffer for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system with appropriate filters for Hoechst 33342 (nucleus) and Alexa Fluor 488 (NF-κB p65).

    • Use image analysis software to segment the nucleus and cytoplasm of each cell.

    • Quantify the mean fluorescence intensity of NF-κB p65 in both compartments and calculate the nuclear-to-cytoplasmic intensity ratio.

Multiparametric Apoptosis Assay

This assay simultaneously measures multiple hallmarks of apoptosis, including caspase activation and changes in mitochondrial membrane potential.

Materials:

  • Cancer cell line of interest (e.g., Jurkat, HeLa)

  • 384-well clear-bottom imaging plates

  • This compound

  • Staurosporine or other apoptosis inducer (positive control)

  • Caspase-3/7 activity probe (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent)

  • Mitochondrial membrane potential dye (e.g., TMRM or JC-1)

  • Nuclear stain: Hoechst 33342

  • Live-cell imaging medium

Protocol:

  • Cell Seeding: Seed cells in 384-well plates and allow them to adhere overnight.

  • Staining:

    • Remove the culture medium and add fresh medium containing the caspase-3/7 probe, mitochondrial membrane potential dye, and Hoechst 33342 at their recommended concentrations.

    • Incubate for 30-60 minutes at 37°C.

  • Compound Treatment: Add this compound at various concentrations to the wells. Include positive and vehicle controls.

  • Live-Cell Imaging and Analysis:

    • Place the plate in a high-content imaging system equipped with an environmental chamber (37°C, 5% CO2).

    • Acquire images at multiple time points (e.g., 0, 2, 4, 8, 12, 24 hours) using appropriate filter sets.

    • Analyze the images to quantify:

      • The number of caspase-3/7 positive cells (green fluorescence).

      • The intensity of the mitochondrial membrane potential dye (red/orange fluorescence).

      • Nuclear morphology (condensation and fragmentation) from the Hoechst 33342 stain.

Autophagy Assay (LC3 Puncta Formation)

This assay quantifies the formation of LC3 puncta, which are indicative of autophagosome formation.

Materials:

  • Cell line stably expressing GFP-LC3 or RFP-GFP-LC3.

  • 384-well clear-bottom imaging plates.

  • This compound.

  • Chloroquine or Rapamycin (positive controls).

  • Nuclear stain: Hoechst 33342.

  • Fixation solution: 4% paraformaldehyde.

Protocol:

  • Cell Seeding: Seed GFP-LC3 expressing cells in 384-well plates and incubate overnight.

  • Compound Treatment: Treat cells with this compound for a desired period (e.g., 6-24 hours). Include positive controls (e.g., 50 µM Chloroquine) and a vehicle control.

  • Fixation and Staining:

    • Fix cells with 4% paraformaldehyde for 15 minutes.

    • Wash with PBS.

    • Stain nuclei with Hoechst 33342 for 10 minutes.

    • Wash with PBS.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Use image analysis software to identify individual cells and quantify the number and intensity of GFP-LC3 puncta per cell.

Target Deconvolution and Validation Protocols

Following the identification of a robust phenotypic hit from the high-content screen, the next crucial step is to identify its direct molecular target(s).

Drug Affinity Responsive Target Stability (DARTS)

DARTS is a label-free method that identifies protein targets based on the principle that small molecule binding can stabilize a protein and make it resistant to proteolysis.

Materials:

  • Cell lysate from the relevant cell line

  • This compound

  • Lysis Buffer (e.g., M-PER or a buffer with non-denaturing detergents like 0.2-1% Triton X-100) with protease and phosphatase inhibitors.

  • TNC Buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 10 mM CaCl2)

  • Protease (e.g., Pronase or Thermolysin)

  • EDTA (to stop thermolysin digestion)

  • SDS-PAGE gels and Western blot reagents or Mass Spectrometry facility

Protocol:

  • Cell Lysate Preparation: Prepare a native cell lysate with a protein concentration of approximately 2-5 µg/µL.

  • Compound Incubation:

    • Aliquot the cell lysate.

    • Treat one aliquot with this compound and another with a vehicle control (DMSO). Incubate on ice for 1 hour.

  • Protease Digestion:

    • Add varying concentrations of protease (e.g., Pronase at a 1:1000 to 1:100 ratio of protease to total protein) to both the drug-treated and control lysates.

    • Incubate at room temperature for a defined time (e.g., 15-30 minutes).

  • Stopping the Reaction: Stop the digestion by adding SDS-PAGE loading buffer and boiling, or by adding a specific inhibitor (e.g., EDTA for thermolysin).

  • Analysis:

    • SDS-PAGE and Staining: Run the samples on an SDS-PAGE gel and stain with Coomassie blue or silver stain. Look for protein bands that are present or more intense in the this compound-treated lane compared to the control.

    • Mass Spectrometry: Excise the protected protein bands and identify them using mass spectrometry.

Affinity Purification-Mass Spectrometry (AP-MS)

This method involves immobilizing a derivatized version of the small molecule to a solid support to "pull down" its binding partners from a cell lysate.

Materials:

  • Synthesized this compound analog with a linker for immobilization (e.g., biotinylated DA)

  • Streptavidin-coated magnetic beads or agarose resin

  • Cell lysate

  • Wash buffers with varying stringency

  • Elution buffer (e.g., high salt, low pH, or SDS-containing buffer)

  • Mass Spectrometry facility

Protocol:

  • Immobilization: Incubate the biotinylated this compound with streptavidin beads to immobilize the compound.

  • Affinity Pull-down:

    • Incubate the compound-coated beads with cell lysate.

    • As a negative control, use beads without the compound or beads with an inactive analog.

    • Wash the beads extensively to remove non-specific binders.

  • Elution: Elute the bound proteins from the beads.

  • Protein Identification: Identify the eluted proteins by mass spectrometry.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to validate target engagement in intact cells or cell lysates by measuring changes in the thermal stability of a protein upon ligand binding.

Materials:

  • Intact cells or cell lysate

  • This compound

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Lysis buffer with protease inhibitors

  • Antibody against the putative target protein

  • Western blot reagents

Protocol:

  • Compound Treatment: Treat intact cells or cell lysate with this compound or a vehicle control.

  • Heat Challenge:

    • Aliquot the treated samples into PCR tubes.

    • Heat the samples across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by rapid cooling.

  • Lysis and Centrifugation:

    • Lyse the cells (if starting with intact cells) via freeze-thaw cycles.

    • Centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of the putative target protein in the supernatant by Western blotting.

    • A positive result is a shift in the melting curve to a higher temperature in the presence of this compound, indicating stabilization of the target protein.

Conclusion

The combination of high-content phenotypic screening with robust target deconvolution and validation methodologies provides a comprehensive strategy for discovering and confirming novel molecular targets of this compound. The protocols outlined in this document offer a framework for researchers to systematically investigate the mechanism of action of this promising natural product, ultimately paving the way for the development of new therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Dehydroandrographolide for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the aqueous solubility of Dehydroandrographolide (Deh) for reliable and reproducible in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous media?

This compound is a lipophilic diterpenoid lactone. Its chemical structure lacks significant ionizable groups, leading to poor solubility in water and physiological buffers, which can pose challenges for in vitro studies.

Q2: What are the common consequences of poor this compound solubility in in vitro assays?

Poor solubility can lead to several experimental issues, including:

  • Precipitation: The compound may precipitate out of the cell culture medium, leading to inaccurate dosing and inconsistent results.[1]

  • Inaccurate Concentration: The actual concentration of the soluble, active compound will be lower than intended, compromising the reliability of dose-response studies.

  • Cellular Toxicity: Precipitated particles can exert cytotoxic effects on cells that are independent of the pharmacological activity of this compound.

  • Assay Interference: Precipitates can interfere with imaging-based assays and other detection methods.

Q3: What are the primary methods to improve the aqueous solubility of this compound for in vitro use?

The most common and effective methods include:

  • Co-solvents: Using a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), to first dissolve this compound before further dilution in aqueous media.

  • Cyclodextrin Inclusion Complexes: Encapsulating the this compound molecule within the hydrophobic cavity of a cyclodextrin.

  • Solid Dispersions: Dispersing this compound in a solid-state carrier matrix to enhance its dissolution rate.

  • Nanoformulations: Reducing the particle size of this compound to the nanometer range to increase its surface area and dissolution velocity.

Troubleshooting Guide: Precipitation in Cell Culture

Issue: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium.

This is a common challenge due to the hydrophobic nature of this compound. Here are several troubleshooting steps:

  • Optimize the Dilution Method:

    • Avoid adding the concentrated DMSO stock solution directly to the full volume of your cell culture medium.

    • Recommended Practice: Perform serial dilutions. First, dilute the stock solution in a small volume of serum-free media, vortex gently, and then add this intermediate dilution to your final volume of complete media. This gradual reduction in solvent concentration can help keep the compound in solution.[2]

  • Check the Final DMSO Concentration:

    • High concentrations of DMSO can be toxic to cells. It is standard practice to keep the final DMSO concentration below 0.5% (v/v), and ideally at or below 0.1%.[2]

    • Ensure your vehicle control contains the same final concentration of DMSO as your experimental wells.

  • Consider the Compound's Concentration:

    • If you are using a high concentration of this compound, you are more likely to encounter precipitation.

    • Perform a dose-response experiment to determine the lowest effective concentration for your specific cell line and experimental endpoint.

  • Pre-warm the Media:

    • Adding a cold solution to a warmer one can sometimes induce precipitation. Ensure your cell culture media is pre-warmed to 37°C before adding the this compound solution.

  • Alternative Solubilization Methods:

    • If precipitation persists, consider using one of the advanced solubilization methods detailed in the experimental protocols section below, such as cyclodextrin complexation or solid dispersions.

Quantitative Data on Solubility Enhancement

The following tables summarize the reported solubility of this compound in various solvents and the enhancement achieved through different formulation strategies.

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityMolar Equivalent
Dimethyl Sulfoxide (DMSO)66 mg/mL to 250 mg/mL[3]198.53 mM to 752.04 mM[3]
Ethanol~33 mg/mL~99.26 mM
WaterInsoluble-

Table 2: Solubility Enhancement of Andrographolide (a related compound) using Formulation Techniques

Formulation TechniqueCarrier/SystemSolubility EnhancementReference
Solid DispersionChitosan1.75-fold increase
Solid DispersionSoluplusUp to 4.7-fold increase
Inclusion ComplexHydroxypropyl-β-cyclodextrin (HP-β-CD)Linear increase with HP-β-CD concentration

Experimental Protocols

Here are detailed methodologies for preparing this compound formulations with enhanced aqueous solubility for in vitro studies.

Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent (DMSO)

This is the most straightforward method for initial in vitro screening.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile-filtered

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Warming bath or sonicator (optional)

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Weigh out the desired amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile-filtered DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

    • Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the tube to 37°C or sonicate for short intervals to aid dissolution.

    • Visually inspect the solution to ensure there is no undissolved material.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

  • Preparation of Working Solution for Cell Treatment:

    • Thaw a single aliquot of the this compound stock solution.

    • Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations. It is crucial to add the DMSO stock to the medium and mix immediately to prevent precipitation.

    • Ensure the final concentration of DMSO in the cell culture medium is non-toxic to your cells (typically ≤ 0.1%).

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex

This method can significantly improve the aqueous solubility and stability of this compound.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin

  • Ethanol (50% in water)

  • Ultrasonic bath

  • Spray dryer or solvent evaporation setup (rotary evaporator)

  • Sterile deionized water

Procedure (using spray drying):

  • Dissolution:

    • Dissolve this compound and a cyclodextrin (e.g., β-cyclodextrin) in a 1:1 or 1:2 molar ratio in 50% ethanol. For example, dissolve 250 mg of andrographolide (a related compound) in 300 mL of 50% ethanol solution containing the cyclodextrin.

    • Sonicate the solution for approximately 1 hour to ensure complete dissolution and facilitate complex formation.

  • Spray Drying:

    • Set the inlet temperature of the spray dryer to 150°C and the feed rate to 5 ml/min.

    • Spray dry the solution to obtain a fine powder of the this compound-cyclodextrin inclusion complex.

  • Characterization (Optional but Recommended):

    • Confirm the formation of the inclusion complex using techniques such as X-ray diffractometry, Fourier transform infrared spectroscopy (FTIR), and differential scanning calorimetry (DSC).

  • Preparation of Aqueous Solution for In Vitro Studies:

    • The resulting powder can be directly dissolved in sterile deionized water or cell culture medium to the desired concentration. The solubility will be significantly higher than that of the free compound.

Protocol 3: Preparation of a this compound Solid Dispersion

This technique involves dispersing this compound in a solid carrier to enhance its dissolution rate.

Materials:

  • This compound powder

  • A suitable carrier such as Polyvinylpyrrolidone (PVP) K30 or Chitosan

  • A surfactant such as Tween 80 (optional, but can improve dispersion)

  • Absolute ethanol

  • Water bath or rotary evaporator

  • Mortar and pestle or pulverizer

Procedure (using solvent evaporation):

  • Mixing and Dissolution:

    • Mix this compound, a carrier (e.g., PVP K30), and a surfactant (e.g., Tween 80) in a defined weight ratio (e.g., 1:5-9:0.5-1.5).

    • Add absolute ethanol to the mixture until all components are completely dissolved.

  • Solvent Evaporation:

    • Heat the solution in a water bath at 40-70°C under vacuum (using a rotary evaporator) to remove the solvent. This will result in a viscous substance.

  • Drying and Pulverization:

    • Dry the viscous substance to a constant weight.

    • Pulverize the dried solid dispersion to obtain a fine powder.

  • Preparation of Aqueous Suspension for In Vitro Studies:

    • The resulting solid dispersion powder can be suspended in cell culture medium for in vitro experiments. The dissolution rate of this compound will be significantly enhanced compared to the pure compound.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathways

This compound has been shown to modulate several key signaling pathways involved in inflammation, cancer, and other cellular processes. Understanding these pathways is crucial for designing experiments and interpreting results.

Dehydroandrographolide_Signaling cluster_inflammation Inflammatory Response cluster_cancer Cancer Cell Processes Deh This compound NFkB NF-κB Deh->NFkB Inhibits iNOS iNOS Deh->iNOS Inhibits Akt Akt Deh->Akt Inhibits p38 p38 Deh->p38 Inhibits JNK JNK1/2 Deh->JNK Activates p53 p53 Deh->p53 Modulates Autophagy Autophagy Akt->Autophagy Inhibits p38->Autophagy Inhibits JNK->Autophagy Promotes p53->Autophagy Promotes Proliferation Cell Proliferation Autophagy->Proliferation Inhibits

Caption: Key signaling pathways modulated by this compound in vitro.

Experimental Workflow for Solubility Enhancement and In Vitro Testing

The following diagram illustrates a logical workflow for selecting a solubilization method and proceeding with in vitro experiments.

workflow start Start: Poorly Soluble This compound solubilization Select Solubilization Method start->solubilization cosolvent Co-solvent (DMSO) solubilization->cosolvent cyclodextrin Cyclodextrin Complex solubilization->cyclodextrin solid_dispersion Solid Dispersion solubilization->solid_dispersion nanoformulation Nanoformulation solubilization->nanoformulation preparation Prepare Formulation cosolvent->preparation cyclodextrin->preparation solid_dispersion->preparation nanoformulation->preparation characterization Characterize Formulation (Optional but Recommended) preparation->characterization invitro_testing Perform In Vitro Assay (e.g., Cell Viability, Western Blot) preparation->invitro_testing Directly for Co-solvent characterization->invitro_testing data_analysis Data Analysis and Interpretation invitro_testing->data_analysis end End: Conclusive Results data_analysis->end

Caption: Workflow for solubility enhancement and in vitro testing of Deh.

References

Technical Support Center: Overcoming the Low Oral Bioavailability of Dehydroandrographolide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low oral bioavailability of Dehydroandrographolide (Deh).

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the low oral bioavailability of this compound?

A1: The primary reason for the low oral bioavailability of this compound (Deh), which is approximately 11.92% in rats, is its poor aqueous solubility.[1] This low solubility limits its dissolution in gastrointestinal fluids, which is a prerequisite for absorption.

Q2: Is the absorption of this compound affected by efflux transporters like P-glycoprotein (P-gp)?

A2: Unlike its analogue, andrographolide, the absorption of Deh does not appear to be significantly affected by efflux transporters such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[1] In fact, Deh has been shown to be an inhibitor of P-gp.[1]

Q3: What are the most promising strategies to enhance the oral bioavailability of this compound?

A3: Several formulation strategies have proven effective for improving the oral bioavailability of poorly water-soluble drugs like Deh. These include:

  • Solid Dispersions: This technique involves dispersing Deh in a hydrophilic carrier to improve its wettability and dissolution rate.

  • Nanoformulations: Reducing the particle size of Deh to the nanometer range, through techniques like nanoemulsions and nanoparticles, can significantly increase its surface area and subsequent absorption.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the gastrointestinal tract, enhancing the solubilization and absorption of Deh.[2][3]

  • Prodrug Approach: Modifying the chemical structure of Deh to create a more soluble or permeable prodrug that converts back to the active Deh in the body is another viable strategy.

Q4: Are there any known signaling pathways involved in the intestinal absorption of this compound?

A4: While specific signaling pathways governing the absorption of Deh are not yet fully elucidated, research on related diterpenoids suggests that their anti-inflammatory effects are mediated through pathways like NF-κB. It has also been shown that Deh can enhance intestinal innate immunity through the p38 MAPK pathway, though a direct link to absorption has not been established.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments aimed at improving the oral bioavailability of this compound.

Issue 1: Inconsistent or Low Drug Loading in Formulations

Potential Cause Troubleshooting Steps
Poor solubility of Deh in the chosen carrier/solvent system. - Screen a wider range of polymers and solvents with varying polarities to find a system with optimal solubility for Deh. - For solid dispersions, consider using a combination of carriers. - For lipid-based systems like SEDDS, evaluate a broader selection of oils and surfactants.
Precipitation of Deh during the formulation process. - Optimize the solvent evaporation rate in solid dispersion preparation; rapid removal can sometimes lead to precipitation. - For nanoformulations, ensure the concentration of Deh is below its saturation solubility in the organic phase. - In SEDDS, check for the compatibility of Deh with all excipients to prevent precipitation upon storage.
Inaccurate quantification of drug loading. - Validate the analytical method (e.g., HPLC) for accuracy and precision in quantifying Deh within the formulation matrix. - Ensure complete extraction of Deh from the formulation before analysis.

Issue 2: High Variability in In Vivo Pharmacokinetic Data

Potential Cause Troubleshooting Steps
Inconsistent formulation properties (e.g., particle size, PDI). - Tightly control the formulation preparation parameters (e.g., homogenization speed, sonication time, evaporation temperature). - Characterize each batch of the formulation for key parameters like particle size, polydispersity index (PDI), and zeta potential to ensure consistency.
Physiological variability in animal models. - Standardize experimental conditions, including fasting times and diet of the animals. - Increase the number of animals per group to improve statistical power.
Issues with the oral gavage procedure. - Ensure accurate and consistent administration of the formulation to each animal. - Use appropriate gavage needle sizes to minimize stress and potential injury.
Instability of the formulation in gastrointestinal fluids. - Evaluate the stability of the formulation in simulated gastric and intestinal fluids to check for drug precipitation or degradation. - For SEDDS, assess the emulsion droplet size and stability upon dilution in these fluids.

Issue 3: Formulation Fails to Show Significant Bioavailability Enhancement

Potential Cause Troubleshooting Steps
Suboptimal formulation design. - Re-evaluate the choice of excipients. For solid dispersions, the carrier should be highly water-soluble. For SEDDS, the oil and surfactant combination is critical for efficient emulsification. - Optimize the drug-to-carrier ratio in solid dispersions or the proportions of oil, surfactant, and co-surfactant in SEDDS.
Insufficient dissolution improvement. - Perform in vitro dissolution studies under biorelevant conditions (e.g., using simulated gastric and intestinal fluids) to confirm that the formulation enhances the dissolution rate of Deh.
Permeability is the rate-limiting step, not dissolution. - Although Deh is not a major P-gp substrate, consider conducting in vitro permeability assays (e.g., using Caco-2 cells) to assess its intrinsic permeability. - If permeability is low, a prodrug approach or the inclusion of permeation enhancers may be necessary.

Quantitative Data Summary

While specific data for this compound formulations is limited, the following table summarizes the significant improvements in oral bioavailability achieved for the structurally similar compound, andrographolide, using various formulation strategies. These results provide a strong rationale for applying similar techniques to Deh.

Table 1: Enhancement of Oral Bioavailability of Andrographolide with Different Formulation Strategies

Formulation StrategyKey FindingsFold Increase in Bioavailability (Relative to Suspension)Reference
Nanoemulsion Optimized formulation with a droplet size of 122 nm.5.94
Self-Microemulsifying Drug Delivery System (SMEDDS) Liquid SMEDDS composed of A. paniculata extract, Capryol 90, Cremophor RH 40, and Labrasol.15
pH-Sensitive Nanoparticles Nanoparticles prepared using Eudragit® EPO.2.2
Solid Dispersion Andrographolide dispersed in a suitable carrier.~3
Nanocrystal-based Solid Dispersion Nanocrystals of andrographolide converted into a solid dispersion by spray drying.Significantly improved

Experimental Protocols

1. Preparation of this compound Solid Dispersion by Solvent Evaporation Method

This protocol is adapted from methods used for andrographolide and other poorly soluble drugs.

  • Materials: this compound, Polyvinylpyrrolidone K30 (PVP K30), Ethanol, Rotary evaporator, Vacuum oven.

  • Procedure:

    • Accurately weigh this compound and PVP K30 in a desired ratio (e.g., 1:5 w/w).

    • Dissolve both components completely in a sufficient volume of ethanol in a round-bottom flask with the aid of sonication if necessary.

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50 °C).

    • Once the solvent is removed, a thin film will be formed on the flask wall.

    • Further dry the solid dispersion in a vacuum oven at 40 °C for 24 hours to remove any residual solvent.

    • Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform powder.

    • Store the prepared solid dispersion in a desiccator.

2. Preparation of this compound Self-Emulsifying Drug Delivery System (SEDDS)

This is a general protocol that can be optimized for Deh.

  • Materials: this compound, Oil (e.g., Capryol 90), Surfactant (e.g., Cremophor RH 40), Co-surfactant (e.g., Labrasol), Vortex mixer.

  • Procedure:

    • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.

    • Construct a pseudo-ternary phase diagram to identify the optimal ratios of oil, surfactant, and co-surfactant that form a stable emulsion.

    • Accurately weigh the selected oil, surfactant, and co-surfactant in the optimized ratio into a glass vial.

    • Heat the mixture to 40 °C in a water bath to ensure homogeneity.

    • Add the required amount of this compound to the mixture and vortex until the drug is completely dissolved.

    • The resulting mixture is the Deh-loaded SEDDS pre-concentrate.

    • Characterize the SEDDS for self-emulsification time, droplet size, and zeta potential upon dilution with an aqueous medium.

3. In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical procedure for evaluating the oral bioavailability of a Deh formulation.

  • Animals: Male Sprague-Dawley or Wistar rats (200-250 g).

  • Procedure:

    • Fast the rats overnight (12 hours) before the experiment with free access to water.

    • Divide the rats into groups (e.g., control group receiving Deh suspension, and test group receiving the Deh formulation).

    • Administer the Deh suspension or formulation orally via gavage at a predetermined dose.

    • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80 °C until analysis.

    • Quantify the concentration of Deh in the plasma samples using a validated analytical method, such as HPLC-UV or LC-MS/MS.

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) to determine the oral bioavailability.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation Deh This compound (Deh) Excipients Excipient Screening (Polymers, Oils, Surfactants) Deh->Excipients Formulation Formulation Preparation (Solid Dispersion, SEDDS, etc.) Excipients->Formulation Characterization In Vitro Characterization (Particle Size, Dissolution) Formulation->Characterization Animal_Model Animal Model (Rats) Characterization->Animal_Model Dosing Oral Administration Animal_Model->Dosing Blood_Sampling Blood Sampling Dosing->Blood_Sampling Plasma_Analysis Plasma Analysis (LC-MS/MS) Blood_Sampling->Plasma_Analysis PK_Analysis Pharmacokinetic Analysis Plasma_Analysis->PK_Analysis signaling_pathway cluster_cell Intestinal Epithelial Cell Deh This compound p38 p38 MAPK Deh->p38 Activates NFkB NF-κB Deh->NFkB Inhibits Immunity Enhanced Innate Immunity (e.g., hBD-2 expression) p38->Immunity Inflammation Modulation of Inflammation NFkB->Inflammation logical_relationship Low_Solubility Low Aqueous Solubility of Deh Low_Dissolution Low Dissolution Rate in GI Fluids Low_Solubility->Low_Dissolution Low_Absorption Low Intestinal Absorption Low_Dissolution->Low_Absorption Low_Bioavailability Low Oral Bioavailability Low_Absorption->Low_Bioavailability Formulation Formulation Strategies (Solid Dispersion, Nanoformulation, SEDDS) Improved_Solubility Improved Solubility & Dissolution Formulation->Improved_Solubility Enhanced_Absorption Enhanced Absorption Improved_Solubility->Enhanced_Absorption Improved_Bioavailability Improved Oral Bioavailability Enhanced_Absorption->Improved_Bioavailability

References

Optimizing Dehydroandrographolide dosage and administration route for in vivo experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing in vivo experiments with dehydroandrographolide (Deh) and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common administration routes for this compound in in vivo studies?

A1: The most common administration routes for this compound are oral (p.o.) and intravenous (i.v.). The choice of route depends on the experimental objective, the desired pharmacokinetic profile, and the formulation. Oral administration is convenient but may result in lower bioavailability, while intravenous injection ensures immediate and complete systemic exposure.[1][2] A succinate derivative of this compound, this compound Succinate (DAS), is often used for intravenous administration due to its improved solubility.[1][2]

Q2: What is the oral bioavailability of this compound?

A2: The oral bioavailability of this compound is generally low. For instance, in rats, the oral bioavailability of this compound has been reported to be approximately 11.92%.[3] This is a critical factor to consider when designing oral dosing regimens to achieve therapeutic concentrations.

Q3: What are the known signaling pathways modulated by this compound?

A3: this compound has been shown to modulate several key signaling pathways involved in inflammation and cellular stress responses. These include the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway and the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant response pathway. By inhibiting NF-κB, this compound can reduce the expression of pro-inflammatory cytokines. Activation of Nrf2 leads to the production of antioxidant enzymes that protect cells from oxidative damage.

Troubleshooting Guide

Issue 1: Poor Solubility and Precipitation of this compound in Formulation

  • Problem: this compound is poorly soluble in aqueous solutions, which can lead to precipitation in the formulation, affecting dose accuracy and potentially causing embolism in intravenous injections.

  • Solutions:

    • Co-solvents: For oral and intravenous formulations, a mixture of solvents can be used to improve solubility. Common co-solvents include Dimethyl sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), and Tween 80. A typical formulation might involve dissolving this compound in a small amount of DMSO first, followed by dilution with PEG300, Tween 80, and saline or corn oil.

    • Use of Derivatives: this compound Succinate (DAS), a succinate ester derivative, exhibits improved water solubility and is more suitable for intravenous administration.

    • pH Adjustment: The pH of the vehicle can influence the solubility of the compound. It is advisable to maintain the pH of the dosing formulation between 5 and 9 for better tolerance.

    • Sonication: Applying sonication can help to dissolve the compound in the vehicle.

    • Verification of Solution: Before administration, especially for the intravenous route, it is crucial to visually inspect the solution for any precipitation. It is also a good practice to test the solubility of the formulation by adding a small volume to plasma to ensure it remains in solution upon injection.

Issue 2: Low Oral Bioavailability Affecting Efficacy

  • Problem: The low oral bioavailability of this compound can lead to sub-therapeutic plasma concentrations and a lack of efficacy in in vivo models.

  • Solutions:

    • Formulation Enhancement: Utilizing self-microemulsifying drug delivery systems (SMEDDS), nanoparticles, or solid dispersions can enhance the dissolution and absorption of orally administered this compound.

    • Dose Adjustment: The oral dose may need to be significantly higher than the intravenous dose to achieve comparable systemic exposure. Pharmacokinetic studies are recommended to determine the appropriate oral dose.

    • Alternative Administration Route: If oral bioavailability remains a significant hurdle, consider using the intravenous or intraperitoneal (i.p.) route of administration to ensure adequate systemic exposure.

Issue 3: Variability in Experimental Results

  • Problem: High variability in in vivo responses (e.g., tumor growth, inflammatory markers) between animals receiving the same dose of this compound.

  • Solutions:

    • Consistent Formulation Preparation: Ensure the formulation is prepared consistently for each experiment. This includes using the same source and grade of this compound, the same vehicle components, and a standardized preparation procedure.

    • Accurate Dosing: Use precise techniques for oral gavage or intravenous injection to ensure each animal receives the intended dose. Body weight should be accurately measured for dose calculation.

    • Animal Homogeneity: Use animals of the same age, sex, and strain to minimize biological variability.

    • Control Groups: Always include appropriate vehicle control groups to account for any effects of the formulation components.

Data Presentation

Table 1: Summary of this compound (Deh) and its Succinate (DAS) Dosage and Pharmacokinetics in In Vivo Models

CompoundSpeciesAdministration RouteDosageKey Pharmacokinetic ParametersReference
DehRatOral120 mg/kgCmax: 4.19 µg/mL, Oral Bioavailability: 11.92%
DehBeagle DogOral7.0 mg (in tablet)t1/2: 3.13 h, AUC0-t: 26.01 ng·h/mL
DASHumanIntravenous80 mgCmax: 4.82 mg/L, AUC0–12: 6.18 mg·L−1·h, t1/2: 1.51–1.89 h
DASHumanIntravenous160 mgCmax: 12.85 mg/L, AUC0–12: 16.95 mg·L−1·h, t1/2: 1.51–1.89 h
DASHumanIntravenous320 mgCmax: 26.90 mg/L, AUC0–12: 40.65 mg·L−1·h, t1/2: 1.51–1.89 h

Experimental Protocols

Protocol 1: Oral Administration of this compound in Mice

  • Formulation Preparation (Example for 10 mg/kg dose in a 20g mouse):

    • Dissolve this compound in a suitable vehicle. A common vehicle is 0.5% sodium carboxyl methyl cellulose (CMC-Na) in water. For poorly soluble this compound, a co-solvent system can be used:

      • Dissolve the required amount of this compound in a minimal volume of DMSO (e.g., 5-10% of the final volume).

      • Add PEG300 (e.g., 30-40% of the final volume) and mix well.

      • Add a small amount of Tween 80 (e.g., 5% of the final volume) and vortex to mix.

      • Bring the solution to the final volume with saline or corn oil.

    • The final concentration should be calculated to deliver the desired dose in a volume of 100-200 µL per 20g mouse.

  • Administration:

    • Weigh each mouse accurately before dosing.

    • Administer the formulation via oral gavage using a proper-sized gavage needle.

    • Administer the vehicle alone to the control group.

Protocol 2: Intravenous Administration of this compound Succinate (DAS) in Rats

  • Formulation Preparation:

    • DAS is more water-soluble than this compound. It can often be dissolved in saline or a 5% glucose solution.

    • Prepare the solution under sterile conditions if possible.

    • The concentration should be calculated based on the desired dose and a suitable injection volume for the rat's body weight (e.g., 1-2 mL/kg).

  • Administration:

    • Anesthetize the rat or use a restraint device as per IACUC guidelines.

    • Administer the DAS solution via the tail vein using a sterile syringe and a small-gauge needle (e.g., 27G or 30G).

    • Administer the vehicle alone to the control group.

    • Monitor the animal for any adverse reactions during and after the injection.

Mandatory Visualization

experimental_workflow General In Vivo Experimental Workflow for this compound cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Data Collection cluster_analysis Analysis formulation Formulation Preparation (Vehicle Selection, Solubilization) dosing This compound Administration (p.o. or i.v.) formulation->dosing animal_prep Animal Acclimatization & Grouping animal_prep->dosing observation Observation of Animals (Clinical Signs, Body Weight) dosing->observation sampling Sample Collection (Blood, Tissues) observation->sampling pk_analysis Pharmacokinetic Analysis sampling->pk_analysis pd_analysis Pharmacodynamic Analysis (Biomarkers, Histology) sampling->pd_analysis data_analysis Statistical Analysis pk_analysis->data_analysis pd_analysis->data_analysis

Caption: General workflow for in vivo experiments with this compound.

signaling_pathways This compound (Deh) Signaling Pathways cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway IKK IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Inflammation Pro-inflammatory Gene Expression NFkB_nucleus->Inflammation activates Deh_nfkb This compound Deh_nfkb->IKK inhibits Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 sequesters and degrades Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus translocates ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE binds Antioxidant_enzymes Antioxidant Enzyme Expression (e.g., HO-1) ARE->Antioxidant_enzymes activates Deh_nrf2 This compound Deh_nrf2->Keap1 inhibits

Caption: Key signaling pathways modulated by this compound.

References

Technical Support Center: Enhancing Dehydroandrographolide Extraction from Andrographis paniculata

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction yield of dehydroandrographolide from Andrographis paniculata.

Frequently Asked Questions (FAQs)

Q1: Which extraction method is most efficient for obtaining this compound?

The efficiency of extraction depends on the desired outcome, balancing yield, time, and solvent consumption. Modern techniques like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) generally offer higher yields in significantly shorter times compared to traditional methods like Soxhlet and maceration.[1][2][3] For instance, MAE can yield up to 0.589% of andrographolide in 40 minutes, while conventional Soxhlet extraction may only yield 0.4452% after 6 hours.[4][5]

Q2: What is the most effective solvent for extracting this compound?

Methanol has been identified as one of the most effective solvents for extracting andrographolides using the Soxhlet method. However, binary solvent systems, particularly ethanol-water mixtures, are often preferred for their greener properties and enhanced extraction performance in methods like UAE. For MAE, a 50:50 mixture of chloroform and methanol has been shown to be optimal. The choice of solvent can significantly impact the selectivity and yield of the extraction.

Q3: How does particle size of the plant material affect extraction yield?

While not always the most significant factor, reducing the particle size of the dried Andrographis paniculata plant material increases the surface area available for solvent interaction, which can enhance extraction efficiency. Grinding the leaves to a powder (e.g., 80 mesh size) is a common practice before extraction.

Q4: Can the extraction process be scaled up for industrial production?

Yes, methods like vacuum-assisted extraction (VAE) show great potential for industrial scale-up due to their efficiency and the use of safer solvents like ethanol. Modern techniques like MAE and UAE are also scalable and offer advantages in terms of reduced processing time and solvent consumption, making them suitable for larger-scale production.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low this compound Yield - Inappropriate solvent selection.- Insufficient extraction time or temperature.- Inefficient extraction method.- Poor quality of plant material.- Optimize solvent polarity. Methanol or ethanol/water mixtures are often effective.- Increase extraction time or temperature according to the chosen method's protocol.- Consider switching to a more efficient method like MAE or UAE.- Ensure the plant material is of high quality and properly dried and powdered.
Co-extraction of Impurities (e.g., pigments) - Solvent with low selectivity.- High extraction temperatures for prolonged periods.- Employ a pre-extraction step with a non-polar solvent like hexane to remove lipids and some pigments.- Use a solvent system with higher selectivity for diterpenoids.- Incorporate purification steps post-extraction, such as treatment with activated charcoal or column chromatography.
Thermal Degradation of this compound - Excessive heat during extraction (especially in methods like Soxhlet or MAE).- For MAE, optimize the microwave power and irradiation time to avoid overheating.- For Soxhlet, ensure the heating mantle temperature is controlled.- Consider non-thermal methods like UAE at controlled temperatures.
Inconsistent Results Between Batches - Variation in plant material (e.g., age, growing conditions).- Inconsistent extraction parameters.- Standardize the source and pre-processing of the plant material.- Precisely control all extraction parameters, including solvent-to-solid ratio, temperature, time, and power (for MAE/UAE).
Difficulty in Removing the Solvent Post-Extraction - Use of high-boiling-point solvents.- Use a rotary evaporator under reduced pressure to efficiently remove the solvent at a lower temperature, minimizing degradation of the target compound.

Quantitative Data Summary

Table 1: Comparison of Different Extraction Methods for Andrographolides

Extraction MethodSolventTemperature (°C)TimeYield of Andrographolide (%)Reference(s)
MacerationMethanolRoom TempOvernight18.88 (mg/g)
SoxhletMethanolReflux5 hours-
SoxhletChloroformReflux6 hours0.4452
Ultrasound-Assisted (UAE)50% Ethanol---
Ultrasound-Assisted (UAE)75% Ethanol405 min3.50 (w/w%)
Microwave-Assisted (MAE)Chloroform + Water-40 min0.589
Microwave-Assisted (MAE)50:50 Chloroform:Methanol-8 min2.24
Microwave-Assisted (MAE)85% Ethanol--10.926 (mg/g DW)
Vacuum-Assisted (VAE)50% Ethanol6516 min-

Detailed Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE)

This protocol is based on optimized parameters for high-yield extraction of andrographolides.

  • Sample Preparation: Dry the aerial parts of Andrographis paniculata in the shade for 7-8 days and then coarsely powder the material.

  • Extraction Setup:

    • Place 3 g of the powdered plant material into a 100 cm³ beaker.

    • Add 50 mL of 75% ethanol (solid-to-liquid ratio of 1:17).

  • Sonication:

    • Submerge the horn of a ½ inch ultrasonic probe sonicator (40 kHz) 3 mm below the surface of the solvent mixture.

    • Sonicate for 5 minutes at an amplitude of 66 A and a duty cycle of 11%.

  • Filtration and Concentration:

    • After sonication, filter the mixture using vacuum filtration to separate the extract from the plant residue.

    • Concentrate the filtrate using a rotary evaporator to remove the ethanol.

    • Dry the resulting crude extract in an oven at 50 ± 2 °C.

  • Quantification: Analyze the this compound content in the dried extract using High-Performance Liquid Chromatography (HPLC).

Protocol 2: Microwave-Assisted Extraction (MAE)

This protocol provides a rapid method for extracting andrographolides.

  • Sample Preparation: Use dried and powdered aerial parts of Andrographis paniculata.

  • Extraction Setup:

    • Place a specific amount of the powdered sample (e.g., 5 g) into a microwave-safe extraction vessel.

    • Add 25 mL of a 50:50 (v/v) mixture of chloroform and methanol.

  • Microwave Irradiation:

    • Set the microwave power to 450 W.

    • Irradiate for 8 minutes. To prevent overheating, a pulsed approach (e.g., 1 minute on, 2 minutes off) can be used.

  • Filtration and Concentration:

    • After extraction, filter the solution through Whatman No. 4 filter paper.

    • Evaporate the solvent from the filtrate using a rotary evaporator at 50°C under reduced pressure.

  • Quantification: Determine the concentration of this compound in the final extract via HPLC.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis start Start: Dried Andrographis paniculata powder Grind to Powder start->powder uae Ultrasound-Assisted Extraction powder->uae Add Solvent mae Microwave-Assisted Extraction powder->mae Add Solvent filter Filtration uae->filter mae->filter concentrate Solvent Evaporation (Rotary Evaporator) filter->concentrate dry Drying concentrate->dry hplc HPLC Quantification dry->hplc end End: Purified this compound hplc->end troubleshooting_logic start Low Yield? solvent Optimize Solvent start->solvent Yes impurities High Impurities? start->impurities No method Change Method (UAE/MAE) solvent->method params Adjust Time/Temp method->params params->impurities pre_extract Pre-extract with Hexane impurities->pre_extract Yes degradation Degradation? impurities->degradation No purify Post-extraction Purification pre_extract->purify purify->degradation optimize_power Optimize MAE Power degradation->optimize_power Yes success Successful Extraction degradation->success No control_temp Control Temperature optimize_power->control_temp control_temp->success

References

Stabilizing Dehydroandrographolide in stock solutions to prevent degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dehydroandrographolide. The information provided is intended to help stabilize stock solutions and prevent degradation during experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound due to its excellent solubilizing capacity for this compound.[1] Ethanol can also be used, but the solubility is significantly lower.[1][2] this compound is sparingly soluble in aqueous buffers.[2][3]

Q2: What are the optimal storage conditions for this compound stock solutions?

A2: For long-term stability, it is recommended to store this compound stock solutions in DMSO at -80°C, which can maintain stability for up to one year. For shorter-term storage, aliquots can be kept at -20°C for up to one month. It is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation. Additionally, protect the stock solutions from light.

Q3: How can I prevent precipitation of this compound when diluting my DMSO stock into an aqueous buffer for my experiment?

A3: Precipitation, often referred to as "crashing out," is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous medium. To minimize this, add the DMSO stock solution to the aqueous buffer dropwise while vigorously vortexing or stirring the buffer. This rapid dispersion helps prevent the formation of localized high concentrations of the compound that can lead to precipitation. It is also advisable to prepare the working solution fresh for each experiment and not to store aqueous dilutions for more than one day.

Q4: My this compound stock solution has changed color. Is it still usable?

A4: A change in color can be an indicator of degradation. The stability of this compound, like its analogue andrographolide, is pH-dependent. This compound is more stable in acidic to neutral conditions and is unstable in alkaline solutions. If your experimental conditions involve a basic pH, degradation may be accelerated. It is recommended to verify the integrity of the compound using an analytical method like HPLC if you observe a color change.

Q5: I am not seeing the expected biological activity from my this compound. What could be the reason?

A5: Loss of biological activity can be due to several factors. Improper storage, including repeated freeze-thaw cycles and exposure to light, can lead to degradation. The use of old or wet DMSO can also be a factor, as moisture can reduce the solubility and stability of the compound. Furthermore, the degradation products of similar diterpenoid lactones have been shown to have reduced biological activity. If you suspect degradation, it is best to prepare a fresh stock solution from powder and re-run the experiment.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation upon dilution in aqueous buffer The final concentration of this compound exceeds its solubility limit in the aqueous buffer. The rate of addition of the DMSO stock is too fast.Add the DMSO stock solution dropwise to the aqueous buffer while vortexing vigorously. Consider increasing the final percentage of DMSO in your working solution (typically up to 1-5% v/v, but check for compatibility with your experimental system). Prepare working solutions fresh before each experiment.
Stock solution appears cloudy or contains crystals after thawing Incomplete dissolution or precipitation upon freezing.Warm the stock solution to room temperature and vortex thoroughly to ensure complete dissolution before use. If crystals persist, sonication may be used to aid dissolution.
Inconsistent experimental results Degradation of the this compound stock solution due to improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at -20°C, light exposure).Aliquot stock solutions into single-use vials and store at -80°C for long-term use. Always prepare fresh dilutions for each experiment. Perform a stability check of your stock solution using HPLC if degradation is suspected.
Loss of biological activity Chemical degradation of this compound.Prepare a fresh stock solution from powder. Ensure that the pH of your experimental medium is not alkaline, as this can accelerate degradation.

Stability of this compound in Stock Solutions

The stability of this compound is crucial for obtaining reliable and reproducible experimental results. The following table summarizes the recommended storage conditions and expected stability based on available data for this compound and related compounds.

Storage Condition Solvent Concentration Duration Expected Stability
-80°CDMSO10-30 mg/mLUp to 1 yearHigh stability, minimal degradation expected.
-20°CDMSO10-30 mg/mLUp to 1 monthModerate stability, suitable for short-term storage.
4°CDMSO10-30 mg/mL< 24 hoursLow stability, not recommended for storage.
Room TemperatureDMSO10-30 mg/mLUnstableSignificant degradation can occur.
-20°C / -80°CAqueous BufferVaries< 24 hoursVery low stability, not recommended for storage.

Experimental Protocols

Protocol for Preparing a this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous, high-purity DMSO

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 30 mg/mL).

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) or sonication can be used to aid dissolution if necessary.

    • Aliquot the stock solution into single-use amber vials to protect from light and to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage or at -20°C for short-term storage.

Protocol for Stability Testing of this compound Stock Solution by HPLC

This protocol outlines a basic forced degradation study to assess the stability of a this compound stock solution.

  • Materials:

    • This compound stock solution in DMSO

    • HPLC-grade acetonitrile, methanol, and water

    • Formic acid or other suitable buffer components for the mobile phase

    • HPLC system with a UV detector and a C18 column

  • Procedure:

    • Sample Preparation:

      • Prepare several aliquots of your this compound stock solution.

      • Time Zero Sample: Immediately dilute one aliquot to a working concentration (e.g., 50 µg/mL) with the mobile phase or a suitable solvent mixture. This will be your reference sample.

      • Stressed Samples: Subject other aliquots to stress conditions. For example:

        • Acid Hydrolysis: Add a small volume of 0.1 N HCl to an aliquot and incubate at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).

        • Base Hydrolysis: Add a small volume of 0.1 N NaOH to an aliquot and incubate at 60°C for a defined period.

        • Oxidation: Add a small volume of 3% H₂O₂ to an aliquot and keep it at room temperature for a defined period.

        • Thermal Degradation: Incubate an aliquot at an elevated temperature (e.g., 60°C).

        • Photostability: Expose an aliquot to UV light.

    • HPLC Analysis:

      • After the specified time points, neutralize the acid and base-stressed samples.

      • Dilute all samples (time zero and stressed) to the same working concentration.

      • Inject the samples into the HPLC system. A typical method might use a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) in a gradient elution. Detection is typically done at around 250 nm.

    • Data Analysis:

      • Compare the peak area of this compound in the stressed samples to the time zero sample.

      • Calculate the percentage of degradation for each stress condition and time point.

      • Examine the chromatograms for the appearance of new peaks, which would indicate degradation products.

Visualizations

G This compound Stability Workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_use Experimental Use prep1 Weigh this compound prep2 Dissolve in Anhydrous DMSO prep1->prep2 prep3 Aliquot into Single-Use Vials prep2->prep3 storage1 -80°C (Long-term) prep3->storage1 Recommended storage2 -20°C (Short-term) prep3->storage2 use1 Thaw Aliquot storage1->use1 storage2->use1 use2 Dilute into Aqueous Buffer use1->use2 use3 Perform Experiment use2->use3 problem Precipitation use2->problem Potential Issue solution Troubleshoot: - Slow addition - Vigorous mixing problem->solution

Caption: Workflow for preparing, storing, and using this compound stock solutions.

G This compound's Anti-inflammatory Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates This compound This compound This compound->TLR4 Inhibits Interaction IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, etc.) DNA->Genes Promotes Transcription Inflammation Inflammation Genes->Inflammation Leads to

Caption: Inhibition of the TLR4/NF-κB signaling pathway by this compound.

References

Technical Support Center: Minimizing Off-Target Effects of Dehydroandrographolide in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using Dehydroandrographolide (DA) in cellular assays. The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary known targets?

A1: this compound is a diterpenoid lactone isolated from the plant Andrographis paniculata. It is known to possess a range of pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral effects.[1][2][3] Its primary reported molecular targets include:

  • TMEM16A: A calcium-activated chloride channel.[4]

  • iNOS (inducible Nitric Oxide Synthase): An enzyme involved in the production of nitric oxide, a key mediator in inflammation.

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): A key transcription factor that regulates inflammatory responses, cell survival, and proliferation. DA has been shown to inhibit NF-κB activation.[1]

  • Keap1-Nrf2 Pathway: DA can modulate this pathway, which is a critical regulator of cellular antioxidant and detoxification responses.

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: DA has been observed to modulate the activity of JNK1/2, Akt, and p38, which are components of the MAPK signaling cascade.

Q2: What are the common off-target effects of small molecules like this compound?

A2: Off-target effects occur when a compound binds to and affects proteins other than its intended therapeutic target. This can lead to unexpected cellular responses, toxicity, or misleading experimental results. For diterpenoid lactones like DA, with their complex chemical structures, the potential for multiple interactions exists. While a comprehensive off-target panel for this compound is not widely available in public databases, related compounds like Andrographolide have been reported to interact with a variety of proteins, suggesting that DA may also have a complex polypharmacological profile.

Q3: How can I prepare and store this compound for use in cellular assays?

A3: this compound has low aqueous solubility. Therefore, proper preparation and storage are crucial for reproducible results.

  • Solubilization: It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).

  • Storage: Store the solid compound at -20°C. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Working Dilution: When preparing working concentrations for your cellular assays, dilute the DMSO stock directly into your pre-warmed cell culture medium. Ensure the final DMSO concentration in the culture is low (typically below 0.5%, and ideally below 0.1%) to avoid solvent-induced cytotoxicity.

Q4: What is a typical concentration range for using this compound in cellular assays?

A4: The effective concentration of DA can vary significantly depending on the cell type and the biological endpoint being measured. Based on published studies, a broad concentration range to test initially would be from 1 µM to 100 µM. For example, cytotoxic effects in some cancer cell lines have been observed in the low micromolar range. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Inconsistent or non-reproducible results between experiments.

  • Possible Cause 1: Compound Precipitation.

    • Explanation: Due to its low aqueous solubility, DA may precipitate out of the cell culture medium, especially at higher concentrations or during long incubation times. This will lead to a lower effective concentration of the compound.

    • Troubleshooting Steps:

      • Visual Inspection: Carefully inspect your culture plates under a microscope for any signs of compound precipitation (e.g., crystals or amorphous aggregates).

      • Solubility Test: Before your experiment, perform a solubility test by adding your highest concentration of DA to the cell culture medium and incubating for the same duration as your experiment. Observe for any precipitation.

      • Reduce Final DMSO Concentration: While preparing working solutions, ensure the final DMSO concentration is as low as possible.

      • Fresh Preparations: Always prepare fresh working dilutions of DA from a frozen stock solution immediately before each experiment.

  • Possible Cause 2: Compound Degradation.

    • Explanation: The stability of DA in aqueous solutions can be pH-dependent. Prolonged incubation in cell culture medium at 37°C may lead to degradation.

    • Troubleshooting Steps:

      • Minimize Incubation Time: If possible, design your experiments with the shortest effective incubation time.

      • pH Monitoring: Ensure the pH of your cell culture medium remains stable throughout the experiment.

      • Fresh Media Changes: For longer-term experiments, consider replacing the media with freshly prepared DA-containing media at regular intervals.

  • Possible Cause 3: Cell Culture Variability.

    • Explanation: Inconsistencies in cell seeding density, passage number, or cell health can significantly impact the cellular response to a compound.

    • Troubleshooting Steps:

      • Consistent Passaging: Use cells from a similar passage number for all related experiments.

      • Accurate Cell Counting: Ensure accurate and consistent cell counting and seeding for each experiment.

      • Monitor Cell Health: Regularly check the morphology and viability of your cells to ensure they are healthy before starting an experiment.

Issue 2: High background or unexpected results in reporter assays (e.g., NF-κB luciferase assay).

  • Possible Cause 1: Direct effect on reporter protein.

    • Explanation: Some small molecules can directly inhibit or activate reporter enzymes like luciferase, leading to false-positive or false-negative results.

    • Troubleshooting Steps:

      • Cell-free Assay: Perform a cell-free assay by adding DA directly to a solution containing purified luciferase and its substrate. This will determine if DA has a direct effect on the enzyme.

      • Use a Different Reporter: If a direct effect is observed, consider using a different reporter system (e.g., a fluorescent protein reporter).

  • Possible Cause 2: Off-target effects on other signaling pathways.

    • Explanation: DA is known to modulate multiple signaling pathways. An unexpected result in your reporter assay could be due to the compound's effect on a pathway that cross-talks with your pathway of interest.

    • Troubleshooting Steps:

      • Pathway-specific Inhibitors: Use well-characterized inhibitors of other pathways known to be affected by DA to see if the unexpected effect can be rescued.

      • Orthogonal Assays: Confirm your findings using an alternative, reporter-free method, such as Western blotting for key pathway proteins or qPCR for target gene expression.

Issue 3: Observed cytotoxicity at concentrations expected to be non-toxic.

  • Possible Cause 1: Cell line sensitivity.

    • Explanation: Different cell lines can have vastly different sensitivities to a compound due to variations in protein expression, metabolic activity, and membrane permeability.

    • Troubleshooting Steps:

      • Dose-Response Curve: Perform a detailed cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the precise IC50 value for your specific cell line.

      • Compare with Literature: Cross-reference your findings with published data for similar cell lines, keeping in mind that experimental conditions can influence results.

  • Possible Cause 2: Mitochondrial Dysfunction.

    • Explanation: Off-target effects on mitochondrial proteins can lead to a decrease in mitochondrial membrane potential and subsequent cell death.

    • Troubleshooting Steps:

      • JC-1 Assay: Use a JC-1 assay to measure changes in mitochondrial membrane potential after treatment with DA. A shift from red to green fluorescence indicates mitochondrial depolarization.

      • Measure Oxidative Stress: Assess the levels of reactive oxygen species (ROS) using a probe like DCFH-DA, as mitochondrial dysfunction can lead to increased ROS production.

Quantitative Data Summary

The following tables summarize quantitative data for this compound and related compounds from various studies. Note that these values are highly dependent on the specific experimental conditions and cell lines used.

Table 1: Reported Cytotoxic Concentrations (IC50) of this compound and its Derivatives

CompoundCell LineAssayIC50 (µM)Reference
This compoundSW620 (colorectal cancer)MTTVaries with time
This compoundSAS (oral cancer)MTT~50 (48h)
This compoundOECM-1 (oral cancer)MTT~40 (48h)
Potassium this compound SuccinateMarc-145MTT29,409

Table 2: Reported Bioactivity of this compound

ActivitySystemIC50 (µM)Reference
Anti-HBV DNA replicationIn vitro22.58

Detailed Experimental Protocols

Protocol 1: NF-κB Luciferase Reporter Assay

This protocol is for measuring the effect of this compound on NF-κB activation using a dual-luciferase reporter system.

Materials:

  • Cells stably or transiently transfected with an NF-κB-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control plasmid.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • NF-κB activating stimulus (e.g., TNF-α).

  • Dual-Luciferase® Reporter Assay System.

  • White, opaque 96-well plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed transfected cells into a 96-well white plate at a density that will result in 80-90% confluency at the time of the assay. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be consistent across all wells and ideally ≤ 0.1%. Add the diluted compound to the cells and incubate for the desired pre-treatment time (e.g., 1-2 hours).

  • Stimulation: Add the NF-κB stimulus (e.g., TNF-α at a final concentration of 10 ng/mL) to the appropriate wells. Include unstimulated and vehicle-only controls. Incubate for a period sufficient to induce NF-κB activation (e.g., 6-8 hours).

  • Cell Lysis: Remove the medium and wash the cells once with PBS. Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

  • Luciferase Assay:

    • Add 100 µL of Luciferase Assay Reagent II (firefly substrate) to each well and measure the firefly luminescence.

    • Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly reaction and initiate the Renilla reaction. Measure the Renilla luminescence.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in NF-κB activity relative to the unstimulated control.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

  • Cells of interest.

  • This compound stock solution.

  • DCFH-DA stock solution (e.g., 10 mM in DMSO).

  • Positive control for ROS induction (e.g., H₂O₂).

  • Black, clear-bottom 96-well plates.

  • Fluorescence plate reader or fluorescence microscope.

Procedure:

  • Cell Seeding: Seed cells into a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound for the desired time. Include positive and negative controls.

  • Probe Loading: Remove the treatment medium and wash the cells once with warm PBS. Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well.

  • Incubation: Incubate the cells at 37°C for 30 minutes in the dark.

  • Wash: Remove the DCFH-DA solution and wash the cells twice with warm PBS.

  • Measurement: Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm. Alternatively, visualize the fluorescence using a fluorescence microscope.

  • Data Analysis: Quantify the fluorescence intensity and normalize to a cell viability measurement if necessary.

Protocol 3: JC-1 Mitochondrial Membrane Potential Assay

This protocol uses the cationic dye JC-1 to measure changes in mitochondrial membrane potential (ΔΨm).

Materials:

  • Cells of interest.

  • This compound stock solution.

  • JC-1 stock solution.

  • Positive control for mitochondrial depolarization (e.g., CCCP).

  • Black, clear-bottom 96-well plates.

  • Fluorescence plate reader or fluorescence microscope.

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat cells with this compound at the desired concentrations for the appropriate duration. Include a positive control (e.g., 10 µM CCCP for 30 minutes).

  • JC-1 Staining: Remove the treatment medium. Add fresh medium containing JC-1 (typically 1-10 µM) to each well.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes in the dark.

  • Wash: Remove the staining solution and wash the cells with warm PBS or assay buffer.

  • Fluorescence Measurement: Add 100 µL of assay buffer to each well. Measure the fluorescence of JC-1 aggregates (red) at Ex/Em ~550/600 nm and JC-1 monomers (green) at Ex/Em ~485/535 nm.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Visualizations

experimental_workflow cluster_prep Cell Preparation & Treatment cluster_assay Assay Procedure cluster_readout Data Acquisition & Analysis A Seed cells in 96-well plate B Treat with this compound A->B C Add assay-specific reagent (e.g., Luciferase substrate, DCFH-DA, JC-1) B->C D Incubate C->D E Measure signal (Luminescence/Fluorescence) D->E F Data Analysis E->F

General experimental workflow for cellular assays.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Proteasome Proteasome IkB->Proteasome Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Nucleus Nucleus DNA κB sites NFkB_nuc->DNA Binds Gene Gene Transcription (e.g., Cytokines) DNA->Gene Induces DA This compound DA->IKK Inhibits

Simplified NF-κB signaling pathway and the inhibitory role of this compound.

keap1_nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Cul3 Cul3-E3 Ligase Nrf2->Cul3 Ubiquitination Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Proteasome Proteasome Cul3->Proteasome Degradation Nucleus Nucleus ARE ARE Nrf2_nuc->ARE Binds Gene Antioxidant Gene Expression ARE->Gene Induces DA This compound DA->Keap1 Modulates

References

Addressing inconsistent results in Dehydroandrographolide experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dehydroandrographolide (Deh) research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results in their experiments.

Section 1: Compound Purity, Solubility, and Stability

Inconsistencies often begin with the compound itself. Ensuring the purity, proper solubilization, and stability of your this compound is the first critical step for reproducible results.

FAQ 1: How can I verify the purity of my this compound sample?

Answer: The purity of this compound, a primary bioactive ingredient in Andrographis paniculata, should be verified using analytical chromatography.[1] High-Performance Liquid Chromatography (HPLC) is a common and reliable method.

Experimental Protocol: Purity Analysis by HPLC

  • Standard Preparation: Prepare a stock solution of a certified this compound reference standard in methanol. Create a calibration curve using serial dilutions (e.g., 10 to 100 mg/L).[2]

  • Sample Preparation: Accurately weigh your Deh sample and dissolve it in methanol to a known concentration.

  • Chromatography: Inject the sample onto an HPLC system with a C18 column.[2]

  • Data Analysis: Compare the retention time of your sample's main peak to the reference standard. Purity is calculated by dividing the area of the main peak by the total area of all peaks detected at the specified wavelength.

Table 1: Recommended Parameters for HPLC Purity Analysis

Parameter Recommended Setting
Column C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm)[2]
Mobile Phase Gradient elution of acetonitrile and water[2]
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 225 nm

| Injection Volume | 20 µL |

FAQ 2: My this compound is not dissolving properly, leading to variable concentrations. What is the best way to prepare stock solutions?

Answer: this compound has low water solubility, which is a significant challenge for experimental consistency. It is crucial to use an appropriate organic solvent to create a high-concentration stock solution, which can then be diluted into your aqueous experimental medium.

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions for in vitro experiments. Methanol is typically used for analytical purposes.

  • Stability: Deh contains multiple unstable chemical sites, which can limit its bioavailability and affect its stability in solution. Stock solutions should be stored in small aliquots at -20°C or -80°C and protected from light to prevent degradation. It is advisable to use fresh dilutions for each experiment.

dot

cluster_workflow Protocol: Preparing Deh Working Solutions prep Weigh Deh Powder dissolve Dissolve in 100% DMSO to create high-conc. stock solution (e.g., 50 mM) prep->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C or -80°C, protected from light aliquot->store dilute For experiments, thaw one aliquot and dilute into final culture medium store->dilute vortex Vortex thoroughly before adding to cells/animals dilute->vortex

Caption: Standard Protocol for Preparing Deh Working Solutions.

Section 2: Troubleshooting In Vitro Experiments

Cell-based assays are sensitive to minor variations in protocol and reagents. The multi-target nature of Deh means its effects can vary significantly depending on the cellular context.

FAQ 3: I am seeing high variability in cell viability (MTT) and apoptosis assays between experiments. What are the common causes?

Answer: Reproducibility issues in in vitro assays with Deh are common and can stem from several factors related to both the compound and the experimental setup. Deh has been shown to inhibit cancer cell proliferation in a dose- and time-dependent manner. Therefore, precise control over these parameters is essential.

Table 2: Troubleshooting Guide for Inconsistent In Vitro Results

Potential Cause Troubleshooting Steps & Recommendations
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%). Run a "vehicle-only" control.
Cell Seeding Density Use a consistent cell seeding density. Overly confluent or sparse cultures will respond differently. Optimize density so cells are in the logarithmic growth phase during treatment.
Cell Passage Number Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered drug sensitivity.
Inconsistent Treatment Time Adhere strictly to the planned incubation times. Deh's effects on proliferation and apoptosis are time-dependent.
Compound Degradation Prepare fresh dilutions of Deh from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

| Assay Interference | Some compounds can interfere with the chemistry of viability assays (e.g., reducing MTT reagent). Confirm key results with an alternative method (e.g., trypan blue exclusion, Annexin V staining). |

dot

start Inconsistent Experimental Result check_compound Verify Compound? (Purity, Solubility, Storage) start->check_compound check_protocol Review Protocol? (Cell density, Passage #, Solvent Conc., Timing) check_compound->check_protocol Yes fix_compound Action: Re-purify or purchase new batch. Optimize stock prep. check_compound->fix_compound No check_reagents Check Reagents? (Media, Serum, Buffers, Assay Kits) check_protocol->check_reagents Yes fix_protocol Action: Standardize all experimental parameters. Run more controls. check_protocol->fix_protocol No fix_reagents Action: Prepare fresh reagents. Validate kit performance. check_reagents->fix_reagents No rerun Rerun Experiment check_reagents->rerun Yes compound_ok Compound OK protocol_ok Protocol OK reagents_ok Reagents OK fix_compound->rerun fix_protocol->rerun fix_reagents->rerun

Caption: A logical workflow for troubleshooting inconsistent results.

Section 3: Addressing In Vivo Study Variability

Translating in vitro findings to in vivo models introduces new layers of complexity, including pharmacokinetics (PK) and formulation, which can significantly impact outcomes.

FAQ 4: The pharmacokinetic (PK) parameters from my animal study differ from published data. What could be the reason?

Answer: Inconsistencies in pharmacokinetic parameters across different studies are a known issue with this compound. These variations often arise from differences in formulation, solvent selection, and the final Deh content administered. Deh is cleared rapidly from the blood and exhibits nonlinear pharmacokinetic characteristics.

Key Factors Influencing In Vivo Results:

  • Formulation: Due to low aqueous solubility, Deh often requires special solvents or the creation of a suspension for oral administration. The choice of vehicle (e.g., corn oil, PEG300/Tween-80/saline) can dramatically alter absorption and bioavailability.

  • Route of Administration: Oral bioavailability can be limited by poor solubility and chemical instability. Intravenous administration will yield vastly different PK profiles.

  • Dose and Species: The relationship between dose, maximum concentration (Cmax), and area under the curve (AUC) for Deh is nonlinear, meaning that doubling the dose does not necessarily double the plasma concentration. Metabolic differences between animal species (e.g., rats vs. mice) also contribute to variability.

Table 3: Example of Comparative Pharmacokinetic Parameters of Deh in Rodents (Oral Gavage)

Parameter Study A (Example) Study B (Example) Potential Reason for Difference
Dose 50 mg/kg 50 mg/kg -
Vehicle 0.5% CMC-Na Corn Oil Different vehicles affect absorption rates.
Tmax (h) 1.5 2.5 Slower absorption from oil-based vehicle.
Cmax (ng/mL) 850 620 Formulation affects peak concentration.

| AUC (ng·h/mL) | 4100 | 3550 | Overall bioavailability is impacted by formulation. |

dot

cluster_workflow General Workflow for an In Vivo PK Study formulate Prepare Dose Formulation (e.g., suspension in vehicle) dose Administer Deh (e.g., oral gavage) to animal cohort formulate->dose collect Collect Blood Samples at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 24h) dose->collect process Process blood to isolate plasma collect->process quantify Quantify Deh concentration in plasma using LC-MS/MS process->quantify analyze Analyze data to calculate PK parameters (Cmax, Tmax, AUC) quantify->analyze

Caption: General workflow for an in vivo pharmacokinetic study.

Section 4: Investigating Mechanisms of Action

This compound exerts its pharmacological effects by modulating multiple signaling pathways. Inconsistent results can sometimes be explained by the compound acting on different pathways depending on the specific cell type or disease model.

FAQ 5: How can I confirm which signaling pathway Deh is modulating in my experiment?

Answer: Deh is known to inhibit inflammatory responses by regulating pathways like NF-κB and Nrf2. In cancer models, it can induce autophagy by activating JNK1/2 and inhibiting Akt and p38 signaling. To confirm the mechanism in your system, you should measure the activation or inhibition of key proteins within these pathways.

Experimental Protocol: Western Blot for NF-κB Pathway Analysis

  • Cell Treatment: Treat your cells with Deh for a predetermined time. Include a positive control (e.g., LPS or TNF-α to activate the NF-κB pathway) and a negative control (vehicle).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key pathway proteins, such as phospho-p65, total p65, phospho-IκBα, and total IκBα. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) for loading control.

  • Detection and Analysis: Use a secondary antibody conjugated to HRP and an ECL substrate for detection. Quantify band intensity to determine the relative change in protein phosphorylation or expression. A decrease in phospho-p65 and phospho-IκBα would confirm Deh's inhibitory effect on the pathway.

dot

cluster_pathway Deh's Inhibitory Effect on the NF-κB Pathway Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK IkB p65/p50-IκBα (Inactive Complex) IKK->IkB Phosphorylates IκBα (leading to degradation) p65_p50 p65/p50 (Active Dimer) IkB->p65_p50 Nucleus Nucleus p65_p50->Nucleus Translocation Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Transcription Deh This compound Deh->IKK Inhibits

Caption: Deh inhibits NF-κB activation by targeting the IKK complex.

References

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Optimizing HPLC Separation of Dehydroandrographolide

Welcome to the technical support center for the chromatographic analysis of this compound and its related compounds. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their HPLC parameters for better separation and accurate quantification.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound.

1. Poor Resolution or Co-elution of Peaks

Question: I am observing poor resolution between this compound and other related compounds, or complete co-elution. How can I improve the separation?

Answer:

Poor resolution is a common challenge that can be addressed by systematically optimizing your HPLC parameters. Here are the key steps to take:

  • Mobile Phase Optimization: The composition of the mobile phase is a critical factor influencing selectivity and resolution[1].

    • Adjusting Solvent Strength: For reversed-phase HPLC, which is commonly used for diterpenoids, altering the ratio of the organic solvent (e.g., acetonitrile or methanol) to water can significantly impact retention and separation. A slight decrease in the organic solvent percentage will generally increase retention times and may improve the separation of closely eluting peaks.

    • Gradient Elution: If isocratic elution does not provide adequate separation, a gradient elution program can be employed. Starting with a lower concentration of the organic solvent and gradually increasing it can help resolve complex mixtures[2][3][4]. A shallow gradient is often effective for separating structurally similar compounds.

    • pH Control: The pH of the mobile phase can affect the ionization state of acidic or basic analytes, thereby influencing their retention. While this compound itself is not highly ionizable, other compounds in the sample matrix might be. Buffering the aqueous portion of the mobile phase can lead to more stable and reproducible retention times[5].

  • Column Selection: The choice of the stationary phase is fundamental to achieving good separation.

    • Stationary Phase Chemistry: C18 columns are widely used for the separation of this compound and related diterpenoids. However, if a standard C18 column does not provide the desired selectivity, consider trying a different stationary phase, such as a C8, Phenyl-Hexyl, or a polar-embedded phase. These alternative chemistries offer different selectivities that might resolve your compounds of interest.

    • Particle Size and Column Dimensions: Using a column with smaller particles (e.g., sub-2 µm for UHPLC or 3 µm for HPLC) can lead to higher efficiency and better resolution. A longer column can also increase resolution, but at the cost of longer analysis times and higher backpressure.

  • Temperature Control: Operating the column at a controlled, elevated temperature (e.g., 30-40 °C) can improve peak shape and reduce viscosity, leading to better efficiency. However, be mindful that temperature can also affect selectivity, so it should be optimized and kept consistent.

  • Flow Rate: Decreasing the flow rate can sometimes improve resolution, but it will also increase the run time. It's a trade-off that needs to be balanced with your analytical needs.

Troubleshooting Workflow for Poor Resolution

Poor_Resolution_Workflow cluster_mobile_phase Mobile Phase Adjustments cluster_other_params Instrumental Adjustments start Start: Poor Peak Resolution mobile_phase Optimize Mobile Phase start->mobile_phase adjust_strength Adjust Organic:Aqueous Ratio mobile_phase->adjust_strength Isocratic? try_gradient Implement Gradient Elution adjust_strength->try_gradient No improvement? end_good Resolution Improved adjust_strength->end_good Success change_solvent Try Different Organic Solvent (e.g., MeOH vs. ACN) try_gradient->change_solvent Still poor? try_gradient->end_good Success column_select Change Stationary Phase change_solvent->column_select No improvement? change_solvent->end_good Success other_params Adjust Other Parameters column_select->other_params Still poor? column_select->end_good Success adjust_temp Optimize Column Temperature other_params->adjust_temp adjust_flow Decrease Flow Rate adjust_temp->adjust_flow No improvement? adjust_temp->end_good Success adjust_flow->end_good Success end_bad Issue Persists: Consult further adjust_flow->end_bad No improvement?

Caption: A workflow for troubleshooting poor HPLC peak resolution.

2. Peak Tailing or Fronting

Question: My this compound peak is tailing or fronting. What could be the cause and how do I fix it?

Answer:

Poor peak shape can compromise the accuracy of integration and quantification.

  • Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the column itself.

    • Active Silanol Groups: Residual silanol groups on the silica backbone of the stationary phase can interact with polar analytes, causing tailing. Using a mobile phase with a low pH (e.g., adding 0.1% formic or acetic acid) can suppress the ionization of these silanols. Alternatively, using a highly end-capped column can minimize these interactions.

    • Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and injecting a smaller volume.

    • Column Contamination or Degradation: A contaminated guard column or a void at the head of the analytical column can cause peak distortion. Replace the guard column or try reversing the analytical column for a few runs to wash out contaminants (check the manufacturer's instructions first).

  • Peak Fronting: This is less common than tailing and is often a sign of sample overload or poor sample solubility in the mobile phase.

    • Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or the same as your mobile phase. Dissolving the sample in a much stronger solvent can cause the peak to front.

3. Unstable or Drifting Retention Times

Question: The retention time for this compound is fluctuating between runs. What should I check?

Answer:

Inconsistent retention times can make peak identification unreliable.

  • Mobile Phase Preparation:

    • Inadequate Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This can take 10-20 column volumes, especially when switching between different mobile phases.

    • Mobile Phase Composition: Inaccurately prepared mobile phases or evaporation of the more volatile solvent component can cause retention time drift. Always use freshly prepared mobile phase and keep the solvent reservoirs covered.

    • Degassing: Insufficiently degassed mobile phase can lead to bubble formation in the pump, causing flow rate fluctuations and, consequently, retention time shifts.

  • Instrumental Issues:

    • Pump Performance: Worn pump seals or malfunctioning check valves can lead to an inconsistent flow rate. Check for pressure fluctuations and perform routine maintenance on your pump.

    • Temperature Fluctuations: A non-thermostatted column is susceptible to changes in the ambient laboratory temperature, which can affect retention times. Use a column oven to maintain a constant temperature.

    • Leaks: Check for leaks throughout the system, as even a small leak can cause pressure and flow rate instability.

Troubleshooting Logic for Retention Time Instability

Retention_Time_Instability start Start: Unstable Retention Times check_equilibration Is the column fully equilibrated? start->check_equilibration check_mobile_phase Is the mobile phase fresh and degassed? check_equilibration->check_mobile_phase Yes action_equilibrate Equilibrate for at least 15 column volumes check_equilibration->action_equilibrate No check_temp Is the column temperature stable? check_mobile_phase->check_temp Yes action_prepare_mp Prepare fresh mobile phase and degas check_mobile_phase->action_prepare_mp No check_pump Are there pressure fluctuations? check_temp->check_pump Yes action_use_oven Use a column oven check_temp->action_use_oven No action_pump_maintenance Perform pump maintenance (check seals, valves) check_pump->action_pump_maintenance Yes end_resolved Problem Resolved check_pump->end_resolved No action_equilibrate->end_resolved action_prepare_mp->end_resolved action_use_oven->end_resolved action_pump_maintenance->end_resolved Sample_Prep_Workflow start Start: Plant Material dry_grind Dry and Grind to a Fine Powder start->dry_grind extract Extract with Solvent (e.g., Methanol) dry_grind->extract sonicate Sonication/Shaking extract->sonicate filter Filter through 0.45 µm Syringe Filter sonicate->filter inject Inject into HPLC filter->inject

References

Strategies for the chemical modification of Dehydroandrographolide to improve efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chemical modification of Dehydroandrographolide (DA) to improve its efficacy.

Frequently Asked Questions (FAQs)

Q1: What are the primary goals of chemically modifying this compound?

A1: The primary goals for the chemical modification of this compound are to:

  • Enhance biological activity: Improve its therapeutic effects, such as anti-inflammatory, antiviral, and anticancer properties.[1][2]

  • Improve pharmacokinetic properties: Increase bioavailability, solubility, and metabolic stability.[1][3][4]

  • Reduce toxicity: Decrease adverse effects while maintaining or increasing therapeutic efficacy.

  • Enhance target specificity: Modify the molecule to interact more specifically with biological targets.

Q2: What are the key reactive sites on the this compound molecule for chemical modification?

A2: The primary reactive sites on the this compound scaffold that are commonly targeted for modification include:

  • The hydroxyl group at C-3.

  • The exocyclic double bond at C-8(17).

  • The α,β-unsaturated γ-butyrolactone ring, which is crucial for its biological activity.

  • The double bonds at C-11 and C-12.

Structure-activity relationship (SAR) studies have revealed that the α,β-unsaturated γ-butyrolactone moiety and the double bonds at C-8(17) and C-12(13) are critical for its cytotoxic activity.

Q3: What are common strategies to improve the poor water solubility and low bioavailability of this compound and its derivatives?

A3: Several strategies can be employed to overcome the poor solubility and low bioavailability of this compound:

  • Prodrug Approach: Synthesizing more soluble prodrugs by introducing hydrophilic moieties like amino acids (e.g., glycine) or phosphate groups. These prodrugs are designed to be cleaved in vivo to release the active this compound.

  • Formulation Strategies:

    • Self-Microemulsifying Drug Delivery Systems (SMEDDS): These systems can enhance the dissolution and absorption of lipophilic compounds.

    • Nanoparticle Formulations: Encapsulating this compound in pH-sensitive nanoparticles or nanocrystals can improve its oral bioavailability by increasing the surface area for dissolution.

    • Solid Dispersions: Creating solid dispersions with hydrophilic carriers can enhance the dissolution rate.

  • Co-administration with Bioenhancers: Using agents like piperine can improve the systemic exposure to the active compounds.

Troubleshooting Guides

Synthesis and Modification Issues
Problem Possible Cause(s) Suggested Solution(s)
Low yield of desired derivative - Incomplete reaction. - Side reactions occurring at other functional groups. - Degradation of the starting material or product under the reaction conditions.- Optimize reaction conditions (temperature, time, catalyst). - Use protecting groups for sensitive functional groups (e.g., protecting the C-3 and C-19 hydroxyls in andrographolide before modifying the C-14 hydroxyl). - Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. - Use milder reaction conditions to prevent degradation.
Difficulty in purifying the final product - Formation of multiple byproducts with similar polarities. - The product is unstable on the purification medium (e.g., silica gel).- Employ different purification techniques such as preparative HPLC, crystallization, or flash chromatography with different solvent systems. - If the product is unstable on silica, consider using a different stationary phase like alumina or a reversed-phase column.
Unexpected side reactions, such as dehydration - The reaction conditions are too harsh (e.g., strong acid or high temperature).- Use milder reagents. For instance, in the dehydration of andrographolide to this compound, succinic anhydride or acetic anhydride in pyridine can be a milder alternative to strong inorganic acids.
Biological Assay and Efficacy Issues
Problem Possible Cause(s) Suggested Solution(s)
New derivative shows lower efficacy than the parent compound - The modification may have altered a key pharmacophore required for activity. - The derivative may have poor cell permeability. - The derivative is not being metabolized to the active form (in the case of a prodrug).- Refer to structure-activity relationship (SAR) studies. For example, the α-alkylidene-γ-butyrolactone moiety is often crucial for anticancer activity. - Assess the physicochemical properties of the new derivative, such as its lipophilicity (LogP), which can influence cell permeability. - For prodrugs, conduct in vitro metabolic stability assays to confirm their conversion to the active compound.
High variability in biological assay results - Poor solubility of the compound in the assay medium, leading to precipitation. - Degradation of the compound in the assay medium over the course of the experiment.- Use a suitable co-solvent like DMSO, but keep the final concentration low to avoid solvent-induced toxicity. - Prepare fresh stock solutions for each experiment. - Assess the stability of the compound under the assay conditions (pH, temperature, medium components).
Derivative shows in vitro efficacy but lacks in vivo activity - Poor oral bioavailability. - Rapid metabolism and clearance in vivo.- Investigate formulation strategies like nanoparticles or SMEDDS to improve bioavailability. - Conduct pharmacokinetic studies to determine the half-life, clearance, and metabolic fate of the derivative. - Consider a prodrug strategy to improve metabolic stability.

Quantitative Data Summary

Table 1: Anti-Hepatitis B Virus (HBV) Activity of this compound and Andrographolide Derivatives

CompoundIC50 (µM) vs. HBV DNA ReplicationSelectivity Index (SI)Reference
This compound22.588.7
Andrographolide54.073.7
Derivative 2c>165.1 (SI value)>165.1
Derivative 4e-125.0 (vs. HBeAg), 104.9 (vs. HBV DNA)

Table 2: Improvement in Oral Bioavailability of Andrographolide using Different Formulations

Formulation StrategyFold Increase in Bioavailability (AUC)Reference
pH-sensitive nanoparticles2.2-fold
Liquid SMEDDS9-fold
Pelleted SMEDDS26-fold
Co-administration with β-cyclodextrin or SDS1.31 to 1.96-fold increase in systemic exposure

Experimental Protocols

Protocol 1: Synthesis of this compound from Andrographolide

This protocol is based on a method using succinic anhydride in pyridine.

Materials:

  • Andrographolide

  • Pyridine

  • Succinic anhydride

  • Water

  • Methanol

Procedure:

  • Dissolve Andrographolide (0.50 mol) in pyridine (250 ml) with stirring at 60-100°C until fully dissolved.

  • Add succinic anhydride (0.50 mol) to the solution.

  • Heat the mixture and reflux at 102°C for 6 hours.

  • After the reaction is complete, slowly add water (800 ml) while stirring to induce crystallization.

  • Allow the mixture to stand for 16 hours.

  • Filter the crystals, wash with water to remove pyridine, and dry to obtain crude this compound.

  • Recrystallize the crude product from a methanol-water mixture to obtain pure this compound as white needle crystals.

Protocol 2: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This protocol evaluates the ability of this compound derivatives to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

  • Lipopolysaccharide (LPS)

  • This compound derivatives

  • Griess reagent

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate until they reach about 80% confluency.

  • Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only) and a positive control (cells + LPS).

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant (as an indicator of NO production) using the Griess reagent according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength (e.g., 540 nm).

  • Calculate the percentage of NO inhibition for each derivative concentration compared to the LPS-only control.

  • Determine the IC50 value, which is the concentration of the derivative that inhibits 50% of the NO production.

Visualizations

Signaling Pathways

G LPS Inflammatory Stimuli (e.g., LPS) NFkB_pathway NF-κB Pathway LPS->NFkB_pathway Activates DA This compound Derivatives DA->NFkB_pathway Inhibits iNOS iNOS Expression NFkB_pathway->iNOS Promotes NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammatory Response NO->Inflammation G Start Start: this compound (DA) Modification Chemical Modification (e.g., Esterification, Prodrug Synthesis) Start->Modification Purification Purification & Characterization (HPLC, NMR, MS) Modification->Purification InVitro In Vitro Screening (Cytotoxicity, Anti-inflammatory assays) Purification->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR SAR->Modification Optimization Lead Lead Compound Identification SAR->Lead

References

Technical Support Center: Salt-Assisted Liquid-Liquid Extraction for Dehydroandrographolide Recovery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the salt-assisted liquid-liquid extraction (SALLE) of Dehydroandrographolide.

Troubleshooting Guide

This guide addresses common issues encountered during the SALLE process for this compound extraction.

Problem Potential Cause Suggested Solution
Low Recovery of this compound Suboptimal Salt Concentration: The concentration of the salt is critical for the "salting-out" effect.Systematically test a range of salt concentrations (e.g., 1M, 2M) to find the optimal concentration for your specific solvent system.[1] For example, increasing MgSO4 concentration from 1M to 2M has been shown to significantly improve recovery.[1]
Inappropriate Salt Type: The choice of salt can significantly impact extraction efficiency.Test different salts such as Magnesium Sulfate (MgSO4), Sodium Chloride (NaCl), and Ammonium Acetate. MgSO4 has been demonstrated to yield high extraction efficiency for this compound.[1][2]
Incorrect Solvent System: The polarity and miscibility of the organic solvent are crucial for effective extraction.Acetonitrile is a commonly used water-miscible solvent for SALLE. Ensure the solvent is compatible with your analytical method (e.g., HPLC).
pH of the Aqueous Phase: The ionization state of this compound can affect its partitioning between the aqueous and organic phases.Adjust the pH of your sample solution to suppress the ionization of this compound, thereby increasing its solubility in the organic solvent.
Emulsion Formation at the Interface High Concentration of Lipids or Proteins: Samples, particularly those derived from plant materials, can contain compounds that act as natural emulsifiers.Gentle Mixing: Instead of vigorous shaking, gently invert the extraction vessel multiple times. Centrifugation: Centrifuging the mixture can help break the emulsion. Addition of Brine: Adding a saturated NaCl solution can increase the ionic strength of the aqueous phase and help disrupt the emulsion. Temperature Change: Lowering the temperature of the extraction system may help to break the emulsion.
Inappropriate Salt: Some salts are more prone to causing emulsions.For instance, the use of 1M Sodium Sulfate (Na2SO4) has been observed to lead to emulsion formation in the extraction of this compound.[1] Consider switching to a different salt like MgSO4.
Precipitation of Salt Exceeding Salt Solubility: The amount of salt added has exceeded its solubility limit in the aqueous phase.Ensure the amount of salt added is below its saturation point at the working temperature. If precipitation occurs, you may need to add a small amount of water to redissolve the salt, though this may slightly alter the phase equilibrium.
Inconsistent Results Variability in Manual Procedure: Manual extraction methods can introduce variability between samples.Standardize Mixing: Use a consistent mixing time and intensity for all samples. Precise Volume Measurements: Use calibrated pipettes for all liquid transfers. Automated Systems: If available, consider using an automated liquid handler for improved precision.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind Salt-Assisted Liquid-Liquid Extraction (SALLE)?

A1: SALLE is a sample preparation technique that utilizes the "salting-out" effect. It involves adding a high concentration of salt to a homogeneous mixture of an aqueous sample and a water-miscible organic solvent (like acetonitrile). The salt increases the polarity of the aqueous phase, which decreases the solubility of the organic solvent, causing the two phases to separate. The target analyte, in this case, this compound, then partitions into the organic phase, allowing for its extraction and subsequent analysis.

Q2: Which salt is best for the extraction of this compound?

A2: Based on available data, Magnesium Sulfate (MgSO4) has been shown to provide the highest extraction efficiency for this compound from plasma samples, with recoveries exceeding 90%. However, the optimal salt may vary depending on the specific sample matrix and solvent system. It is recommended to empirically test different salts.

Q3: Can I use a water-immiscible solvent for SALLE?

A3: No, SALLE is specifically designed for use with water-miscible organic solvents. The principle of the technique relies on the initial formation of a single phase between the aqueous sample and the organic solvent, followed by salt-induced phase separation.

Q4: How can I prevent emulsion formation when working with plant extracts?

A4: Plant extracts are often rich in compounds that can promote emulsions. To mitigate this, you can try gentler mixing, centrifugation, adding a small amount of a different organic solvent to alter the polarity, or filtering the mixture through glass wool.

Q5: What are the advantages of SALLE over traditional liquid-liquid extraction (LLE)?

A5: SALLE offers several advantages, including the use of less hazardous and often less volatile organic solvents, improved extraction of polar and moderately polar compounds, and potentially faster extraction times as vigorous shaking may not be necessary.

Experimental Protocols

Salt-Assisted Liquid-Liquid Extraction of this compound from Andrographis paniculata

This protocol is a general guideline and may require optimization for specific experimental conditions.

Materials:

  • Dried and powdered Andrographis paniculata

  • Acetonitrile (HPLC grade)

  • Magnesium Sulfate (MgSO4), anhydrous

  • Deionized water

  • Centrifuge tubes (15 mL or 50 mL)

  • Vortex mixer

  • Centrifuge

  • Micropipettes

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation: Weigh 1 gram of dried, powdered Andrographis paniculata into a 50 mL centrifuge tube.

  • Solvent Addition: Add 10 mL of a 50:50 (v/v) acetonitrile/water solution to the centrifuge tube.

  • Initial Extraction: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

  • Salt Addition: Add 2 grams of anhydrous MgSO4 to the mixture.

  • Phase Separation: Vortex the tube for another 1 minute. The addition of salt will induce the separation of the acetonitrile and aqueous layers.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 10 minutes to ensure complete phase separation and to pellet the plant material.

  • Collection of Organic Phase: Carefully collect the upper acetonitrile layer, which contains the extracted this compound, using a micropipette.

  • Filtration: Filter the collected organic phase through a 0.22 µm syringe filter into an HPLC vial for analysis.

Data Presentation

Table 1: Effect of Different Salts and Concentrations on the Extraction Efficiency of this compound (DDAG) and Andrographolide (AG) from Plasma.

Salt TypeSalt Concentration (M)DDAG Extraction Efficiency (%)AG Extraction Efficiency (%)Observations
None (Control)056.0350.66Conventional LLE
NaCl169.3181.75
NaCl293.4186.52
MgSO4181.7082.64
MgSO4 2 95.39 93.75 Highest Efficiency
Na2SO417.240.00Emulsion formation, incomplete solvent recovery

Visualizations

SALLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Phase Separation cluster_analysis Analysis Sample Plant Material/Aqueous Sample Solvent Add Water-Miscible Organic Solvent (e.g., ACN) Sample->Solvent Mix Vortex/Mix to Homogenize Solvent->Mix AddSalt Add Salt (e.g., MgSO4) Mix->AddSalt Centrifuge Centrifuge AddSalt->Centrifuge Collect Collect Organic Phase (contains this compound) Centrifuge->Collect Analyze Analyze (e.g., HPLC) Collect->Analyze

Caption: Experimental workflow for Salt-Assisted Liquid-Liquid Extraction of this compound.

Troubleshooting_Logic cluster_salt Salt Optimization cluster_solvent Solvent System cluster_emulsion Emulsion Issues Start Low Recovery? CheckSaltConc Optimize Salt Concentration Start->CheckSaltConc Yes Emulsion Emulsion Start->Emulsion No, Emulsion? CheckSaltType Change Salt Type (e.g., to MgSO4) CheckSaltConc->CheckSaltType CheckSolvent Verify Solvent Choice (e.g., Acetonitrile) CheckSaltType->CheckSolvent CheckpH Adjust pH CheckSolvent->CheckpH Success Success CheckpH->Success GentleMix Gentle Mixing Centrifuge Centrifugation GentleMix->Centrifuge Centrifuge->Success Emulsion->GentleMix Yes Emulsion->Success No

Caption: Troubleshooting logic for common issues in this compound extraction.

References

Technical Support Center: Dehydroandrographolide Analysis in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method development for dehydroandrographolide analysis in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying this compound in biological samples?

A1: The most frequently employed techniques are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] HPLC-UV is a cost-effective and robust method suitable for many applications, while LC-MS/MS offers superior sensitivity and selectivity, making it ideal for detecting low concentrations of the analyte in complex matrices.[2]

Q2: What are the critical first steps in developing a robust analytical method for this compound?

A2: The initial and most critical steps involve thorough method development and validation. This includes optimizing sample preparation to remove interferences from the biological matrix, developing a selective and efficient chromatographic separation, and rigorously validating the method's performance. Key validation parameters to assess include linearity, accuracy, precision, recovery, and stability of the analyte.

Q3: How can I effectively remove proteins and other interferences from my plasma/blood samples?

A3: Several sample preparation techniques can be used to eliminate matrix interference. Common methods include:

  • Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile or methanol is added to the sample to precipitate proteins.

  • Liquid-Liquid Extraction (LLE): This technique separates this compound from the aqueous biological matrix into an immiscible organic solvent. It can sometimes lead to emulsion formation.

  • Solid-Phase Extraction (SPE): A highly effective method for cleaning up complex samples and concentrating the analyte, often resulting in high recovery rates.

  • Cloud-Point Extraction (CPE): An environmentally friendly method that uses surfactants to extract analytes from the sample.

Q4: What are some key considerations for the stability of this compound in biological samples?

A4: this compound stability can be influenced by factors such as temperature, pH, and storage duration. It is crucial to assess its stability under various conditions that samples may encounter during collection, processing, and storage. Degradation can occur, and it's important to identify major degradation products. For instance, 14-deoxy-11,12-dithis compound has been identified as a major degradation product of andrographolide. Stability studies should evaluate freeze-thaw stability, short-term bench-top stability, and long-term storage stability.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Problem 1: Low Recovery of this compound

  • Possible Cause: Inefficient extraction from the biological matrix.

  • Solution:

    • Optimize Extraction Solvent: If using LLE, experiment with different organic solvents or solvent mixtures to improve partitioning of this compound.

    • Adjust pH: The pH of the sample can influence the ionization state of this compound and its extraction efficiency. Experiment with adjusting the sample pH before extraction.

    • Optimize SPE Sorbent and Elution: If using SPE, ensure the chosen sorbent has the appropriate chemistry for retaining and eluting this compound. Optimize the composition and volume of the washing and elution solvents.

    • Consider a Different Extraction Technique: If low recovery persists, consider switching to a different sample preparation method (e.g., from LLE to SPE).

Problem 2: Poor Peak Shape (Tailing or Fronting) in Chromatography

  • Possible Cause: Issues with the analytical column, mobile phase, or analyte interactions.

  • Solution:

    • Mobile Phase pH: The pH of the mobile phase can affect the peak shape of ionizable compounds. Adjusting the pH with additives like formic acid can often improve peak symmetry.

    • Column Contamination: The column may be contaminated with residual matrix components. Implement a robust column washing procedure between injections.

    • Column Overload: Injecting too much analyte can lead to peak fronting. Try diluting the sample.

    • Secondary Interactions: this compound may be interacting with active sites on the column packing material. Consider using a column with end-capping or a different stationary phase.

Problem 3: High Matrix Effect in LC-MS/MS Analysis

  • Possible Cause: Co-eluting endogenous components from the biological matrix are suppressing or enhancing the ionization of this compound.

  • Solution:

    • Improve Sample Cleanup: Enhance the sample preparation method to more effectively remove interfering matrix components. SPE is often more effective than protein precipitation in reducing matrix effects.

    • Optimize Chromatography: Modify the chromatographic conditions (e.g., gradient profile, column chemistry) to separate this compound from the interfering components.

    • Use an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard will co-elute with the analyte and experience similar matrix effects, allowing for more accurate quantification.

    • Matrix-Matched Calibrants: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.

Problem 4: Inconsistent or Irreproducible Results

  • Possible Cause: Variability in sample preparation, instrument performance, or analyte stability.

  • Solution:

    • Standardize Protocols: Ensure that all sample preparation steps are performed consistently and according to a detailed standard operating procedure (SOP).

    • Check Instrument Performance: Regularly perform system suitability tests to ensure the HPLC or LC-MS/MS system is performing optimally.

    • Evaluate Analyte Stability: As mentioned in the FAQs, thoroughly investigate the stability of this compound under all relevant conditions to ensure that degradation is not a source of variability.

    • Internal Standard Monitoring: Closely monitor the response of the internal standard. Significant variation can indicate problems with the extraction or injection process.

Experimental Protocols

Below are detailed methodologies for common analytical techniques used for this compound analysis.

HPLC-UV Method
  • Sample Preparation (On-line SPE):

    • Inject 100 µL of plasma directly into a C18 SPE column.

    • Wash the SPE column with 15% aqueous methanol for 6 minutes to remove the biological matrix.

    • Back-flush the retained this compound from the SPE column onto the analytical column using the mobile phase.

  • Chromatographic Conditions:

    • Analytical Column: C18 column.

    • Mobile Phase: Methanol:Acetonitrile:Water (50:10:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 225 nm.

LC-MS/MS Method
  • Sample Preparation (Protein Precipitation):

    • To a plasma sample, add a precipitating solvent (e.g., methanol).

    • Vortex the mixture to ensure thorough mixing and protein precipitation.

    • Centrifuge the sample to pellet the precipitated proteins.

    • Inject the supernatant into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Analytical Column: C18 column.

    • Mobile Phase: A gradient elution using methanol and water is common.

    • Flow Rate: 0.50 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Ion Transition: For this compound succinate, the transition m/z 531.2/99.0 has been used. For this compound itself, a transition of m/z 330.9→107.9 has been reported.

Quantitative Data Summary

ParameterHPLC-UV MethodLC-MS/MS Method
Linearity Range 0.05 - 5.0 µg/mL10 - 5000 ng/mL
Recovery > 94%85.5% - 93.4%
Precision (RSD) 1.2% - 6.5%0.928% - 6.47%
Accuracy 92.0% - 102.1%95.3% - 113%
Limit of Detection (LOD) 0.022 µg/mL0.5 ng/mL
Lower Limit of Quantification (LLOQ) Not Reported10 ng/mL

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological_Sample Biological Sample (e.g., Plasma, Blood) Extraction Extraction (SPE, LLE, or PPT) Biological_Sample->Extraction Evaporation_Reconstitution Evaporation & Reconstitution Extraction->Evaporation_Reconstitution LC_Separation LC Separation Evaporation_Reconstitution->LC_Separation Injection Detection Detection (UV or MS/MS) LC_Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Caption: General experimental workflow for this compound analysis.

Troubleshooting_Tree Start Problem Encountered Low_Recovery Low Recovery? Start->Low_Recovery Poor_Peak_Shape Poor Peak Shape? Start->Poor_Peak_Shape High_Matrix_Effect High Matrix Effect? Start->High_Matrix_Effect Optimize_Extraction Optimize Extraction Method/Solvent Low_Recovery->Optimize_Extraction Adjust_Mobile_Phase Adjust Mobile Phase pH or Column Poor_Peak_Shape->Adjust_Mobile_Phase Improve_Cleanup Improve Sample Cleanup or Chromatography High_Matrix_Effect->Improve_Cleanup

Caption: A troubleshooting decision tree for common analytical issues.

References

Selection of appropriate solvents for Dehydroandrographolide stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate preparation of Dehydroandrographolide stock solutions is critical for obtaining reliable and reproducible experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the handling and dissolution of this compound.

Frequently Asked Questions (FAQs)

Q1: Which organic solvents are recommended for preparing this compound stock solutions?

A1: this compound exhibits good solubility in several common organic solvents. Dimethyl sulfoxide (DMSO) is an excellent choice, with reported solubility values ranging from 66 mg/mL to 250 mg/mL. Ethanol also provides moderate solubility. For other solvents, it is recommended to perform a solubility test to determine the optimal concentration for your stock solution.

Q2: My this compound is not dissolving completely in the chosen solvent. What should I do?

A2: If you encounter solubility issues, consider the following troubleshooting steps:

  • Increase the volume of the solvent: Gradually add more solvent to the vial while vortexing.

  • Gentle warming: Warm the solution to 37°C to aid dissolution.

  • Sonication: Use an ultrasonic bath to provide mechanical agitation and break down any clumps of the compound.[1][2]

  • Use of co-solvents: For in vivo studies or specific cell culture applications, a combination of solvents may be necessary to achieve the desired concentration and maintain solubility in aqueous environments.

Q3: How should I prepare this compound solutions for in vivo animal studies?

A3: Due to the poor aqueous solubility of this compound, a co-solvent system is typically required for in vivo administration. A common formulation involves an initial high-concentration stock solution in DMSO, which is then further diluted in a vehicle containing agents like PEG300, Tween-80, or SBE-β-CD to improve solubility and bioavailability in saline or corn oil.[1] It is crucial to ensure the final concentration of DMSO is low to minimize potential toxicity to the animals.

Q4: I observed precipitation when I diluted my this compound stock solution into my cell culture medium. How can I prevent this?

A4: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds like this compound. To mitigate this:

  • Lower the final concentration: The concentration of this compound in your final cell culture medium may be too high. Try using a lower concentration.

  • Reduce the percentage of organic solvent: Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is kept to a minimum, typically below 0.5%, to avoid solvent-induced precipitation and cytotoxicity.

  • Pre-warm the medium: Adding the stock solution to pre-warmed cell culture medium can sometimes help maintain solubility.

  • Serial dilutions: Instead of a single large dilution, perform serial dilutions of the stock solution in the cell culture medium to gradually decrease the solvent concentration.

Q5: What are the recommended storage conditions for this compound stock solutions?

A5: To ensure the stability and integrity of your this compound stock solutions, it is recommended to:

  • Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]

  • Protect the solutions from light.

  • For long-term storage, -80°C is preferable, with a recommended usage period of up to 6 months. For shorter-term storage of up to one month, -20°C is acceptable.[1]

Data Presentation

Table 1: Solubility of this compound and Related Compounds in Various Solvents

CompoundSolventSolubility (mg/mL)Solubility (mM)Notes
This compoundDimethyl sulfoxide (DMSO)≥ 33.2≥ 99.8Sonication may be required.
This compoundDimethyl sulfoxide (DMSO)66 - 250198.5 - 752.0Ultrasonic assistance is recommended.
This compoundEthanol~33~99.3Moderate solubility.
This compoundWaterInsoluble-Hydrophobic nature limits aqueous solubility.
This compound SuccinateDimethyl sulfoxide (DMSO)5.3310Sonication is recommended.
Andrographolide (parent compound)MethanolData not available-Andrographolide is reported to be most soluble in methanol.
Andrographolide (parent compound)EthanolData not available-Andrographolide is soluble in ethanol.
Andrographolide (parent compound)Propanone (Acetone)Data not available-Andrographolide is soluble in propanone.
Andrographolide (parent compound)Water~0.055 - 0.065 (at 30-35°C)~0.16 - 0.19Very low aqueous solubility.

Note: The molecular weight of this compound is 332.43 g/mol . Molarity calculations are based on this value.

Experimental Protocols

Protocol 1: Determination of this compound Solubility using the Shake-Flask Method

This protocol outlines a standard procedure to determine the equilibrium solubility of this compound in a specific solvent.

Materials:

  • This compound powder

  • Selected organic solvent (e.g., DMSO, ethanol)

  • Sealed glass vials

  • Orbital shaker or magnetic stirrer in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (PTFE, 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation of a Saturated Solution: Add an excess amount of this compound powder to a known volume of the chosen solvent in a sealed glass vial. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Place the vial on an orbital shaker or use a magnetic stirrer and agitate the mixture at a constant temperature (e.g., 25°C) for 24-48 hours. This allows the solution to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the vial to pellet the undissolved solid.

  • Filtration: Carefully withdraw the supernatant and filter it through a 0.22 µm PTFE syringe filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of this compound in the filtered solution using a validated HPLC method.

  • Data Reporting: Express the solubility in mg/mL and mM.

Protocol 2: Preparation of a this compound Stock Solution for In Vitro Assays

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound powder (MW: 332.43 g/mol )

  • Anhydrous, sterile Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh out 3.32 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of sterile DMSO to the tube.

  • Mixing: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate the tube for a few minutes to ensure complete dissolution.

  • Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light.

Mandatory Visualizations

Dehydroandrographolide_Stock_Solution_Workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_use Experimental Use weigh Weigh this compound add_solvent Add Appropriate Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex / Sonicate for complete dissolution add_solvent->dissolve aliquot Aliquot into smaller volumes dissolve->aliquot store Store at -20°C or -80°C (Protect from light) aliquot->store thaw Thaw aliquot at room temperature store->thaw dilute Dilute to final working concentration in media thaw->dilute NFkB_Signaling_Pathway_Inhibition cluster_stimulus Inflammatory Stimulus cluster_receptor Cellular Receptor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IkB Degradation IKK->IkB NFkB_dimer NF-kB (p50/p65) IkB->NFkB_dimer releases IkB_bound IkB NFkB_translocation NF-kB Translocation NFkB_dimer->NFkB_translocation Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB_translocation->Gene_expression This compound This compound This compound->TLR4 Inhibits interaction with LPS This compound->IKK Inhibits

References

Preventing evaporation and edge effects in microplate assays with Dehydroandrographolide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dehydroandrographolide in microplate assays. While this compound is a compound of interest for its pharmacological activities, it is important to note that it is the subject of investigation within the assay and not a tool to prevent common assay artifacts such as evaporation and edge effects. This guide will help you address these and other challenges to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

This compound is a bioactive diterpenoid lactone isolated from the plant Andrographis paniculata.[1] It has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, antiviral, and immunomodulatory effects.[1][2][3][4] In microplate assays, it is commonly investigated for its therapeutic potential against various diseases.

Q2: How can I effectively dissolve this compound for my experiments?

This compound has limited solubility in aqueous solutions. For in vitro studies, it is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to note the final concentration of the solvent in your assay medium, as high concentrations can affect cell viability and experimental outcomes.

Q3: What are "edge effects" in microplate assays and how can they impact my results with this compound?

The edge effect is a common phenomenon in microplate assays where the wells on the perimeter of the plate behave differently than the interior wells. This is primarily caused by increased evaporation in the outer wells, leading to changes in the concentration of media components, salts, and the test compound, this compound. This can result in significant variability in your data, affecting the reliability of your results.

Q4: How can I minimize evaporation and edge effects when running assays with this compound?

While this compound itself does not prevent evaporation, you can employ several strategies to minimize this effect:

  • Use a Humidified Incubator: Maintain a high humidity level (ideally ≥95%) in your incubator to reduce the evaporation gradient.

  • Utilize Low-Evaporation Lids: These lids create a better seal and often have condensation rings to help reduce fluid loss.

  • Seal the Plate: For biochemical assays, using a clear or foil sealing tape can be highly effective. For cell-based assays, a breathable sterile tape allows for necessary gas exchange while reducing evaporation.

  • Use Plates with Moats: Some specialized microplates have a moat around the perimeter that can be filled with sterile water or media to create a humid environment around the outer wells.

  • Avoid Using Outer Wells: A common practice is to fill the outer wells with sterile media or PBS without cells or your compound of interest, effectively acting as a buffer.

Troubleshooting Guides

Issue 1: High Variability in Assay Results
Potential Cause Troubleshooting Step
Edge Effect Implement strategies to minimize evaporation as detailed in the FAQ section. Consider not using the outer wells of the microplate for data collection.
Inconsistent Cell Seeding Ensure a homogenous cell suspension before and during seeding. Use a multichannel pipette carefully and consider a "reverse pipetting" technique.
Inaccurate Pipetting of this compound Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step.
Temperature Gradients Allow plates to equilibrate to room temperature before adding reagents or cells. Minimize the time the plate is outside the incubator.
Issue 2: Poor Cell Viability or Unexpected Cytotoxicity
Potential Cause Troubleshooting Step
High Solvent Concentration Calculate the final concentration of your solvent (e.g., DMSO) in the wells. If it exceeds a toxic level (typically >0.5% for many cell lines), adjust your stock solution concentration or dilution scheme.
Concentration of this compound The compound itself may be cytotoxic at higher concentrations. Perform a dose-response curve to determine the optimal concentration range for your specific cell line and assay.
Contamination Check for signs of bacterial or fungal contamination in your cell culture and reagents.
Extended Incubation Time Long incubation periods can exacerbate the effects of evaporation and nutrient depletion, leading to decreased cell viability. Optimize your assay duration.

Experimental Protocols

General Protocol for a Cell-Based Assay with this compound

This protocol provides a general workflow for assessing the effect of this compound on cell viability (e.g., using an MTT assay).

  • Cell Seeding:

    • Culture cells to the appropriate confluency.

    • Trypsinize and count the cells.

    • Dilute the cell suspension to the desired seeding density.

    • Seed the cells into the inner wells of a 96-well microplate.

    • Fill the outer wells with sterile PBS or media to mitigate edge effects.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Preparation and Addition:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and below the toxic threshold.

    • Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include appropriate controls (untreated cells and vehicle-treated cells).

  • Incubation:

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator.

  • Assay Measurement:

    • Perform the cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent, incubate, and then add solubilization solution).

    • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance.

    • Normalize the results to the vehicle control.

    • Plot the dose-response curve and calculate the IC50 value if applicable.

Signaling Pathways and Workflows

Below are diagrams illustrating a potential signaling pathway affected by this compound and a typical experimental workflow.

G cluster_0 This compound Action This compound This compound NF_kB NF-κB This compound->NF_kB Inhibits Inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) NF_kB->Inflammatory_Cytokines Promotes Transcription Inflammation Inflammatory Response Inflammatory_Cytokines->Inflammation

Caption: this compound's anti-inflammatory effect via NF-κB pathway inhibition.

G cluster_1 Microplate Assay Workflow Start Start Cell_Seeding Cell Seeding (Inner Wells) Start->Cell_Seeding Add_Buffer Add Buffer to Outer Wells Cell_Seeding->Add_Buffer Incubate_24h 24h Incubation (Attachment) Add_Buffer->Incubate_24h Add_Compound Add this compound & Controls Incubate_24h->Add_Compound Incubate_Assay Assay Incubation (e.g., 48h) Add_Compound->Incubate_Assay Add_Reagent Add Assay Reagent (e.g., MTT) Incubate_Assay->Add_Reagent Read_Plate Read Plate Add_Reagent->Read_Plate Analyze_Data Data Analysis Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a cell-based microplate assay with edge effect mitigation.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of this compound in different contexts, as reported in the literature. This data is crucial for designing experiments with appropriate concentration ranges.

Target/Assay System IC50 Value (µM) Reference
HBV DNA Replicationin vitro22.58
HBsAg Secretionin vitroVaries by derivative
HBeAg Secretionin vitroVaries by derivative

Note: The specific IC50 will vary depending on the cell line, assay conditions, and incubation time. It is always recommended to perform a dose-response study for your specific experimental system.

References

Validation & Comparative

Dehydroandrographolide versus andrographolide: a comparative study of anti-inflammatory activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the anti-inflammatory activities of dehydroandrographolide and andrographolide. This analysis is supported by experimental data on their efficacy and detailed methodologies of key experiments.

This compound and andrographolide are two prominent diterpenoid lactones isolated from Andrographis paniculata, a plant with a long history of use in traditional medicine for treating inflammatory conditions. While both compounds exhibit significant anti-inflammatory properties, their mechanisms and potency can differ. This guide delves into a comparative study of their effects on key inflammatory markers and pathways.

Comparative Efficacy: A Quantitative Overview

The anti-inflammatory effects of this compound and andrographolide have been evaluated through their ability to inhibit various inflammatory mediators. The following tables summarize their inhibitory concentrations (IC50) against key targets, compiled from multiple in vitro studies. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.

Inflammatory MediatorThis compound IC50Andrographolide IC50Cell Line / Assay Condition
Nitric Oxide (NO) 94.12 ± 4.79 µM[1]7.4 µM[2]LPS-induced murine macrophages (RAW 264.7)
TNF-α -23.3 µM[2]LPS and IFN-γ induced murine RAW 264.7 cells
PGE2 -8.8 µM[2]LPS and IFN-γ induced murine RAW 264.7 cells
NF-κB -23.4 to 29.0 µM[3]ELAM9-RAW264.7 cells with NF-κB GFP reporter
COX-2 >200 µM50 nMEnzyme inhibition assay

Note: A lower IC50 value indicates greater potency. Data for this compound is sometimes reported as 14-deoxy-11,12-dithis compound. The significant difference in COX-2 inhibition for andrographolide between different studies may be due to variations in assay types (cell-based vs. enzyme inhibition).

In Vivo Anti-inflammatory Activity

In vivo studies provide further insights into the comparative efficacy of these compounds.

Animal ModelCompoundDosageEffect
Carrageenan-induced paw edema in Wistar ratsAndrographolide10 mg/kg30% inhibition of inflammation at 60 min
Carrageenan-induced paw edema in Wistar ratsDiclofenac (Reference)10 mg/kg37% inhibition of inflammation at 60 min

Key Signaling Pathways in Anti-inflammatory Action

Both this compound and andrographolide exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. The primary target for both is the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammatory gene expression.

NF_kB_Pathway cluster_NFkB_IkB Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) Nucleus Nucleus IkB->Nucleus degradation NFkB->IkB sequestered by NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Inflammatory_Genes activates transcription of Andrographolide Andrographolide Andrographolide->NFkB inhibits DNA binding This compound This compound This compound->NFkB inhibits

Caption: Simplified NF-κB signaling pathway and points of inhibition by the compounds.

Andrographolide has been shown to directly interact with the p50 subunit of NF-κB, thereby preventing its binding to DNA and subsequent transcription of pro-inflammatory genes. While the exact mechanism for this compound is less elucidated, it is also known to inhibit NF-κB activation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key in vitro anti-inflammatory assays.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
  • Cell Culture: Murine macrophage RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or andrographolide. After 1 hour of pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • NO Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent system. Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value is determined from the dose-response curve.

TNF-α and IL-6 Secretion Assay in THP-1 Cells
  • Cell Culture and Differentiation: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. For differentiation into macrophage-like cells, THP-1 cells are treated with 100 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Treatment: Differentiated THP-1 cells are pre-treated with various concentrations of the test compounds for 1 hour, followed by stimulation with 1 µg/mL of LPS for 6 hours.

  • Cytokine Measurement: The levels of TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Data Analysis: The concentration of cytokines is determined from a standard curve. The percentage of inhibition is calculated, and IC50 values are determined.

NF-κB Reporter Gene Assay
  • Cell Line and Transfection: A stable cell line expressing a reporter gene (e.g., luciferase or Green Fluorescent Protein - GFP) under the control of an NF-κB response element is used (e.g., ELAM9-RAW264.7 cells).

  • Treatment: Cells are seeded in a multi-well plate and treated with different concentrations of the compounds for 1 hour before stimulation with an appropriate inducer (e.g., LPS or TNF-α).

  • Reporter Gene Measurement:

    • Luciferase Assay: After the incubation period, cells are lysed, and the luciferase activity is measured using a luminometer.

    • GFP Assay: The expression of GFP is quantified using flow cytometry or a fluorescence microscope.

  • Data Analysis: The inhibition of NF-κB activity is calculated as the percentage decrease in reporter gene expression compared to the stimulated control. IC50 values are then determined.

Experimental_Workflow Start Start: Cell Culture Seeding Cell Seeding Start->Seeding Treatment Compound Treatment Seeding->Treatment Stimulation Inflammatory Stimulation (e.g., LPS) Treatment->Stimulation Incubation Incubation Stimulation->Incubation Measurement Measurement of Inflammatory Markers (NO, Cytokines, NF-κB) Incubation->Measurement Analysis Data Analysis (IC50 determination) Measurement->Analysis End End Analysis->End

Caption: General experimental workflow for in vitro anti-inflammatory assays.

Conclusion

Both this compound and andrographolide demonstrate significant anti-inflammatory properties by targeting key inflammatory pathways, most notably the NF-κB signaling cascade. Based on the available in vitro data, andrographolide appears to be a more potent inhibitor of several key inflammatory mediators, including NO, TNF-α, and COX-2, as indicated by its lower IC50 values in a number of studies. However, it is crucial to consider that the therapeutic potential of a compound is not solely determined by its in vitro potency but also by its pharmacokinetic properties, bioavailability, and safety profile. Some evidence suggests that derivatives of andrographolide, such as this compound, may possess a better safety profile with less cytotoxicity.

Further head-to-head comparative studies, both in vitro and in vivo, under standardized conditions are warranted to definitively establish the superior compound for specific inflammatory conditions. The detailed experimental protocols provided in this guide serve as a foundation for such future investigations, enabling researchers to build upon the existing knowledge and further elucidate the therapeutic potential of these promising natural compounds.

References

Validating Dehydroandrographolide as a specific inhibitor of the TMEM16A chloride channel

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of dehydroandrographolide (DP) as a specific inhibitor of the TMEM16A calcium-activated chloride channel (CaCC). Its performance is objectively compared with other known TMEM16A inhibitors, supported by experimental data. Detailed methodologies for key validation assays are provided to facilitate the replication and further investigation of these findings.

Performance Comparison of TMEM16A Inhibitors

This compound has been identified as a novel inhibitor of TMEM16A.[1][2] Its efficacy is comparable to, and in some aspects, surpasses that of other well-characterized TMEM16A inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and a selection of alternative inhibitors.

InhibitorIC50 Value (µM)Cell LineComments
This compound (DP) ~15-20 (estimated)SW620 cells50 µM DP results in almost complete inhibition, while 5 µM DP reduces current by ~20%.[1]
T16Ainh-A01~1TMEM16A-transfected FRT cellsA potent and widely used TMEM16A inhibitor.
CaCCinh-A012.1TMEM16A-expressing FRT cellsInhibits both TMEM16A and other calcium-activated chloride channels.
Tannic Acid~6TMEM16A-expressing FRT cellsA naturally occurring polyphenol.
Digallic Acid3.6TMEM16A-transfected FRT cellsRelated to tannic acid.
Niflumic Acid12 - 150HEK293 cells expressing TMEM16AA non-steroidal anti-inflammatory drug with known off-target effects.

Specificity of this compound

A critical aspect of a pharmacological inhibitor is its specificity. This compound has been shown to be selective for TMEM16A over the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel.[1][2] However, its broader ion channel selectivity profile is an area of ongoing research. A related compound, 14-deoxyandrographolide, has been shown to selectively block voltage-operated calcium channels, suggesting that this compound may also interact with calcium channels. Further studies are required to fully elucidate its effects on other chloride and cation channels.

Beyond ion channels, this compound has been reported to have other biological activities, including the inhibition of inducible nitric oxide synthase (iNOS) and modulation of signaling pathways such as Akt and JNK. These off-target effects should be considered when interpreting experimental results.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for characterizing the activity of ion channels and the effects of inhibitors.

G cluster_0 Cell Preparation cluster_1 Recording Setup cluster_2 Data Acquisition cell_culture Culture TMEM16A-expressing cells cell_plating Plate cells on coverslips cell_culture->cell_plating microscope Position pipette near cell using micromanipulator cell_plating->microscope pipette Fabricate and fill patch pipette amplifier Mount pipette on headstage connected to amplifier pipette->amplifier amplifier->microscope giga_seal Form a gigaohm seal whole_cell Rupture membrane to achieve whole-cell configuration giga_seal->whole_cell voltage_clamp Apply voltage clamp protocol whole_cell->voltage_clamp record_current Record baseline TMEM16A current voltage_clamp->record_current apply_inhibitor Apply this compound record_current->apply_inhibitor record_inhibited_current Record inhibited current apply_inhibitor->record_inhibited_current

Fig. 1: Workflow for Whole-Cell Patch-Clamp.

Methodology:

  • Cell Culture: Cells stably or transiently expressing human TMEM16A (e.g., FRT, HEK293, or SW620 cells) are cultured under standard conditions.

  • Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ. The pipette is filled with an intracellular solution typically containing (in mM): 146 NMDG-Cl, 2 MgCl2, 5 EGTA, and 10 HEPES, with the pH adjusted to 7.2. A defined free calcium concentration (e.g., 600 nM) is included to activate TMEM16A.

  • Recording:

    • A gigaohm seal is formed between the pipette tip and the cell membrane.

    • The membrane patch is ruptured by gentle suction to achieve the whole-cell configuration.

    • The cell is voltage-clamped at a holding potential of 0 mV, and currents are elicited by voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments).

    • Baseline TMEM16A currents are recorded.

    • This compound or other inhibitors are perfused into the bath solution at various concentrations.

    • The resulting inhibition of the TMEM16A current is recorded and analyzed to determine the IC50 value.

YFP-Based Halide Influx Assay

This is a fluorescence-based high-throughput screening method to identify and characterize ion channel modulators.

G cluster_0 Cell Preparation cluster_1 Assay Procedure cell_culture Culture cells stably expressing TMEM16A and YFP cell_plating Plate cells in 96-well plates cell_culture->cell_plating wash_cells Wash cells with buffer cell_plating->wash_cells add_inhibitor Add this compound wash_cells->add_inhibitor add_activator Add TMEM16A activator (e.g., ATP) add_inhibitor->add_activator measure_baseline Measure baseline YFP fluorescence add_activator->measure_baseline add_iodide Add iodide-containing solution measure_baseline->add_iodide measure_quench Measure fluorescence quench rate add_iodide->measure_quench

Fig. 2: Workflow for YFP-Based Halide Influx Assay.

Methodology:

  • Cell Line: A cell line (e.g., FRT) stably co-expressing TMEM16A and a halide-sensitive Yellow Fluorescent Protein (YFP) variant (e.g., YFP-H148Q/I152L) is used.

  • Assay Plate Preparation: Cells are seeded into 96-well microplates and grown to confluency.

  • Assay Protocol:

    • The cells are washed with a chloride-containing buffer.

    • Compounds to be tested, including this compound, are added to the wells.

    • The plate is incubated to allow for compound binding.

    • TMEM16A is activated by adding an agonist such as ATP, which increases intracellular calcium.

    • The baseline YFP fluorescence is measured using a plate reader.

    • An iodide-containing solution is added to the wells. The influx of iodide through the activated TMEM16A channels quenches the YFP fluorescence.

    • The rate of fluorescence quenching is measured, which is proportional to the halide influx and thus TMEM16A activity. The inhibitory effect of the compounds is quantified by the reduction in the quench rate.

TMEM16A Signaling in Cancer

TMEM16A is overexpressed in several cancers and has been implicated in promoting tumor growth and metastasis. Its pro-tumorigenic effects are, in part, mediated through its interaction with and modulation of key signaling pathways.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling TMEM16A TMEM16A EGFR EGFR TMEM16A->EGFR interacts with & activates Ras Ras EGFR->Ras Ca2_increase ↑ [Ca2+]i Ca2_increase->TMEM16A activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation This compound This compound Dehydrographolide Dehydrographolide Dehydrographolide->TMEM16A inhibits

Fig. 3: TMEM16A Signaling Pathway in Cancer.

In many cancer cells, increased intracellular calcium activates TMEM16A. Activated TMEM16A can then interact with and potentiate the activity of the Epidermal Growth Factor Receptor (EGFR). This leads to the activation of downstream pro-survival and pro-proliferative signaling cascades, such as the MAPK/ERK pathway. By inhibiting TMEM16A, this compound can disrupt this signaling axis, thereby reducing cancer cell proliferation and migration.

Conclusion

This compound is a promising specific inhibitor of the TMEM16A chloride channel. Its potency is within a useful range for cellular studies, and it exhibits selectivity over the CFTR channel. Further characterization of its full ion channel selectivity profile is warranted. The provided experimental protocols and pathway diagrams offer a framework for researchers to further validate and explore the therapeutic potential of this compound in TMEM16A-related pathologies, including cancer and other diseases involving aberrant chloride secretion.

References

A Comparative Analysis of Dehydroandrographolide and Other Natural iNOS Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Dehydroandrographolide and other notable natural inhibitors of inducible nitric oxide synthase (iNOS). Overproduction of nitric oxide by iNOS is implicated in the pathophysiology of various inflammatory diseases, making iNOS a key target for therapeutic intervention. This document summarizes quantitative data on the inhibitory effects of these natural compounds, details the experimental protocols used for their evaluation, and visualizes the key signaling pathways they modulate.

Quantitative Comparison of iNOS Inhibitory Activity

CompoundPlant SourceIC50 for NO Production Inhibition (µM)Cell Line
AndrographolideAndrographis paniculata17.4 ± 1.1[1][2]RAW 264.7 macrophages
LuteolinVarious (e.g., celery, parsley)13.9[3]RAW 264.7 macrophages
Luteolin-7-O-glucosideVarious (e.g., celery, parsley)22.7[3]RAW 264.7 macrophages
QuercetinVarious (e.g., onions, apples)~27RAW 264.7 macrophages
ApigeninVarious (e.g., chamomile, parsley)23RAW 264.7 macrophages
WogoninScutellaria baicalensis17RAW 264.7 macrophages

Mechanisms of Action and Signaling Pathways

Natural iNOS inhibitors exert their effects through various mechanisms, primarily by modulating signaling pathways that regulate iNOS gene expression. The most prominent of these are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

This compound , a principal active component of Andrographis paniculata, is recognized as an iNOS inhibitor that primarily functions by suppressing iNOS expression.[3] Studies have shown that it modulates key signaling pathways involved in the inflammatory response. This compound has been reported to inhibit the activation of the NF-κB pathway, a central regulator of iNOS transcription. Furthermore, it influences the MAPK signaling cascade, including the activation of JNK1/2 and the inhibition of Akt and p38.

Andrographolide , also from Andrographis paniculata, inhibits iNOS expression at a post-transcriptional level by reducing the stability of the iNOS protein. It also suppresses the activation of the NF-κB pathway.

Flavonoids such as Luteolin and Quercetin are well-documented inhibitors of iNOS expression. Their mechanism largely involves the inhibition of the NF-κB signaling pathway. They can also modulate upstream signaling components, including various kinases within the MAPK pathway.

Silibinin , the active constituent of milk thistle (Silybum marianum), down-regulates iNOS expression by targeting multiple signaling cascades. It has been shown to inhibit the activation of STAT1, STAT3, AP-1, and NF-κB.

The following diagrams illustrate the key signaling pathways involved in iNOS induction and the points of intervention by these natural inhibitors.

iNOS_Induction_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK MAPK_pathway MAPK (JNK, p38, ERK) TRAF6->MAPK_pathway IkB IκBα IKK->IkB P NFkB NF-κB (p50/p65) NFkB_n NF-κB (nucleus) NFkB->NFkB_n translocation iNOS_gene iNOS Gene NFkB_n->iNOS_gene transcription iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein translation NO Nitric Oxide iNOS_protein->NO L-arginine AP1 AP-1 MAPK_pathway->AP1 AP1->iNOS_gene

Caption: Simplified signaling pathway of LPS-induced iNOS expression.

Inhibitor_Mechanisms NFkB_pathway NF-κB Pathway iNOS_Expression iNOS Expression NFkB_pathway->iNOS_Expression MAPK_pathway MAPK Pathway (JNK, p38, Akt) MAPK_pathway->iNOS_Expression NO_Production NO Production iNOS_Expression->NO_Production This compound This compound This compound->NFkB_pathway inhibits This compound->MAPK_pathway modulates Andrographolide Andrographolide Andrographolide->NFkB_pathway inhibits Andrographolide->iNOS_Expression inhibits (post-transcriptional) Flavonoids Flavonoids (Luteolin, Quercetin) Flavonoids->NFkB_pathway inhibits Flavonoids->MAPK_pathway inhibits Silibinin Silibinin Silibinin->NFkB_pathway inhibits Silibinin->MAPK_pathway inhibits

Caption: Mechanisms of action of natural iNOS inhibitors.

Experimental Protocols

Cellular iNOS Inhibition Assay (Nitric Oxide Measurement)

This protocol outlines the determination of iNOS inhibitory activity in a macrophage cell line by measuring the accumulation of nitrite, a stable product of NO, in the culture medium using the Griess reagent.

1. Cell Culture and Treatment:

  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

    • Pre-treat the cells with various concentrations of the test compounds (e.g., this compound, Andrographolide, etc.) for 1-2 hours.

    • Stimulate the cells with an iNOS inducer, such as lipopolysaccharide (LPS) (1 µg/mL) and interferon-gamma (IFN-γ) (10 ng/mL), and incubate for an additional 24 hours.

2. Nitrite Quantification (Griess Assay):

  • Reagents:

    • Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.

    • Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water.

    • Standard: Sodium nitrite (NaNO2) solution of known concentrations (e.g., 0-100 µM) to generate a standard curve.

  • Procedure:

    • After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Determine the nitrite concentration in the samples by comparing the absorbance values to the sodium nitrite standard curve.

3. Data Analysis:

  • Calculate the percentage of inhibition of NO production for each concentration of the test compound relative to the stimulated (LPS/IFN-γ) control.

  • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of NO production, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

The following diagram illustrates the workflow of the cellular iNOS inhibition assay.

Experimental_Workflow start Start seed_cells Seed RAW 264.7 cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 pretreat Pre-treat with - Test Compounds - Vehicle Control incubate1->pretreat stimulate Stimulate with LPS + IFN-γ pretreat->stimulate incubate2 Incubate for 24h stimulate->incubate2 collect_supernatant Collect Supernatant incubate2->collect_supernatant griess_assay Perform Griess Assay (Add Griess Reagents A & B) collect_supernatant->griess_assay measure_absorbance Measure Absorbance at 540 nm griess_assay->measure_absorbance calculate Calculate Nitrite Concentration & % Inhibition measure_absorbance->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50 end End determine_ic50->end

Caption: Workflow for determining cellular iNOS inhibition.

References

Dehydroandrographolide's Anticancer Efficacy: A Comparative Cross-Validation Across Tumor Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Dehydroandrographolide (DDA), a natural diterpenoid lactone derived from the plant Andrographis paniculata, has demonstrated significant potential as an anticancer agent. This guide provides a comprehensive cross-validation of DDA's cytotoxic and pro-apoptotic effects across a spectrum of tumor cell lines, offering a comparative analysis for researchers, scientists, and drug development professionals. The data presented herein is supported by detailed experimental protocols to ensure reproducibility and facilitate further investigation into this promising compound.

Comparative Analysis of In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. While extensive data is available for Andrographolide, the parent compound of DDA, specific IC50 values for this compound are also emerging, showcasing its efficacy. The following table summarizes the in vitro cytotoxicity of DDA and Andrographolide in various human cancer cell lines.

CompoundCancer TypeCell LineIC50 (µM)Treatment Duration (hours)
This compound (DDA) LeukemiaTHP-1Low µM rangeNot Specified
LeukemiaJurkatLow µM rangeNot Specified
LeukemiaU93713Not Specified
CholangiocarcinomaKKU-M2133.37Not Specified
Andrographolide Breast CancerMDA-MB-2313048
Breast CancerMCF-732.90 ± 0.0248
Oral CancerKB106 µg/ml24
GlioblastomaDBTRG-05MG< 5.824
MelanomaC8161Not SpecifiedNot Specified
MelanomaA375Not SpecifiedNot Specified
Colon CancerHCT-116Not SpecifiedNot Specified
Liver CancerHepG240.248

Induction of Apoptosis and Cell Cycle Arrest

This compound and its parent compound, Andrographolide, exert their anticancer effects not only by inhibiting cell proliferation but also by inducing programmed cell death (apoptosis) and causing cell cycle arrest.

Andrographolide has been shown to induce a significant increase in the apoptotic cell population in a time- and dose-dependent manner. For instance, in MDA-MB-231 breast cancer cells, treatment with andrographolide led to 32.2 ± 2.2% late apoptotic cells after 24 hours, which increased to 82.41 ± 1.9% after 48 hours[1]. In the human glioblastoma DBTRG-05MG cell line, andrographolide treatment (13.95 µM and 27.9 µM) for 72 hours resulted in 5.2% and 16.5% apoptotic cells, respectively, compared to 0.01% in control cells[2].

Furthermore, these compounds have been observed to cause cell cycle arrest, primarily at the G2/M phase, thereby preventing cancer cells from dividing and proliferating. In human melanoma cells, andrographolide treatment resulted in a significant increase in the percentage of cells in the G2/M phase[3]. Similarly, in glioblastoma DBTRG-05MG cells, andrographolide treatment led to an accumulation of cells in the G2/M phase in a concentration-dependent manner[2].

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure the validation and replication of findings.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[4]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis, and distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound at the desired concentration and duration.

  • Cell Harvesting: Harvest the cells, including both adherent and floating populations.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain the DNA of fixed cells, allowing for the analysis of cell cycle distribution by flow cytometry.

  • Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol, adding it dropwise to the cell pellet while vortexing to prevent clumping. Incubate on ice for at least 30 minutes.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and ensure specific DNA staining.

  • PI Staining: Add propidium iodide solution to the cells.

  • Incubation: Incubate at room temperature for 5-10 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Mechanisms of Action

This compound and Andrographolide exert their anticancer effects by modulating several key signaling pathways involved in cell survival, proliferation, and apoptosis.

NF-κB Signaling Pathway

The NF-κB pathway is crucial for inflammation and cell survival, and its aberrant activation is common in many cancers. Andrographolide has been shown to inhibit the NF-κB signaling pathway, thereby promoting apoptosis and inhibiting the proliferation of cancer cells.

NF_kB_Pathway cluster_cytoplasm Cytoplasm DDA This compound IKK IKK Complex DDA->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB:e->NFkB:w Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-survival & Inflammatory Genes Nucleus->Gene Activates Transcription Apoptosis Apoptosis Gene->Apoptosis Inhibits

Caption: this compound inhibits the NF-κB signaling pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its overactivation is a hallmark of many cancers. Andrographolide has been found to suppress the PI3K/Akt signaling pathway, leading to the inhibition of cancer cell growth.

PI3K_Akt_Pathway DDA This compound PI3K PI3K DDA->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis Proliferation->Apoptosis Inhibits

Caption: this compound suppresses the PI3K/Akt signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Studies have shown that this compound can modulate the MAPK pathway by inhibiting the phosphorylation of key proteins like ERK1/2, p38, and JNK1/2 in oral cancer cells.

MAPK_Pathway DDA This compound MAPKKK MAPKKK (e.g., Raf) DDA->MAPKKK Modulates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK) MAPKK->MAPK Phosphorylates Transcription Transcription Factors (e.g., AP-1, SP-1) MAPK->Transcription Activates Proliferation Cell Proliferation & Invasion Transcription->Proliferation Promotes

Caption: this compound modulates the MAPK signaling cascade.

Conclusion

The available evidence strongly suggests that this compound is a promising candidate for anticancer drug development. It exhibits cytotoxic effects against a variety of cancer cell lines, induces apoptosis, and promotes cell cycle arrest through the modulation of key signaling pathways such as NF-κB, PI3K/Akt, and MAPK. Further research, particularly in vivo studies and clinical trials, is warranted to fully elucidate its therapeutic potential. This guide serves as a foundational resource for researchers aiming to build upon the existing knowledge and accelerate the development of this compound as a novel cancer therapeutic.

References

Head-to-head comparison of Dehydroandrographolide with synthetic antiviral compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the naturally derived compound dehydroandrographolide against leading synthetic antiviral drugs. We delve into the experimental data, detailed methodologies, and mechanisms of action to offer a comprehensive overview of their respective antiviral potentials.

This compound (DAP), a bioactive diterpenoid lactone isolated from the plant Andrographis paniculata, has garnered significant interest for its broad-spectrum antiviral activities. This guide places DAP in a direct comparative context with three widely used synthetic antiviral compounds: Oseltamivir for Influenza virus, Acyclovir for Herpes Simplex Virus (HSV), and Remdesivir for SARS-CoV-2.

Quantitative Performance Analysis

The antiviral efficacy of a compound is primarily determined by its 50% inhibitory concentration (IC50) or 50% effective concentration (EC50), which represents the concentration of a drug required for 50% inhibition of viral replication in vitro. A lower value indicates higher potency. The following tables summarize the available quantitative data from various in vitro studies.

Table 1: Antiviral Activity against Influenza A Virus (H5N1)
CompoundCell LineIC50 / EC50Citation
This compound (DAP)A549Not explicitly stated, but tested alongside Oseltamivir[1]
OseltamivirA5490.0106 µM (prophylactic) / 0.023 µM (post-infection)[2]
This compound (DAP)MDCKNot explicitly stated, but tested alongside Oseltamivir[3]
OseltamivirMDCKNot explicitly stated in direct comparison with DAP

Note: While a direct head-to-head study tested DAP and oseltamivir, the specific IC50 value for oseltamivir in that study was not available in the reviewed literature. The provided oseltamivir IC50 is from a separate study in the same cell line for comparative context.

Table 2: Antiviral Activity against Herpes Simplex Virus Type 1 (HSV-1)
CompoundCell LineIC50 / EC50Citation
3,19-isopropylideneandrographolide (IPAD)Vero11.96 µM (post-infection)[4]
AcyclovirVero< 1.0 µM (wild-type HSV)[5]

Note: The data for the andrographolide derivative is for 3,19-isopropylideneandrographolide (IPAD), a semi-synthetic analog.

Table 3: Antiviral Activity against SARS-CoV-2
CompoundCell LineIC50 / EC50Citation
AndrographolideCalu-30.034 µM (plaque assay)
RemdesivirCalu-3Not explicitly stated, but used as a comparator

Note: The data presented is for andrographolide, a closely related compound to this compound.

Mechanisms of Antiviral Action

Understanding the mechanism of action is crucial for drug development and for predicting potential synergistic effects or resistance mechanisms. This compound and the synthetic compounds exhibit distinct strategies to inhibit viral replication.

This compound (DAP)

Against the influenza A virus, this compound has been shown to inhibit the replication of H5N1 by restraining the nuclear export of viral ribonucleoprotein (vRNP) complexes. Furthermore, it can inhibit H5N1-induced apoptosis in human lung epithelial cells through the caspase-9-dependent intrinsic apoptotic pathway.

Oseltamivir

Oseltamivir is a neuraminidase inhibitor. It blocks the function of the viral neuraminidase enzyme, preventing the release of new viral particles from infected cells and thus halting the spread of the infection.

Acyclovir

Acyclovir is a synthetic nucleoside analog of guanosine. It is selectively converted into its active triphosphate form by viral thymidine kinase. This active form is then incorporated into the growing viral DNA chain, causing premature chain termination and inhibiting viral DNA polymerase.

Remdesivir

Remdesivir is an adenosine nucleotide analog prodrug. It is metabolized in the host cell to its active triphosphate form, which then acts as a potent inhibitor of the viral RNA-dependent RNA polymerase (RdRp), leading to premature termination of viral RNA transcription.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

Signaling Pathways

Antiviral_Mechanisms cluster_DAP This compound (Influenza) cluster_Oseltamivir Oseltamivir (Influenza) cluster_Acyclovir Acyclovir (HSV) cluster_Remdesivir Remdesivir (SARS-CoV-2) DAP This compound vRNP_Export vRNP Nuclear Export DAP->vRNP_Export inhibits Apoptosis Caspase-9 Mediated Apoptosis DAP->Apoptosis inhibits Oseltamivir Oseltamivir Neuraminidase Neuraminidase Oseltamivir->Neuraminidase inhibits Virus_Release Virus Release Neuraminidase->Virus_Release Acyclovir Acyclovir Acyclovir_TP Acyclovir Triphosphate Acyclovir->Acyclovir_TP phosphorylated by viral thymidine kinase Viral_DNA_Polymerase Viral DNA Polymerase Acyclovir_TP->Viral_DNA_Polymerase inhibits DNA_Chain_Termination DNA Chain Termination Viral_DNA_Polymerase->DNA_Chain_Termination Remdesivir Remdesivir Remdesivir_TP Remdesivir Triphosphate Remdesivir->Remdesivir_TP metabolized RdRp Viral RNA-dependent RNA Polymerase (RdRp) Remdesivir_TP->RdRp inhibits RNA_Chain_Termination RNA Chain Termination RdRp->RNA_Chain_Termination Antiviral_Assay_Workflow cluster_Cytotoxicity Cytotoxicity Assay (MTT) cluster_Antiviral Antiviral Assay (Plaque Reduction) C1 Seed host cells in 96-well plate C2 Treat cells with serial dilutions of compound C1->C2 C3 Incubate for 48-72h C2->C3 C4 Add MTT reagent C3->C4 C5 Measure absorbance to determine CC50 C4->C5 A1 Seed host cells to confluency A2 Infect cells with virus A1->A2 A3 Treat with serial dilutions of compound in overlay medium A2->A3 A4 Incubate until plaque formation A3->A4 A5 Stain and count plaques to determine IC50/EC50 A4->A5

References

Dehydroandrographolide Derivatives Demonstrate Enhanced Therapeutic Potential Over Parent Compound

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of recent studies reveals that novel derivatives of dehydroandrographolide, a natural diterpenoid from Andrographis paniculata, exhibit significantly improved efficacy in antiviral, anticancer, and anti-inflammatory applications when compared to the parent compound. These findings, supported by robust experimental data, highlight the potential of structural modifications to enhance the therapeutic properties of this promising natural product.

This compound has long been recognized for its diverse pharmacological activities. However, limitations such as moderate potency and suboptimal pharmacokinetic profiles have prompted researchers to explore chemical modifications to augment its therapeutic value. This guide provides a comparative overview of the efficacy of various this compound derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways.

Comparative Efficacy: A Quantitative Overview

The therapeutic advantage of this compound derivatives is evident across a spectrum of biological activities. The following table summarizes the comparative efficacy data from various studies, showcasing the enhanced potency of these novel compounds.

Compound Biological Activity Assay/Model Efficacy Metric (IC₅₀/SI) Cell Line/System Reference
This compound (Parent) Anti-HBVHBV DNA ReplicationIC₅₀: 22.58 μMHepG2.2.15 cells[1][2]
Derivative 2c Anti-HBVHBV DNA ReplicationSI: >165.1HepG2.2.15 cells[1][2]
Derivative 4e Anti-HBVHBsAg SecretionSI: 20.3HepG2.2.15 cells[1]
Derivative 4e Anti-HBVHBeAg SecretionSI: 125.0HepG2.2.15 cells
Derivative 4e Anti-HBVHBV DNA ReplicationSI: 104.9HepG2.2.15 cells
This compound (Parent) AnticancerCytotoxicity---
Derivative 13b AnticancerCytotoxicityIC₅₀: 7.32 μMHCT-116 (Colon Cancer)
Analogues 5a and 5b AnticancerCytotoxicityMost PotentKKU-M213, KKU-100 (Cholangiocarcinoma)
This compound (Parent) Anti-inflammatoryNitric Oxide ProductionIC₅₀: 94.12 ± 4.79 µMRAW 264.7 cells
Derivatives 5, 11, and 12 Anti-inflammatoryNF-κB InhibitionMost PotentRAW 264.7 cells

Key Experimental Protocols

The evaluation of this compound and its derivatives involved a series of well-defined experimental protocols to determine their biological activity.

Anti-Hepatitis B Virus (HBV) Activity Assay

The anti-HBV activity of the compounds was evaluated in HepG2.2.15 cells, a human hepatoblastoma cell line that stably expresses the HBV genome. The cells were treated with various concentrations of the test compounds. The inhibition of HBV DNA replication was determined by quantitative real-time PCR, while the secretion of HBsAg and HBeAg into the cell culture supernatant was measured by enzyme-linked immunosorbent assay (ELISA). The 50% inhibitory concentration (IC₅₀) and the selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC₅₀) to the IC₅₀, were used to assess the antiviral efficacy and safety margin, respectively.

In Vitro Anticancer Activity Assay

The cytotoxic effects of this compound derivatives were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against various human cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). Cells were seeded in 96-well plates and treated with different concentrations of the compounds for a specified duration. The MTT solution was then added, and the resulting formazan crystals were dissolved in a solvent. The absorbance was measured using a microplate reader to determine cell viability. The IC₅₀ value, representing the concentration of the compound that causes 50% inhibition of cell growth, was calculated.

Further mechanistic studies involved cell cycle analysis by flow cytometry after staining with propidium iodide to determine the distribution of cells in different phases of the cell cycle. Apoptosis was evaluated by methods such as Annexin V-FITC/PI staining and fluorescence microscopy.

Anti-inflammatory Activity Assay

The anti-inflammatory potential of the compounds was investigated by measuring their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The concentration of NO in the culture medium was determined using the Griess reagent. The inhibitory effect on NF-κB, a key transcription factor in the inflammatory response, was also assessed.

Signaling Pathway and Experimental Workflow

The anti-inflammatory effects of this compound and its derivatives are often attributed to their ability to modulate the NF-κB signaling pathway. The following diagram illustrates a simplified representation of this pathway and a typical experimental workflow for evaluating anticancer activity.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Releases NFκB_n NF-κB NFκB->NFκB_n Translocates Inhibitor This compound Derivatives Inhibitor->IKK Inhibits DNA DNA NFκB_n->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: Simplified NF-κB signaling pathway and the inhibitory action of this compound derivatives.

Anticancer_Assay_Workflow start Start cell_culture Cancer Cell Culture (e.g., HCT-116, MCF-7) start->cell_culture treatment Treatment with this compound Derivatives (Various Concentrations) cell_culture->treatment mtt_assay MTT Assay for Cell Viability (IC₅₀) treatment->mtt_assay flow_cytometry Cell Cycle Analysis (Flow Cytometry) treatment->flow_cytometry apoptosis_assay Apoptosis Assay (Annexin V-FITC/PI) treatment->apoptosis_assay end End mtt_assay->end flow_cytometry->end apoptosis_assay->end

Caption: Experimental workflow for in vitro anticancer activity evaluation.

Conclusion

The synthesis of this compound derivatives has proven to be a successful strategy for enhancing the therapeutic efficacy of the parent compound. The data clearly indicates that structural modifications can lead to derivatives with superior anti-HBV, anticancer, and anti-inflammatory activities. These findings underscore the importance of continued research in the structural optimization of natural products to develop novel and more effective therapeutic agents. The detailed experimental protocols and pathway analyses provided in this guide offer a valuable resource for researchers in the field of drug discovery and development.

References

Independent Verification of the Published Pharmacological Activities of Dehydroandrographolide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dehydroandrographolide (Deh), a major bioactive diterpenoid lactone isolated from the medicinal plant Andrographis paniculata, has garnered significant attention for its diverse pharmacological activities. This guide provides an objective comparison of independently verified data on its anti-inflammatory, antiviral, and anticancer properties. The information is compiled from multiple research publications to offer a reliable overview for researchers, scientists, and drug development professionals. Detailed experimental protocols for key assays are provided, and signaling pathways are visualized to facilitate a deeper understanding of its mechanisms of action.

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

This compound has been independently shown to exert potent anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. Multiple studies have demonstrated its ability to reduce the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Comparative Data from Independent Studies:

ParameterStudy 1Study 2
Cell Line RAW 264.7 murine macrophagesMurine peritoneal macrophages
Inducer Lipopolysaccharide (LPS)Lipopolysaccharide (LPS)
Inhibitory Effect on TNF-α production Dose-dependent reductionConcentration-dependent decrease in TNF-α mRNA and protein levels[1]
Inhibitory Effect on IL-6 production Significant inhibitionNot reported
Reported IC50 (for NO production) Not explicitly reported, but significant inhibition at 10µMNot reported
Effect on NF-κB Activation Inhibition of p65 phosphorylation and nuclear translocation[2]Inhibition of NF-κB DNA binding activity[3]

Experimental Protocol: Inhibition of TNF-α Production in LPS-Stimulated RAW 264.7 Macrophages

This protocol outlines the methodology to assess the anti-inflammatory activity of this compound by measuring its effect on Tumor Necrosis Factor-alpha (TNF-α) secretion in LPS-stimulated RAW 264.7 cells.

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound. Pre-incubate the cells for 1-2 hours.

  • Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 10-100 ng/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Sample Collection: Centrifuge the plate and collect the supernatant.

  • Quantification of TNF-α: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α production by this compound compared to the LPS-only treated control.

Signaling Pathway: this compound Inhibition of the NF-κB Pathway

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB_alpha IκBα IKK->IkB_alpha Phosphorylates IKK->IkB_alpha Leads to degradation NF_kB p65/p50 IkB_alpha->NF_kB Inhibits NF_kB_active p65/p50 (Active) NF_kB->NF_kB_active Translocates to inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6) NF_kB_active->inflammatory_genes Induces transcription nucleus Nucleus Deh This compound Deh->IKK Inhibits

Caption: this compound inhibits the NF-κB signaling pathway.

Antiviral Activity: Targeting Influenza A (H5N1) Virus

Independent research has verified the antiviral properties of this compound, particularly against the highly pathogenic avian influenza A (H5N1) virus. Studies show that it inhibits viral replication and modulates the host's apoptotic response to infection.

Comparative Data from Independent Studies:

ParameterStudy 1[4][5]Study 2
Virus Strain A/chicken/Hubei/327/2004 (H5N1)A/chicken/Hubei/327/2004 (H5N1)
Cell Line A549 (human lung epithelial cells)A549 and MDCK cells
Reported IC50 Not explicitly reported, but significant inhibition at 10 µg/mLNot explicitly reported, but dose-dependent inhibition observed
Mechanism of Action Inhibits H5N1-induced apoptosis via the caspase-9-dependent intrinsic pathway. Restrains nuclear export of viral ribonucleoprotein (vRNP) complexes.Inhibits viral replication by reducing viral nucleoprotein (NP) mRNA and protein production.
Effect on Apoptosis Significantly inhibits apoptosis in infected cells.Downregulates cleaved caspase-3 and -9.

Experimental Protocol: H5N1 Replication Inhibition Assay in A549 Cells

This protocol describes a method to evaluate the inhibitory effect of this compound on the replication of the H5N1 influenza virus in A549 cells.

  • Cell Culture: Grow A549 human lung adenocarcinoma epithelial cells in F-12K Medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed A549 cells in a 24-well plate and grow to 90-95% confluency.

  • Infection: Wash the cells with serum-free medium and infect with H5N1 virus at a multiplicity of infection (MOI) of 0.1 for 1 hour at 37°C.

  • Treatment: After infection, remove the virus inoculum, wash the cells, and add fresh medium containing various non-cytotoxic concentrations of this compound.

  • Incubation: Incubate the cells for 24-48 hours at 37°C.

  • Sample Collection: Collect the cell culture supernatant.

  • Quantification of Viral Titer: Determine the viral titer in the supernatant using a plaque assay or a TCID50 (50% tissue culture infective dose) assay on MDCK cells.

  • Data Analysis: Calculate the percentage reduction in viral titer in the this compound-treated groups compared to the virus-only control.

Signaling Pathway: this compound's Dual Antiviral Mechanism

G cluster_nucleus Nucleus H5N1 H5N1 Virus vRNP Viral Ribonucleoprotein (vRNP) H5N1->vRNP Forms apoptosis Apoptosis H5N1->apoptosis Induces vRNP_export vRNP Export vRNP->vRNP_export nucleus Nucleus replication Viral Replication vRNP_export->replication caspase9 Caspase-9 apoptosis->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates Deh This compound Deh->vRNP_export Inhibits Deh->caspase9 Inhibits

Caption: this compound's antiviral action against H5N1.

Anticancer Activity: Induction of Apoptosis in Colon Cancer Cells

The anticancer potential of this compound has been independently verified, with studies demonstrating its ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in human colon cancer cells.

Comparative Data from Independent Studies:

ParameterStudy 1Study 2
Cell Line HCT-116 (human colon cancer)HCT-116 (human colon cancer)
Reported IC50 7.32 μM (for a derivative)Not explicitly reported for Deh, but a derivative showed an IC50 of 2.26 µM in combination with 5-Fu
Mechanism of Action Induces apoptosis and S-phase cell cycle arrest.Enhances 5-fluorouracil-induced apoptosis.
Effect on Apoptosis Triggers early and late cellular apoptosis in a concentration-dependent manner.Increases the number of apoptotic cells and activates caspase-3.

Experimental Protocol: Annexin V/PI Apoptosis Assay in HCT-116 Cells

This protocol details the use of Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis in HCT-116 cells treated with this compound, analyzed by flow cytometry.

  • Cell Culture: Maintain HCT-116 human colorectal carcinoma cells in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.

  • Cell Seeding: Plate HCT-116 cells in 6-well plates and allow them to attach overnight.

  • Treatment: Treat the cells with varying concentrations of this compound for 24-48 hours. Include an untreated control.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine with the floating cells from the supernatant.

  • Staining: Wash the collected cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the control.

Signaling Pathway: this compound-Induced Intrinsic Apoptosis

G Deh This compound Bax Bax Deh->Bax Upregulates Bcl2 Bcl-2 Deh->Bcl2 Downregulates Mito Mitochondrion Bax->Mito Promotes release Bcl2->Mito Inhibits release CytC Cytochrome c Mito->CytC Releases Apaf1 Apaf-1 CytC->Apaf1 Activates Casp9 Caspase-9 Apaf1->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by this compound.

References

A Comparative Analysis of the Pharmacokinetic Profiles of Dehydroandrographolide and Its Succinate Derivative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of the naturally occurring diterpenoid lactone, Dehydroandrographolide (Deh), and its synthetically derived succinate ester, this compound Succinate (DAS). The development of DAS aims to overcome the poor water solubility of Deh, thereby enabling intravenous administration. This comparison is based on available preclinical and clinical data to inform researchers on their respective absorption, distribution, metabolism, and excretion characteristics.

Executive Summary

This compound (Deh) is a bioactive compound extracted from Andrographis paniculata.[1] While it demonstrates a range of pharmacological activities, its clinical application via oral administration is limited by low bioavailability.[1] this compound Succinate (DAS) is a prodrug of Deh, designed to enhance solubility for intravenous use.[2] As a prodrug, DAS is anticipated to be rapidly hydrolyzed in vivo by esterases to release the active parent drug, Deh. This guide presents the pharmacokinetic data for both compounds, highlighting the differences in their profiles stemming from their distinct physicochemical properties and routes of administration.

Pharmacokinetic Data Comparison

The following tables summarize the key pharmacokinetic parameters for this compound and this compound Succinate based on separate studies in different species and via different routes of administration. It is crucial to note that these data are not from a head-to-head comparative study and should be interpreted with caution.

Table 1: Pharmacokinetic Parameters of this compound (Oral Administration in Rats)

ParameterValueSpeciesDosageReference
Bioavailability 11.92%Sprague-Dawley Rat120 mg/kg[1][3]
Cmax 4.19 ± 1.76 µg/mLSprague-Dawley Rat120 mg/kg
Tmax Not ReportedSprague-Dawley Rat120 mg/kg
t1/2 Not ReportedSprague-Dawley Rat120 mg/kg
Metabolism Hydroxylation, hydration, sulfonation, sulfate conjugation, and glucuronidationRat95 mg/kg

Table 2: Pharmacokinetic Parameters of this compound Succinate (Intravenous Administration in Humans)

Parameter80 mg Dose160 mg Dose320 mg DoseSpeciesReference
Cmax 4.82 mg/L12.85 mg/L26.90 mg/LHuman
AUC0–12 6.18 mg·h/L16.95 mg·h/L40.65 mg·h/LHuman
Tmax 0.94 - 1.0 h0.94 - 1.0 h0.94 - 1.0 hHuman
t1/2 1.51 - 1.89 h1.51 - 1.89 h1.51 - 1.89 hHuman
Urinary Excretion (24h, unchanged) 10.1% - 15.5%10.1% - 15.5%10.1% - 15.5%Human

Key Observations

  • Bioavailability and Route of Administration: Deh exhibits low oral bioavailability in rats (11.92%), which is a significant hurdle for its development as an oral therapeutic. The succinate derivative, DAS, is formulated for intravenous administration, bypassing the absorption phase and ensuring 100% bioavailability.

  • Absorption and Elimination: Following oral administration in rats, Deh is rapidly absorbed and eliminated. A bimodal blood concentration-time curve has been noted, suggesting possible enterohepatic recirculation or the presence of multiple absorption sites in the gastrointestinal tract. In contrast, intravenously administered DAS in humans shows rapid clearance, with a short half-life of approximately 1.51–1.89 hours.

  • Excretion: A small percentage (10.1%–15.5%) of the administered intravenous dose of DAS is excreted unchanged in the urine within 24 hours, indicating that the majority of the compound is cleared from the body, likely after being transformed into metabolites.

  • Dose Proportionality: The pharmacokinetics of DAS in humans have been shown to be nonlinear, with Cmax and AUC increasing more than proportionally with the dose.

Experimental Protocols

Oral Pharmacokinetic Study of this compound in Rats

This protocol is based on the study investigating the oral bioavailability of this compound.

  • Subjects: Healthy Sprague-Dawley rats were used for the study.

  • Drug Administration: this compound was administered orally to the rats at a dose of 120 mg/kg.

  • Blood Sampling: Blood samples were collected at predetermined time points after administration to characterize the plasma concentration-time profile.

  • Sample Analysis: Plasma concentrations of this compound were quantified using a validated analytical method, likely Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), to ensure sensitivity and specificity.

  • Pharmacokinetic Analysis: The plasma concentration-time data were used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and oral bioavailability.

Intravenous Pharmacokinetic Study of this compound Succinate in Humans

The following methodology is derived from a clinical trial in healthy volunteers.

  • Study Design: A single-center, randomized, single-dose, three-way crossover study was conducted.

  • Participants: Healthy Chinese male and female volunteers were enrolled.

  • Drug Administration: this compound Succinate was administered as a single intravenous infusion at doses of 80, 160, or 320 mg. The drug was diluted in 250 mL of a 5% glucose solution and infused at a constant rate over 60 minutes.

  • Blood and Urine Collection:

    • Blood Samples: Venous blood samples were collected before dosing and at multiple time points up to 12 hours post-infusion.

    • Urine Samples: Urine was collected at specified intervals up to 24 hours after dosing.

  • Sample Processing and Analysis:

    • Plasma was separated from blood samples by centrifugation.

    • The concentrations of this compound Succinate in plasma and urine were determined using a validated LC-MS/MS method.

  • Pharmacokinetic Assessment: Non-compartmental analysis was used to determine the pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life (t1/2), and the amount of unchanged drug excreted in the urine.

Visualized Experimental Workflows

oral_pharmacokinetics_workflow cluster_pre_administration Pre-Administration cluster_administration Administration cluster_sampling Sampling cluster_analysis Analysis subject_selection Select Healthy Sprague-Dawley Rats drug_preparation Prepare Oral Dose of this compound (120 mg/kg) oral_gavage Oral Gavage Administration drug_preparation->oral_gavage blood_collection Collect Blood Samples at Pre-defined Timepoints oral_gavage->blood_collection plasma_separation Separate Plasma via Centrifugation blood_collection->plasma_separation lc_ms_analysis Quantify Deh Concentration using LC-MS/MS plasma_separation->lc_ms_analysis pk_analysis Pharmacokinetic Parameter Calculation lc_ms_analysis->pk_analysis

Caption: Workflow for the oral pharmacokinetic study of this compound in rats.

iv_pharmacokinetics_workflow cluster_pre_infusion Pre-Infusion cluster_infusion Infusion cluster_sampling_human Sampling cluster_analysis_human Analysis volunteer_screening Screen and Enroll Healthy Human Volunteers dose_preparation Prepare IV Infusion of DAS (80, 160, or 320 mg) in 5% Glucose iv_infusion Administer via Intravenous Infusion over 60 minutes dose_preparation->iv_infusion blood_sampling_human Collect Blood Samples (up to 12h post-infusion) iv_infusion->blood_sampling_human urine_sampling_human Collect Urine Samples (up to 24h post-infusion) iv_infusion->urine_sampling_human sample_processing_human Process Blood and Urine Samples blood_sampling_human->sample_processing_human urine_sampling_human->sample_processing_human lc_ms_analysis_human Quantify DAS Concentration using LC-MS/MS sample_processing_human->lc_ms_analysis_human pk_analysis_human Calculate Pharmacokinetic Parameters lc_ms_analysis_human->pk_analysis_human

References

A Comparative Guide to Analytical Methods for the Quantification of Dehydroandrographolide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various analytical methods for the quantification of Dehydroandrographolide, a bioactive diterpenoid lactone found in Andrographis paniculata. The selection of an appropriate analytical method is crucial for quality control, pharmacokinetic studies, and the overall development of herbal medicines and related pharmaceutical products. This document outlines the performance of High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, supported by experimental data and detailed protocols.

Comparative Performance of Analytical Methods

The following table summarizes the quantitative performance of different analytical methods for this compound quantification based on published validation data.

MethodLinearity (ng/mL)Correlation Coefficient (r²)Accuracy (%)Precision (RSD %)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
HPLC-UV 10,000 - 100,000[1]0.9986[1]92.0 - 102.1[2]1.2 - 6.5[2]22[2]-
HPTLC 138 - 460 (ng/spot)0.99898.0 - 100.51.0 - 1.49.6 (ng/spot)28.8 (ng/spot)
LC-MS/MS 1.00 - 500≥ 0.997094.8 - 107.1< 14.6-1.00
UPLC-MS/MS 10 - 1000> 0.9993.7 - 103.2< 10.810-

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods from the scientific literature.

High-Performance Liquid Chromatography (HPLC-UV)

This method is widely used for the routine analysis of this compound in plant materials and pharmaceutical formulations.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.

  • Mobile Phase: A gradient elution of acetonitrile and water is often employed. For example, a gradient could be: 0-1 min, 40% acetonitrile; 1-5 min, 40-50% acetonitrile; 5-15 min, 50-70% acetonitrile.

  • Flow Rate: A typical flow rate is 0.5-1.0 mL/min.

  • Detection Wavelength: Detection is typically set at 225 nm.

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at 25 °C.

Sample Preparation:

  • Accurately weigh the powdered plant material or crushed tablets.

  • Extract the sample with methanol by sonication or shaking.

  • Centrifuge the extract to pellet any solid material.

  • Filter the supernatant through a 0.45 µm membrane filter before injection into the HPLC system.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a high-throughput and cost-effective alternative to HPLC for the quantification of this compound.

Instrumentation and Conditions:

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

  • Sample Application: Apply samples as bands using an automated applicator like Camag Linomat 5.

  • Mobile Phase: A common mobile phase is a mixture of toluene, ethyl acetate, formic acid, and methanol in a ratio of 50:30:5:2.5 (v/v/v/v).

  • Development: Develop the plate in a chromatographic chamber to a specific distance.

  • Densitometric Scanning: Perform scanning at a wavelength of 226 nm.

Sample Preparation:

  • Extract the accurately weighed sample with methanol and sonicate.

  • Dilute the extract to a suitable volume with the same solvent.

  • Filter the resulting solution through a Whatman No. 41 filter paper.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity, making it ideal for the analysis of this compound in complex biological matrices like plasma.

Instrumentation and Conditions:

  • LC System: A UPLC or HPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used.

  • Column: A C18 column (e.g., Agilent ZORBAX XDB-C18, 50mm x 2.1mm, 3.5μm) is suitable.

  • Mobile Phase: Gradient elution with acetonitrile and water containing 0.1% formic acid.

  • Flow Rate: A flow rate of 0.4-0.5 mL/min is typical.

  • Ionization Mode: Negative electrospray ionization (ESI-) is often used.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification. The precursor-product ion transition for this compound is m/z 330.9 → 107.9.

Sample Preparation (for plasma):

  • Pretreat the plasma sample by protein precipitation with methanol.

  • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Inject the clear supernatant into the LC-MS/MS system.

Visualizations

Workflow for Analytical Method Validation

The following diagram illustrates the logical workflow for the validation of an analytical method, a critical process to ensure the reliability and accuracy of quantitative data.

G A Define Analytical Method's Purpose B Develop Analytical Procedure A->B C Perform Pre-Validation Experiments B->C D Method Validation Protocol C->D E Execute Validation Parameters D->E F Specificity E->F G Linearity & Range E->G H Accuracy E->H I Precision (Repeatability & Intermediate) E->I J LOD & LOQ E->J K Robustness E->K L Analyze Validation Data & Acceptance Criteria F->L G->L H->L I->L J->L K->L L->B Method Optimization Required M Validation Report L->M N Method Implementation & Routine Use M->N

Caption: A flowchart of the analytical method validation process.

This guide provides a foundational comparison of analytical methods for this compound quantification. Researchers should consider the specific requirements of their application, such as required sensitivity, sample matrix, and available instrumentation, when selecting the most appropriate method.

References

Dehydroandrographolide vs. Andrographolide: A Comparative Safety Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profiles of dehydroandrographolide and its parent compound, andrographolide. Both are bioactive diterpenoids derived from Andrographis paniculata, a plant with a long history of use in traditional medicine. While andrographolide is more extensively studied, emerging evidence suggests this compound may offer a more favorable safety profile, a critical consideration in drug development. This comparison is based on available preclinical data, with a focus on cytotoxicity and acute toxicity studies.

Quantitative Safety Data

The following tables summarize the available quantitative data to facilitate a direct comparison of the safety profiles of this compound and andrographolide.

Table 1: Comparative Cytotoxicity

CompoundCell LineAssayIC50 ValueObservationReference
This compound --Data not available in comparative studiesGenerally considered less cytotoxic than andrographolide.
Andrographolide MDA-MB-231 (Breast Cancer)MTT30.28 µM (48h)Exhibits significant cytotoxicity against various cancer cell lines.[1]
MCF-7 (Breast Cancer)MTT32.90 µM (48h)[2]
OEC-M1 (Oral Carcinoma)AlamarBlue55 µM (24h)[3]
KB (Oral Cancer)MTT106.2 µg/ml[4]
HCT 116 (Colon Carcinoma)MTT42.723 µg/ml[5]
SVGp12 (Normal Glial Cells)MTT>200 µM (24h)Significantly less toxic to normal cells compared to cancer cells.
MCF-10A (Normal Breast Epithelial)MTT106.1 µM (48h)Demonstrates a degree of selectivity for cancer cells.

Table 2: Acute Toxicity in Animal Models

CompoundSpeciesRoute of AdministrationLD50 ValueObservationReference
This compound --Predicted: 1190 mg/kgExperimental in vivo LD50 data is limited.
Andrographolide MiceOral> 5 g/kgNo mortality or hazardous signs observed at high doses.
MiceIntraperitoneal11.46 g/kg
RatsOral> 2000 mg/kgNo toxic effects on hematological and biochemical parameters.
Rats (SNEDDS formulation)Oral832.6 mg/kgIncreased bioavailability with nanoemulsion formulation resulted in higher toxicity.

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of this compound and andrographolide safety profiles.

Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Objective: To assess cell viability and determine the half-maximal inhibitory concentration (IC50) of the compounds.

  • Methodology:

    • Cells are seeded in 96-well plates at a specific density (e.g., 1 x 10⁵ cells/mL) and allowed to adhere overnight.

    • The cells are then treated with various concentrations of andrographolide or this compound for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

    • Following treatment, the medium is removed, and a solution of MTT (typically 0.5 mg/mL in serum-free medium) is added to each well.

    • The plates are incubated for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is calculated as a percentage of the control, and the IC50 value is determined by plotting cell viability against compound concentration.

2. AlamarBlue™ Assay

  • Objective: To measure cell proliferation and cytotoxicity.

  • Methodology:

    • Cells are plated in 96-well plates and treated with the test compounds as described for the MTT assay.

    • After the treatment period, AlamarBlue™ reagent (resazurin) is added to each well (typically 10% of the culture volume).

    • The plates are incubated for 1-4 hours at 37°C. During this time, viable cells reduce resazurin to the fluorescent resorufin.

    • Fluorescence is measured using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

    • The percentage of viable cells is calculated relative to the untreated control cells.

Animal Toxicity Studies

Acute Oral Toxicity Study (Following OECD Guideline 423)

  • Objective: To determine the acute toxic effects and the median lethal dose (LD50) of a substance after a single oral administration.

  • Methodology:

    • Healthy, young adult rodents (e.g., mice or rats) of a single sex are used for the initial dose level.

    • The animals are fasted prior to dosing (food, but not water).

    • A single dose of the test substance is administered orally via gavage. The starting dose is selected based on available data, often beginning with a limit dose of 2000 mg/kg or 5000 mg/kg.

    • Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

    • At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed to examine for any pathological changes in organs and tissues.

    • Based on the observed mortality, the LD50 value is estimated.

Signaling Pathways and Safety Profile

The differential effects of this compound and andrographolide on cellular signaling pathways may underlie their varying safety profiles. Both compounds are known to modulate the NF-κB pathway, a key regulator of inflammation and cell survival.

Andrographolide's Interaction with the NF-κB Pathway

Andrographolide is a well-documented inhibitor of the NF-κB signaling pathway. Its mechanism of action is thought to contribute to both its therapeutic anti-inflammatory effects and its cytotoxic effects on cancer cells.

andrographolide_nfkb_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nucleus NF-κB (p50/p65) NFkB->NFkB_nucleus Translocates Andrographolide Andrographolide Andrographolide->IKK_complex Inhibits Andrographolide->NFkB_nucleus Inhibits DNA binding DNA DNA NFkB_nucleus->DNA Binds Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription Initiates

Andrographolide's inhibition of the NF-κB pathway.
This compound's Putative Signaling Interactions

While less definitively characterized in a comparative context, this compound is also known to modulate inflammatory pathways. Its potentially superior safety profile may stem from a more nuanced interaction with these signaling networks, possibly with less off-target effects.

dehydroandrographolide_pathway cluster_pathways Modulated Signaling Pathways Cellular_Stress Cellular Stress / Stimuli Akt Akt Pathway Cellular_Stress->Akt p38 p38 MAPK Pathway Cellular_Stress->p38 JNK JNK Pathway Cellular_Stress->JNK NFkB NF-κB Pathway Cellular_Response Cellular Response (e.g., Inflammation, Apoptosis) NFkB->Cellular_Response Akt->Cellular_Response p38->Cellular_Response JNK->Cellular_Response This compound This compound This compound->NFkB Inhibits This compound->Akt Inhibits This compound->p38 Inhibits This compound->JNK Activates

This compound's influence on key signaling pathways.

Concluding Remarks

The available evidence suggests that andrographolide possesses a significant safety margin, particularly when administered orally in its natural form. However, its derivatives, especially in injectable formulations, have been associated with adverse reactions. Andrographolide exhibits dose-dependent cytotoxicity, with a notable preference for cancer cells over normal cells.

This compound is emerging as a promising analogue with a potentially superior safety profile. While direct comparative safety studies are limited, preliminary data indicates it may be less cytotoxic and possess a favorable therapeutic index. Further rigorous, head-to-head comparative studies are warranted to fully elucidate the safety and therapeutic potential of this compound relative to andrographolide. Such studies are crucial for guiding the development of safer and more effective therapeutic agents from this important class of natural products.

References

Comparative Efficacy of Dehydroandrographolide in Preclinical Models: An In Vivo Reproducibility Guide

Author: BenchChem Technical Support Team. Date: November 2025

Dehydroandrographolide (DA), a natural diterpenoid lactone isolated from the plant Andrographis paniculata, has garnered significant interest within the scientific community for its diverse pharmacological activities. This guide provides a comparative analysis of the in vivo efficacy of DA in preclinical models of oral cancer, rheumatoid arthritis, and acute lung injury. Its performance is juxtaposed with standard-of-care treatments—Cisplatin, Methotrexate, and Dexamethasone, respectively—to offer researchers, scientists, and drug development professionals a comprehensive resource for evaluating its therapeutic potential. The data presented is collated from various studies to ensure a broad and objective overview.

Anti-Cancer Efficacy: Oral Carcinoma Xenograft Model

In the realm of oncology, DA has demonstrated notable anti-tumor effects. In vivo studies utilizing oral carcinoma xenograft models have shown that administration of DA can effectively suppress tumor formation.[1] The proposed mechanism involves the induction of autophagy in human oral cancer cells through the modulation of p53 expression, activation of JNK1/2, and inhibition of Akt and p38 signaling pathways.[1] Furthermore, DA has been shown to inhibit the migration and invasion of oral cancer cells by downregulating matrix metalloproteinase-2 (MMP-2) expression through the modulation of NF-κB, AP-1, and SP-1.[2]

For comparison, Cisplatin, a cornerstone in chemotherapy for oral cancer, has been shown to significantly inhibit tumor growth in similar xenograft models. Studies have reported tumor growth inhibition of 28% at a dose of 0.3 mg/kg, 47% at 0.45 mg/kg, and 86% at 0.9 mg/kg.[3] Combination therapies with agents like 9-cis retinoic acid have been explored to enhance the cytotoxic effects of Cisplatin.[3]

Quantitative Efficacy Data: Oral Carcinoma
Treatment GroupDosageAnimal ModelKey Efficacy Endpoints% Tumor Growth InhibitionReference
This compoundNot SpecifiedOral carcinoma xenograftTumor formation suppressionNot Quantified
Cisplatin0.3 mg/kgHuman oral squamous carcinoma xenograftTumor volume28%
Cisplatin0.45 mg/kgHuman oral squamous carcinoma xenograftTumor volume47%
Cisplatin0.9 mg/kgHuman oral squamous carcinoma xenograftTumor volume86%
Cisplatin + 9-cis RA0.3 mg/kg + 30 mg/kgHuman oral squamous carcinoma xenograftTumor volume68%
Cisplatin + 9-cis RA0.45 mg/kg + 30 mg/kgHuman oral squamous carcinoma xenograftTumor volume78%
Experimental Protocols: Oral Carcinoma Xenograft Model

This compound Study:

  • Animal Model: Not explicitly detailed in the abstract.

  • Cell Line: Human oral cancer cells.

  • Drug Administration: The route and vehicle for DA administration are not specified in the abstract.

  • Endpoint: Suppression of tumor formation.

Cisplatin Study:

  • Animal Model: Nude mice bearing human oral squamous carcinoma xenografts.

  • Drug Administration: Cisplatin (DDP) administered intraperitoneally (i.p.) twice weekly. 9-cis Retinoic Acid (9-cis RA) administered orally (p.o.) daily, 5 days/week.

  • Endpoint: Tumor volume measured 24 days after tumor cell implantation.

Signaling Pathway and Experimental Workflow

oral_cancer_pathway cluster_DA This compound Action cluster_Cisplatin Cisplatin Action DA This compound p53 p53 modulation DA->p53 JNK JNK1/2 activation DA->JNK Akt Akt/p38 inhibition DA->Akt Autophagy Autophagy Induction p53->Autophagy JNK->Autophagy Akt->Autophagy Tumor_Suppression_DA Tumor Suppression Autophagy->Tumor_Suppression_DA Cisplatin Cisplatin DNA_Damage DNA Damage Cisplatin->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Tumor_Suppression_Cis Tumor Suppression Apoptosis->Tumor_Suppression_Cis

Signaling pathways in oral cancer treatment.

oral_cancer_workflow cluster_setup Model Setup cluster_treatment Treatment Regimen cluster_analysis Endpoint Analysis start Implant Human Oral Carcinoma Cells into Nude Mice DA_treat Administer This compound start->DA_treat Cis_treat Administer Cisplatin +/- 9-cis RA start->Cis_treat measure Measure Tumor Volume (e.g., at 24 days) DA_treat->measure Cis_treat->measure

Experimental workflow for oral cancer xenograft models.

Anti-Inflammatory Efficacy: Collagen-Induced Arthritis Model

This compound has demonstrated significant anti-inflammatory properties in a rat model of collagen-induced arthritis (CIA), a common preclinical model for rheumatoid arthritis. Oral administration of DA at a dose of 2 mg/kg/day was found to attenuate synovitis, as well as bone and cartilage damage. The mechanism of action is attributed to the inhibition of neutrophil activation via the LMIR3 signaling pathway, leading to the upregulation of SHP-1 and SHP-2 phosphorylation.

Methotrexate, a widely used disease-modifying antirheumatic drug (DMARD), is a standard treatment for rheumatoid arthritis. In a rat CIA model, Methotrexate treatment (1.5 mg/kg, orally) has been shown to recover bone volume and trabecular number, and reduce joint destruction, including cartilage and bone erosion and inflammatory cell infiltration.

Quantitative Efficacy Data: Collagen-Induced Arthritis
Treatment GroupDosageAnimal ModelKey Efficacy EndpointsObservationsReference
This compound2 mg/kg/dayCollagen-Induced Arthritis (Rats)Synovitis, Bone & Cartilage DamageAttenuated damage
Methotrexate1.5 mg/kgCollagen-Induced Arthritis (Rats)Bone Volume, Trabecular Number, Joint DestructionRecovered bone parameters, reduced destruction
Experimental Protocols: Collagen-Induced Arthritis Model

This compound Study:

  • Animal Model: Collagen-Induced Arthritis (CIA) rats.

  • Drug Administration: 2 mg/kg/day oral administration for 28 days.

  • Endpoints: Assessment of synovitis and bone and cartilage damage using HE sections and micro-CT.

Methotrexate Study:

  • Animal Model: Male Wistar rats with collagen-induced arthritis.

  • Induction: Boosted with type II collagen.

  • Drug Administration: 1.5 mg/kg Methotrexate administered orally from day 21 to 42 after the first collagen treatment.

  • Endpoints: Micro-CT analysis of bone parameters and histopathological examination of knee joints at day 42.

Signaling Pathway and Experimental Workflow

arthritis_pathway cluster_DA This compound Action cluster_MTX Methotrexate Action DA This compound LMIR3 LMIR3 Activation DA->LMIR3 SHP SHP-1/SHP-2 Phosphorylation LMIR3->SHP Neutrophil Neutrophil Activation Inhibition SHP->Neutrophil Inflammation_DA Reduced Inflammation & Joint Damage Neutrophil->Inflammation_DA MTX Methotrexate Folate Folate Metabolism Inhibition MTX->Folate Immune_Supp Immune Cell Proliferation Inhibition Folate->Immune_Supp Inflammation_MTX Reduced Inflammation & Joint Damage Immune_Supp->Inflammation_MTX arthritis_workflow cluster_setup Model Setup cluster_treatment Treatment Regimen cluster_analysis Endpoint Analysis start Induce Arthritis in Rats (e.g., with Type II Collagen) DA_treat Oral Administration of This compound start->DA_treat MTX_treat Oral Administration of Methotrexate start->MTX_treat measure Assess Joint Inflammation, Bone & Cartilage Damage (Micro-CT, Histology) DA_treat->measure MTX_treat->measure ali_pathway cluster_DA This compound Action cluster_Dex Dexamethasone Action DA This compound TLR4 TLR4 Inhibition DA->TLR4 NFkB_DA NF-κB Inhibition TLR4->NFkB_DA Cytokines_DA Reduced Pro-inflammatory Cytokines NFkB_DA->Cytokines_DA Inflammation_DA Reduced Lung Inflammation & Edema Cytokines_DA->Inflammation_DA Dex Dexamethasone GR Glucocorticoid Receptor Binding Dex->GR NFkB_Dex NF-κB Inhibition GR->NFkB_Dex Cytokines_Dex Reduced Pro-inflammatory Cytokines NFkB_Dex->Cytokines_Dex Inflammation_Dex Reduced Lung Inflammation & Edema Cytokines_Dex->Inflammation_Dex ali_workflow cluster_setup Model Setup cluster_treatment Treatment Regimen cluster_analysis Endpoint Analysis start Induce Acute Lung Injury (e.g., with Poly(I:C) or LPS) DA_treat Oral Administration of This compound start->DA_treat Dex_treat Administration of Dexamethasone start->Dex_treat measure Assess Lung Edema, BALF Inflammatory Cells & Cytokines DA_treat->measure Dex_treat->measure

References

Unveiling the Molecular Targets of Dehydroandrographolide: A Comparative Guide Based on Knockout/Knockdown Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental data confirming the molecular targets of Dehydroandrographolide and its parent compound, Andrographolide, utilizing knockout and knockdown models. This information is critical for understanding their mechanisms of action and advancing their therapeutic potential.

This compound, a major bioactive diterpenoid from the medicinal plant Andrographis paniculata, has garnered significant interest for its diverse pharmacological activities. Pinpointing its direct molecular targets is crucial for drug development and therapeutic application. The use of genetic tools such as siRNA and shRNA to knock down specific gene expression provides a powerful method for validating these targets. This guide summarizes the key findings from studies that have employed these models to elucidate the molecular interactions of this compound and the closely related, extensively studied compound, Andrographolide.

Confirmed Molecular Targets of this compound and Related Compounds via Knockdown Models

Recent studies have successfully utilized RNA interference to validate the role of specific proteins in the cellular response to this compound and its analogue, 14-Deoxy-11,12-dithis compound (14-DDA). These investigations have primarily focused on the process of autophagy.

CompoundTarget KnockdownCellular Process AffectedKey Finding
This compound Beclin-1AutophagyKnockdown of Beclin-1 reversed the cytotoxic effects of this compound in oral cancer cells.
This compound LC3 (MAP1LC3B)AutophagySilencing of LC3 inhibited this compound-induced autophagic cell death in oral cancer cells.
14-Deoxy-11,12-dithis compound (14-DDA) DDIT3 (CHOP)ER Stress-mediated AutophagyDDIT3 knockdown suppressed the formation of ER vacuoles and autophagosomes induced by 14-DDA in breast carcinoma cells.[1]

Validated Molecular Targets of Andrographolide Using Knockdown/Knockout Models

Andrographolide, the parent compound of this compound, has been more extensively studied, with knockout and knockdown models confirming its interaction with key inflammatory and cell survival pathways.

CompoundTarget Knockdown/KnockoutSignaling Pathway AffectedKey Finding
Andrographolide TLR4, MyD88, p65 (RelA)NF-κB SignalingsiRNA-mediated knockdown of TLR4, MyD88, and p65 demonstrated their essential roles in the anti-tumor effects of Andrographolide in insulinoma cells.[2]
Andrographolide Analogue (3nAGN) Mcl-1ApoptosissiRNA targeting Mcl-1 potentiated the anticancer activity of an Andrographolide nanosuspension in breast cancer cells.
Andrographolide PP2ANF-κB SignalingSuppression of PP2A using siRNA prevented the dephosphorylation of the p65 subunit of NF-κB, a key anti-inflammatory mechanism of Andrographolide.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the summarized experimental protocols from the cited studies.

siRNA-Mediated Knockdown of Beclin-1 and LC3 in Oral Cancer Cells
  • Cell Culture: Human oral squamous carcinoma cell lines (e.g., SCC9) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Transfection: Cells are transfected with specific siRNAs targeting Beclin-1 or LC3, or with a non-targeting control siRNA, using a lipid-based transfection reagent like Lipofectamine. The final concentration of siRNA is typically in the nanomolar range.

  • Treatment: Following transfection, cells are treated with this compound at various concentrations and for different durations.

  • Analysis: The effects on cell viability are assessed using assays such as the MTT assay. Autophagy is evaluated by monitoring the formation of autophagosomes and the expression of autophagy-related proteins.

DDIT3 Knockdown in Breast Carcinoma Cells
  • Cell Line: T-47D breast carcinoma cells are used.

  • Gene Silencing: DDIT3 expression is silenced using specific siRNA.

  • Treatment: Cells are then treated with 14-Deoxy-11,12-dithis compound.

  • Outcome Measurement: The formation of endoplasmic reticulum (ER) vacuoles and autophagosomes is observed to confirm the role of DDIT3 in 14-DDA-induced ER stress and autophagy.[1]

siRNA-Mediated Knockdown in the NF-κB Pathway for Andrographolide
  • Cell Lines: Insulinoma cell lines (e.g., β-TC-6) are utilized.

  • Transfection: Cells are transfected with siRNAs targeting TLR4, MyD88, or the p65 subunit of NF-κB. A scrambled siRNA is used as a negative control. Transfection is typically performed using a reagent like Lipofectamine 2000.

  • Treatment: Post-transfection, cells are treated with Andrographolide.

  • Analysis: The impact on cell proliferation and the expression levels of the target proteins are determined by Western blotting to confirm the role of the NF-κB signaling pathway in Andrographolide's mechanism of action.[2]

Visualizing the Molecular Pathways and Experimental Workflows

To better illustrate the relationships between this compound, its molecular targets, and the experimental approaches used for their validation, the following diagrams are provided.

Dehydroandrographolide_Autophagy_Pathway This compound This compound Autophagy Autophagy Induction This compound->Autophagy CellDeath Cancer Cell Death Autophagy->CellDeath Beclin1 Beclin-1 Beclin1->Autophagy LC3 LC3 LC3->Autophagy Knockdown_Validation_Workflow cluster_protocol Experimental Protocol Start Culture Cancer Cells Transfect Transfect with siRNA (e.g., anti-Beclin-1) Start->Transfect Treat Treat with this compound Transfect->Treat Analyze Analyze Cellular Effects (e.g., Viability, Autophagy) Treat->Analyze Conclude Confirm Target Involvement Analyze->Conclude Andrographolide_NFkB_Pathway Andrographolide Andrographolide TLR4 TLR4 Andrographolide->TLR4 p65 p65 (NF-κB) Andrographolide->p65 MyD88 MyD88 TLR4->MyD88 MyD88->p65 Inflammation Pro-inflammatory Gene Expression p65->Inflammation

References

A Researcher's Guide to Commercially Available Dehydroandrographolide: Purity and Stability Benchmarking

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quality of starting materials is paramount to the success of any scientific investigation. Dehydroandrographolide, a bioactive diterpenoid lactone isolated from Andrographis paniculata, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antiviral, and anti-cancer properties. This guide provides an objective comparison of commercially available this compound, focusing on purity and stability, with supporting experimental data and detailed protocols to aid researchers in making informed purchasing decisions.

Commercial Supplier Overview and Purity Comparison

The purity of this compound is a critical factor that can significantly impact experimental outcomes. Commercially available this compound is typically offered at purities of ≥98%, as determined by High-Performance Liquid Chromatography (HPLC). While a direct head-to-head comparative study of all commercial sources is not publicly available, researchers can assess the quality of the compound by requesting certificates of analysis (CoA) from suppliers. Key parameters to scrutinize on a CoA include the purity determined by a specific analytical method (e.g., HPLC area percentage), identification data (e.g., ¹H-NMR, Mass Spectrometry), and residual solvent content.

Below is a summary of purity claims from several commercial suppliers. It is important to note that these are the stated purities and should be independently verified.

SupplierStated Purity (by HPLC)
Sigma-Aldrich≥98%
LKT Labs≥98%[1]
Selleck Chemicals99.99%[2]
ChemFaces>98%
MedChemExpress>98%

Experimental Protocols for Purity and Stability Assessment

To empower researchers to independently verify the purity and assess the stability of their this compound samples, this section provides detailed experimental protocols based on established analytical methods.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of non-volatile and thermally unstable compounds like this compound.

Experimental Workflow for HPLC Purity Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve this compound sample in Methanol filter_sample Filter sample and standard through a 0.45 µm syringe filter prep_sample->filter_sample prep_std Prepare a standard solution of this compound in Methanol prep_std->filter_sample injection Inject sample/standard filter_sample->injection Transfer to autosampler vials hplc_system HPLC System with UV Detector column C18 Column (e.g., 4.6 x 250 mm, 5 µm) hplc_system->column column->injection mobile_phase Mobile Phase: Acetonitrile:Water gradient mobile_phase->hplc_system detection UV Detection at 225 nm injection->detection chromatogram Obtain Chromatogram detection->chromatogram peak_area Integrate Peak Area chromatogram->peak_area purity_calc Calculate Purity (% Area) peak_area->purity_calc

Caption: Workflow for this compound Purity Analysis by HPLC.

Detailed HPLC Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm i.d. x 250 mm, 5 µm particle size) is commonly used.[3]

  • Mobile Phase: A gradient of acetonitrile and water is effective for separation.[3] A typical gradient could be:

    • 0-1 min: 40% Acetonitrile

    • 1-5 min: 40-50% Acetonitrile

    • 5-15 min: 50-70% Acetonitrile

  • Flow Rate: 0.5 mL/min.

  • Detection: UV detection at a wavelength of 225 nm.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in methanol to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

  • Standard Preparation: Prepare a reference standard of this compound with a known purity in methanol.

  • Injection Volume: 20 µL.

  • Purity Calculation: The purity is calculated based on the area percentage of the this compound peak relative to the total peak area in the chromatogram.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. These studies involve subjecting the compound to stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines.

Experimental Workflow for Forced Degradation Study

cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results start This compound Sample acid Acid Hydrolysis (e.g., 0.1 M HCl) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH) start->base oxidation Oxidation (e.g., 3% H2O2) start->oxidation thermal Thermal Degradation (e.g., 60°C) start->thermal photolytic Photolytic Degradation (UV light) start->photolytic neutralize Neutralize (for acid/base stressed samples) acid->neutralize base->neutralize hplc_analysis Analyze by Stability-Indicating HPLC Method oxidation->hplc_analysis thermal->hplc_analysis photolytic->hplc_analysis neutralize->hplc_analysis detect_degradants Identify and Quantify Degradation Products hplc_analysis->detect_degradants degradation_pathway Propose Degradation Pathway detect_degradants->degradation_pathway stability_profile Establish Stability Profile detect_degradants->stability_profile

Caption: Workflow for Forced Degradation and Stability Assessment.

Detailed Forced Degradation Protocol:

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M hydrochloric acid and incubate at a specified temperature (e.g., 60°C) for a set period. Neutralize the solution before HPLC analysis.

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M sodium hydroxide and incubate. Neutralize before analysis. Studies have shown that diterpene lactones can be prone to transformation under higher pH conditions.

  • Oxidative Degradation: Treat a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Expose the solid this compound powder to elevated temperatures (e.g., 60-80°C) for an extended period.

  • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) or a combination of UV and visible light.

For each condition, samples should be analyzed at various time points using a validated stability-indicating HPLC method to quantify the remaining this compound and any degradation products formed. A stability-indicating method is one that can separate the drug substance from its degradation products.

Signaling Pathways Modulated by this compound

Understanding the molecular mechanisms of this compound is crucial for its application in research. It has been shown to modulate several key signaling pathways involved in inflammation and cancer.

Key Signaling Pathways Influenced by this compound

cluster_nfkb NF-κB Pathway cluster_nrf2 Akt/Nrf2 Pathway cluster_ampk AMPK Pathway This compound This compound IKK IKK This compound->IKK inhibits Akt Akt This compound->Akt modulates AMPK AMPK This compound->AMPK activates IkappaB IκBα IKK->IkappaB phosphorylates NFkB NF-κB IkappaB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_nucleus->Inflammatory_Genes activates Nrf2 Nrf2 Akt->Nrf2 activates ARE ARE Nrf2->ARE binds Antioxidant_Genes Antioxidant Gene Expression (HO-1, NQO1) ARE->Antioxidant_Genes activates mTOR mTOR AMPK->mTOR inhibits Autophagy Autophagy mTOR->Autophagy inhibits

Caption: this compound's modulation of key cellular signaling pathways.

This compound has been reported to exert its anti-inflammatory effects by inhibiting the NF-κB pathway. It can also modulate the Akt/Nrf2 pathway, which is involved in the antioxidant response, and activate the AMPK pathway, a key regulator of cellular energy homeostasis and autophagy.

Conclusion

The purity and stability of this compound are critical for obtaining reliable and reproducible experimental results. While several commercial suppliers offer high-purity this compound, it is incumbent upon the researcher to independently verify these claims. The experimental protocols provided in this guide offer a framework for conducting such verification. Furthermore, a thorough understanding of the signaling pathways modulated by this compound is essential for designing experiments and interpreting data. By carefully selecting a reputable supplier and implementing rigorous quality control measures, researchers can confidently advance their investigations into the therapeutic potential of this promising natural product.

References

Safety Operating Guide

Navigating the Disposal of Dehydroandrographolide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of investigational compounds like dehydroandrographolide are paramount to ensuring laboratory safety and environmental protection. While specific disposal protocols for this compound are not extensively documented, a comprehensive approach based on guidelines for related compounds and general chemical waste management provides a clear path forward. This guide offers essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with best practices for laboratory safety and regulatory compliance.

Core Safety and Handling Precautions

Although a closely related compound, 14-deoxy-11,12-didehydro Andrographolide, is not classified as a hazardous substance, a cautious approach is recommended due to the limited specific data for this compound.[1] Adherence to standard laboratory safety protocols is crucial.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Eye and Face Protection: Safety glasses with side shields or goggles to protect against dust particles.[2]

  • Skin Protection: Nitrile gloves and a standard lab coat are required to protect the skin and clothing.[2]

  • Respiratory Protection: A dust mask or respirator is recommended when handling the powder outside of a ventilated enclosure to prevent the inhalation of fine particles.[2]

General Handling:

  • All weighing and transfer operations of the solid compound should be performed within a chemical fume hood to minimize the risk of inhalation.

  • Avoid creating dust during handling.

  • When preparing solutions, add the solvent to the solid slowly to prevent splashing.

  • Prevent the substance from entering sewers or surface and ground water. Do not dispose of it with household garbage.

Quantitative Data Summary

No specific quantitative data for disposal procedures (e.g., concentration limits for sewer disposal) for this compound were found in the provided search results. Disposal should adhere to the qualitative guidelines outlined below and be in accordance with local and institutional regulations.

ParameterValueSource
pH Range for Dilute Acid/Base Sink Disposal5.5 - 10.5
Maximum Quantity for Sink Disposal (General)A few hundred grams or milliliters per day

Note: The above values are for general chemical waste and may not be applicable to this compound. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Detailed Disposal Protocol

The recommended method for the disposal of this compound is to treat it as a non-hazardous chemical waste, following all local, state, and federal regulations. As an investigational drug, it is crucial to maintain a clear record of its disposition.

Step 1: Waste Segregation and Collection

  • Designate a specific, clearly labeled waste container for this compound waste.

  • The container must be made of a material compatible with the waste (e.g., glass or plastic for solids, and compatible with any solvents if in solution).

  • For unused or expired product in its original packaging (syringes, vials, bottles), it can be disposed of "as is" without being emptied.

  • Ensure the container is kept sealed to prevent spills and evaporation.

Step 2: Labeling

  • Properly label the waste container. No other labels except those provided by your institution's Environmental Health and Safety (EHS) department are acceptable for hazardous waste.

  • The label must include:

    • The full chemical name: "this compound".

    • The words "Hazardous Waste".

    • Name of the Principal Investigator (PI) and a contact phone number.

    • The location where the material is stored (building and room number).

    • For mixtures, list each chemical and its approximate concentration.

    • The date of waste generation.

Step 3: Storage

  • Store the sealed waste container in a designated, well-ventilated waste accumulation area.

  • This area, known as a Satellite Accumulation Area (SAA), should be at or near the point of generation and under the control of laboratory personnel.

  • Segregate the this compound waste from incompatible materials.

  • The SAA is subject to audits, and compliance with storage requirements is mandatory.

Step 4: Disposal Request and Pickup

  • Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.

  • Complete any required chemical waste disposal request forms as per your institution's procedures.

  • Do not attempt to dispose of this compound down the drain or in the regular trash.

  • The EHS department will ensure the waste is transported and disposed of in accordance with all regulations, which typically involves incineration for investigational drugs.

Disposal Workflow Diagram

Dehydroandrographolide_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection & Labeling cluster_storage Storage cluster_disposal Final Disposal A Don Personal Protective Equipment B Handle in Ventilated Area (e.g., Fume Hood) A->B C Segregate Waste into a Designated, Compatible Container B->C D Securely Seal the Container C->D E Label Container with 'Hazardous Waste' and Complete Chemical Information D->E F Store in a Designated Satellite Accumulation Area (SAA) E->F G Segregate from Incompatible Materials F->G H Contact Environmental Health & Safety (EHS) G->H I Complete Waste Disposal Request Form H->I J EHS Pickup and Compliant Disposal I->J

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Dehydroandrographolide

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling of Dehydroandrographolide

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for the handling of this compound, a natural compound isolated from Andrographis paniculata. Adherence to these protocols is critical to minimize exposure risk and ensure the integrity of your research.

While this compound is not classified as a hazardous substance, its toxicological properties are not fully investigated.[1] Therefore, a cautious approach and strict adherence to standard laboratory safety procedures are essential. A related compound, potassium this compound succinate, has been associated with allergic reactions, including severe anaphylactic shock, when administered intravenously.[2]

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment should be worn at all times when handling this compound in its powdered form or in solution.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust be worn to protect against dust particles and splashes.[2]
Skin Protection Nitrile GlovesCheck for tears or holes before use. Use proper glove removal technique to avoid skin contact.[1]
Lab CoatA standard lab coat is required to protect skin and clothing.[2]
Respiratory Protection Dust Mask or RespiratorRecommended when handling the powder outside of a ventilated enclosure to prevent inhalation of fine particles. Respiratory protection is not required if handled within a fume hood.

Operational Plan: From Receipt to Experiment

A systematic workflow is crucial for the safe handling of this compound.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage at -20°C or -80°C is recommended, protected from light.

Preparation and Handling
  • Work Area: All handling of powdered this compound should be conducted in a certified chemical fume hood to minimize inhalation risk. Ensure the work area is clean and uncluttered.

  • Weighing and Transfer:

    • Don all required PPE before handling the compound.

    • Use a spatula or other appropriate tool to handle the powder, avoiding the creation of dust.

    • Perform all weighing and transfer operations of the solid compound within the fume hood.

  • Solution Preparation:

    • This compound is soluble in Dimethyl Sulfoxide (DMSO), ethanol, and acetone, and slightly soluble in chloroform and benzene. It is almost insoluble in water.

    • When dissolving, add the solvent to the solid slowly to prevent splashing.

Experimental Use
  • Follow all experiment-specific safety protocols.

  • Ensure that all equipment is properly cleaned and maintained.

  • Keep containers of this compound closed when not in use.

Disposal Plan

Proper disposal of chemical waste is critical to environmental and workplace safety.

  • Waste Collection: All waste materials, including empty containers, contaminated PPE (gloves, masks, etc.), and unused compounds, should be collected in a designated and clearly labeled hazardous waste container.

  • Disposal Procedures:

    • Dispose of all waste in accordance with institutional and local regulations for chemical waste.

    • Do not allow the product to enter sewers or surface and ground water.

    • Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.

First Aid Measures

In case of accidental exposure, follow these first aid measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing difficulties occur, consult a physician.
Skin Contact Wash the affected area with soap and plenty of water.
Eye Contact Rinse the eyes with water as a precaution. Flush for several minutes.
Ingestion If swallowed and symptoms persist, consult a doctor.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal Receive Receive & Inspect Store Store in Cool, Dry, Dark Place Receive->Store PrepArea Prepare Fume Hood Store->PrepArea DonPPE Don PPE PrepArea->DonPPE Weigh Weigh Powder DonPPE->Weigh Dissolve Prepare Solution Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment CollectWaste Collect Contaminated Waste Experiment->CollectWaste Dispose Dispose via EHS CollectWaste->Dispose

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dehydroandrographolide
Reactant of Route 2
Dehydroandrographolide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.